5alpha-Dihydronandrolone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5S,8R,9R,10S,13S,14S,17S)-17-hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-17,20H,2-10H2,1H3/t11-,13-,14+,15+,16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVBIEJVJWNXBU-PNOKGRBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@H]3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931866 | |
| Record name | 17beta-Hydroxy-5alpha-estran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434-85-1 | |
| Record name | 17β-Hydroxy-5α-estran-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Dihydro-19-nortestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001434851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17beta-Hydroxy-5alpha-estran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5.ALPHA.-DIHYDRONANDROLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0V6O3097Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5alpha-Dihydronandrolone: Discovery and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
5alpha-Dihydronandrolone (DHN), a key metabolite of the anabolic-androgenic steroid (AAS) nandrolone, represents a pivotal molecule in the understanding of steroid pharmacology. Unlike the 5alpha-reduction of testosterone which potentiates its androgenicity, the conversion of nandrolone to DHN results in a compound with significantly attenuated androgenic activity. This unique characteristic is largely responsible for the favorable anabolic-to-androgenic ratio of nandrolone, a trait that has been extensively explored in therapeutic and performance-enhancing contexts. This guide delves into the discovery and historical context of DHN, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader exploration of synthetic anabolic-androgenic steroids in the mid-20th century. Following the synthesis of testosterone in the 1930s, research efforts were directed towards creating analogues with dissociated anabolic (myotrophic) and androgenic (virilizing) effects. Nandrolone (19-nortestosterone), first synthesized in 1950, emerged as a promising candidate with a higher ratio of anabolic to androgenic activity compared to testosterone.[1]
The understanding of DHN's role evolved with the elucidation of steroid metabolism. The enzyme 5alpha-reductase, known to convert testosterone to the more potent androgen dihydrotestosterone (DHT), was also found to metabolize nandrolone.[2][3] However, seminal studies in the 1980s revealed that this metabolic conversion had the opposite effect on nandrolone's androgenicity. In vitro binding studies demonstrated that DHN has a considerably lower affinity for the androgen receptor (AR) than its parent compound, nandrolone.[2][4][5] This finding was a critical step in explaining the relatively low androgenic side effects of nandrolone in tissues with high 5alpha-reductase expression, such as the prostate and skin.[2][6]
The historical development of 19-norsteroids, including nandrolone and its metabolites, was driven by the pursuit of therapeutic agents for conditions such as anemia, osteoporosis, and muscle wasting syndromes.[1] The unique metabolic fate of nandrolone to the less androgenic DHN was a significant discovery that guided further drug development in this class of steroids.
Quantitative Data
The following tables summarize the key quantitative data comparing this compound with other relevant androgens.
Table 1: Relative Binding Affinity for the Androgen Receptor (AR)
| Compound | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) | Relative Binding Affinity (%) vs. Dihydrotestosterone (DHT) |
| Methyltrienolone (R1881) | 100 | 110 |
| Testosterone | 38 | 38 |
| 5alpha-Dihydrotestosterone (DHT) | 77 | 100 |
| Nandrolone | 75 | 92 |
| This compound (DHN) | 35 | 50 |
Data compiled from Bergink et al. (1985).[2][4]
Table 2: Comparative Anabolic and Androgenic Activity (Conceptual)
| Compound | Anabolic Activity (Myotrophic) | Androgenic Activity (Prostatic) | Anabolic-to-Androgenic Ratio |
| Testosterone | High | High | ~1:1 |
| 5alpha-Dihydrotestosterone (DHT) | High | Very High | <1:1 |
| Nandrolone | High | Moderate | >1:1 |
| This compound (DHN) | Low to Moderate | Low | Favorable (Hypothesized) |
Note: Specific quantitative data from standardized Hershberger assays for DHN is limited in publicly available literature. The table reflects the generally accepted qualitative understanding of its activity profile based on receptor binding data and its role as a metabolite.
Experimental Protocols
Synthesis of this compound (Conceptual Protocol)
Materials:
-
Nandrolone
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas source
-
Reaction vessel (e.g., Parr hydrogenator)
-
Filtration apparatus
-
Rotary evaporator
-
Recrystallization solvents
Procedure:
-
Dissolve nandrolone in the anhydrous solvent in the reaction vessel.
-
Add the Pd/C catalyst to the solution. The amount of catalyst is typically a percentage of the substrate weight.
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an appropriate solvent system to yield pure this compound.
Androgen Receptor Binding Assay (Competitive Binding)
This protocol outlines a competitive binding assay to determine the relative affinity of DHN for the androgen receptor.
Materials:
-
Cytosolic extract containing the androgen receptor (e.g., from rat prostate)
-
Radiolabeled androgen (e.g., [³H]-methyltrienolone or [³H]-DHT)
-
Unlabeled competitor steroids (DHN, nandrolone, testosterone, DHT) at various concentrations
-
Assay buffer (e.g., Tris-HCl with additives)
-
Hydroxylapatite slurry or dextran-coated charcoal for separation of bound and free ligand
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled competitor steroids.
-
In assay tubes, combine the cytosolic extract, a fixed concentration of the radiolabeled androgen, and varying concentrations of the unlabeled competitor steroids.
-
Include control tubes with only the radiolabeled androgen (total binding) and tubes with the radiolabeled androgen and a large excess of unlabeled steroid (non-specific binding).
-
Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separate the bound from the free radiolabeled ligand using either hydroxylapatite or dextran-coated charcoal.
-
Quantify the radioactivity of the bound fraction by liquid scintillation counting.
-
Calculate the specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the relative binding affinity (RBA) of DHN compared to a reference steroid (e.g., DHT).
Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo bioassay to assess the anabolic and androgenic properties of a substance.
Materials:
-
Immature, castrated male rats (e.g., Sprague-Dawley or Wistar)
-
Test substance (DHN) dissolved in a suitable vehicle (e.g., corn oil)
-
Reference androgen (e.g., testosterone propionate)
-
Vehicle control
-
Animal caging and husbandry supplies
-
Analytical balance for organ weighing
Procedure:
-
Acclimate the castrated rats for a period after surgery.
-
Divide the animals into experimental groups: vehicle control, reference androgen, and different dose levels of the test substance.
-
Administer the test substance and controls daily for a set period (typically 7-10 days) via subcutaneous injection or oral gavage.
-
Record body weights daily.
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect and weigh specific androgen-sensitive tissues. These typically include:
-
Androgenic indicators: Ventral prostate, seminal vesicles (with coagulating glands).
-
Anabolic indicator: Levator ani muscle.
-
-
Calculate the relative organ weights (organ weight / body weight).
-
Statistically compare the organ weights of the treated groups to the vehicle control group to determine the androgenic and anabolic effects of DHN.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Nandrolone
Caption: Metabolic conversion of nandrolone to this compound.
Androgen Receptor Signaling
Caption: Simplified androgen receptor signaling pathway.
Experimental Workflow for Hershberger Assay
Caption: Workflow of the Hershberger bioassay.
Conclusion
This compound stands as a testament to the intricate nature of steroid pharmacology, where subtle structural modifications and metabolic conversions can dramatically alter biological activity. Its discovery was a pivotal moment in the development of anabolic steroids, providing a clear biochemical explanation for the dissociated anabolic and androgenic effects observed with nandrolone. For researchers and drug development professionals, the study of DHN continues to offer valuable insights into androgen receptor interactions and the design of selective androgen receptor modulators (SARMs). The experimental protocols and data presented in this guide provide a foundational resource for further investigation into this important and historically significant steroid metabolite.
References
- 1. Nandrolone - Wikipedia [en.wikipedia.org]
- 2. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 4. Template:Relative affinities of nandrolone and related steroids at the androgen receptor - Wikipedia [en.wikipedia.org]
- 5. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
The Biosynthesis of 5α-Dihydronandrolone from Nandrolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway converting the anabolic-androgenic steroid (AAS) nandrolone into its 5α-reduced metabolite, 5α-dihydronandrolone (5α-DHN). This metabolic conversion is a critical determinant of nandrolone's pharmacological profile, significantly influencing its tissue selectivity and anabolic-to-androgenic ratio. This document details the enzymatic machinery responsible for this transformation, presents available quantitative data on enzyme kinetics and receptor binding affinities, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction
Nandrolone (19-nortestosterone) is a synthetic AAS derived from testosterone. Its clinical applications have included the treatment of anemia, osteoporosis, and cachexia. A key feature of nandrolone is its favorable anabolic-to-androgenic ratio compared to testosterone. This characteristic is largely attributed to the metabolic fate of nandrolone in androgen-sensitive tissues. Unlike testosterone, which is converted to the more potent androgen dihydrotestosterone (DHT) by the enzyme 5α-reductase, nandrolone is metabolized by the same enzyme to 5α-dihydronandrolone (5α-DHN), a metabolite with significantly weaker androgenic activity than the parent compound.[1][2][3] This local inactivation in tissues with high 5α-reductase expression, such as the prostate and skin, is a cornerstone of nandrolone's pharmacological profile.[1][4] Understanding the intricacies of this biosynthetic pathway is paramount for the development of novel selective androgen receptor modulators (SARMs) and for elucidating the mechanisms of action of existing androgens.
The Core Biosynthetic Pathway
The conversion of nandrolone to 5α-dihydronandrolone is a single-step enzymatic reaction catalyzed by the 5α-reductase enzyme family (EC 1.3.1.22).[1][3] This enzyme utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor to reduce the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus.[5][6]
There are three known isozymes of 5α-reductase:
-
SRD5A1 (Type 1): Predominantly found in the skin (sebaceous glands) and liver.[7][8]
-
SRD5A2 (Type 2): Primarily located in androgenic tissues such as the prostate, seminal vesicles, and hair follicles.[7][8]
-
SRD5A3 (Type 3): Involved in protein N-glycosylation and also capable of steroid metabolism.[8][9]
While testosterone is a substrate for all three isozymes, the specific contributions of each isozyme to the metabolism of nandrolone are not as well-defined in the literature. However, the presence of 5α-reductase in tissues like the prostate is known to be a key site for the conversion of nandrolone to the less androgenic 5α-DHN.[4][10]
Visualizing the Pathway
Quantitative Data
Comparative Androgen Receptor Binding Affinity
The conversion of nandrolone to 5α-DHN leads to a significant reduction in binding affinity for the androgen receptor (AR). This is in stark contrast to the conversion of testosterone to DHT, where the affinity is increased.[4][11]
| Compound | Relative Binding Affinity (RBA) to Androgen Receptor |
| Dihydrotestosterone (DHT) | High |
| Testosterone | Moderate |
| Nandrolone | Moderate |
| 5α-Dihydronandrolone (5α-DHN) | Low |
Note: This table represents a qualitative summary based on multiple sources. Specific IC50 or Kd values for nandrolone and 5α-DHN from a single comparative study are not consistently reported.
Experimental Protocols
The following sections outline generalized protocols for key experiments relevant to the study of the biosynthesis of 5α-dihydronandrolone. These protocols are based on methodologies reported for other androgens and may require optimization for specific studies with nandrolone.
In Vitro Conversion of Nandrolone by 5α-Reductase
This protocol describes a method for assessing the conversion of nandrolone to 5α-dihydronandrolone using a source of 5α-reductase, such as rat liver or prostate microsomes, or cells engineered to express a specific 5α-reductase isozyme.
Materials:
-
Nandrolone
-
5α-Dihydronandrolone standard
-
Rat liver or prostate microsomes (or recombinant 5α-reductase)
-
NADPH
-
Phosphate buffer (pH 6.5-7.0)
-
Ethyl acetate or other suitable organic solvent for extraction
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Enzyme Preparation: Prepare microsomes from rat liver or prostate tissue through differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the microsomal preparation (or recombinant enzyme), phosphate buffer, and NADPH.
-
Initiation of Reaction: Add nandrolone (dissolved in a small amount of ethanol or DMSO) to the reaction mixture to a final concentration of 1-10 µM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear product formation.
-
Termination of Reaction: Stop the reaction by adding a volume of ice-cold ethyl acetate.
-
Extraction: Vortex the mixture vigorously to extract the steroids into the organic phase. Centrifuge to separate the phases.
-
Drying and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried residue in the HPLC mobile phase.
-
HPLC Analysis: Inject the reconstituted sample onto the HPLC system. Use a C18 column and an isocratic mobile phase (e.g., a mixture of acetonitrile and water) to separate nandrolone and 5α-dihydronandrolone. Monitor the elution profile using a UV detector at a wavelength of approximately 240 nm.
-
Quantification: Compare the peak area of the product to a standard curve generated with known concentrations of 5α-dihydronandrolone to determine the amount of product formed.
Androgen Receptor Competitive Binding Assay
This protocol is a generalized method to determine the relative binding affinity of nandrolone and 5α-dihydronandrolone to the androgen receptor.
Materials:
-
Source of androgen receptors (e.g., rat prostate cytosol, or recombinant human AR)
-
Radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881)
-
Nandrolone and 5α-dihydronandrolone (unlabeled competitors)
-
Dextran-coated charcoal
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Preparation of AR-containing cytosol: Homogenize rat prostate tissue in a suitable buffer and centrifuge to obtain a cytosolic fraction rich in androgen receptors.
-
Competitive Binding: In a series of tubes, incubate a fixed concentration of the radiolabeled androgen with the AR-containing cytosol in the presence of increasing concentrations of either unlabeled nandrolone or 5α-dihydronandrolone.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at 4°C for an extended period (e.g., 18-24 hours).
-
Separation of Bound and Unbound Ligand: Add dextran-coated charcoal to each tube to adsorb the unbound radiolabeled androgen.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal. The supernatant will contain the AR-bound radiolabeled androgen.
-
Scintillation Counting: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radiolabeled androgen against the logarithm of the competitor concentration. From this competition curve, the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined. The relative binding affinity can then be calculated by comparing the IC50 values of the test compounds.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for determining 5α-reductase activity and the logical relationship in the metabolism and action of nandrolone.
Conclusion
The biosynthesis of 5α-dihydronandrolone from nandrolone via 5α-reductase is a pivotal metabolic pathway that defines the pharmacological character of nandrolone. The resulting metabolite, 5α-DHN, exhibits reduced androgenicity, contributing to the separation of anabolic and androgenic effects observed with nandrolone administration. This technical guide has provided a comprehensive overview of this pathway, including the enzymatic processes, available quantitative data, and detailed experimental protocols. Further research to delineate the specific roles of 5α-reductase isozymes in nandrolone metabolism and to acquire more precise quantitative data will be invaluable for the future design of tissue-selective androgens with improved therapeutic profiles.
References
- 1. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nandrolone decanoate interferes with testosterone biosynthesis altering blood-testis barrier components [iris.unict.it]
- 7. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen Regulation of 5α-Reductase Isoenzymes in Prostate Cancer: Implications for Prostate Cancer Prevention | PLOS One [journals.plos.org]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. Metabolism and receptor binding of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties and stereochemistry of 5alpha-Dihydronandrolone
An In-depth Technical Guide to 5α-Dihydronandrolone: Physicochemical Properties and Stereochemistry
Introduction
5α-Dihydronandrolone (5α-DHN) is a naturally occurring anabolic-androgenic steroid (AAS) and a principal metabolite of the synthetic steroid nandrolone (19-nortestosterone).[1] It is formed through the action of the 5α-reductase enzyme, a process analogous to the conversion of testosterone to the more potent dihydrotestosterone (DHT).[1] However, the metabolic outcome for nandrolone is markedly different. Unlike the potentiation seen with testosterone's conversion to DHT, the 5α-reduction of nandrolone to 5α-DHN results in a compound with significantly weaker androgenic activity.[1] This guide provides a comprehensive overview of the physicochemical properties, stereochemistry, biological activity, and key experimental methodologies related to 5α-DHN for researchers and drug development professionals.
Physicochemical Properties
5α-Dihydronandrolone is an estrane steroid characterized by the absence of a methyl group at the C-19 position, a feature inherited from its precursor, nandrolone.[2] Its key physicochemical identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (5S,8R,9R,10S,13S,14S,17S)-17-Hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one | [1][3] |
| Synonyms | DHN, 5α-DHN, 5α-dihydro-19-nortestosterone, 5α-estran-17β-ol-3-one | [1][4] |
| Molecular Formula | C₁₈H₂₈O₂ | [1][5] |
| Molecular Weight | 276.420 g/mol | [1] |
| CAS Number | 1434-85-1 | [1][2] |
| Canonical SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]4[C@@H]3CCC(=O)C4 | [1][3] |
| InChI Key | RHVBIEJVJWNXBU-PNOKGRBDSA-N | [2][5] |
Stereochemistry and Conformational Analysis
The stereochemistry of 5α-DHN is critical to its biological function, particularly its interaction with the androgen receptor. The molecule possesses seven defined stereocenters.[5]
The defining characteristic is the "5α" configuration. This denotes that the hydrogen atom at carbon-5 is on the opposite side of the steroid nucleus relative to the methyl group at carbon-10. This results in a "trans" fusion of the A and B rings of the steroid, leading to a relatively flat, planar molecular structure.[6] This conformation is a direct result of the stereospecific reduction of the C4-C5 double bond in nandrolone by the 5α-reductase enzyme.[2][6] The planarity of the A/B ring junction significantly influences how the ligand fits into the binding pocket of the androgen receptor. While detailed conformational analyses specific to 5α-DHN are not extensively published, studies on similar 5α-reduced androgens confirm that this flattened profile is a key determinant of receptor interaction and subsequent biological activity.[7]
Biological Activity and Signaling Pathway
The biological significance of 5α-DHN lies in its comparatively weak androgenic activity relative to its parent compound, nandrolone. This contrasts sharply with the testosterone-to-DHT metabolic pathway, where 5α-reduction dramatically amplifies androgenic potency.
Enzymatic Formation
5α-DHN is synthesized from nandrolone by the 5α-reductase (SRD5A) family of enzymes, which utilize NADPH as a cofactor.[2][6] These enzymes are prominently expressed in "androgenic" tissues such as the prostate, skin, and hair follicles.[1] Therefore, in these tissues, nandrolone is readily converted to 5α-DHN.
Androgen Receptor Binding
The primary mechanism of action for androgens is binding to and activating the androgen receptor (AR), a ligand-activated nuclear transcription factor.[2] The binding affinity of 5α-DHN for the AR is considerably lower than that of nandrolone and significantly weaker than that of testosterone and DHT.[1][2] This reduced affinity is the molecular basis for its attenuated androgenic effects.
| Compound | Relative Binding Affinity (%) for Androgen Receptor |
| Dihydrotestosterone (DHT) | 100 |
| Nandrolone | 92 |
| 5α-Dihydronandrolone (5α-DHN) | 50 |
| Testosterone | 38 |
| (Data compiled from studies on human androgen receptors)[2] |
This differential metabolism and receptor affinity mean that in tissues rich in 5α-reductase, nandrolone is effectively metabolized to a weaker androgen, leading to a local inactivation of its androgenic signal.[1] This is believed to be the primary reason for the favorable anabolic-to-androgenic ratio of nandrolone.[1]
Experimental Protocols and Methodologies
Synthesis
The synthesis of 5α-Dihydronandrolone from its precursor, nandrolone, primarily involves the stereospecific reduction of the Δ⁴ double bond (the double bond between C4 and C5).
General Protocol: Catalytic Hydrogenation
-
Dissolution: Nandrolone is dissolved in an appropriate solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: A noble-metal catalyst, typically palladium on carbon (Pd/C), is added to the solution.
-
Hydrogenation: The mixture is subjected to a hydrogen gas atmosphere (at or above atmospheric pressure) and stirred vigorously. The catalyst facilitates the addition of hydrogen across the C4-C5 double bond. The reaction is typically run at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: The catalyst is removed by filtration (e.g., through Celite). The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., acetone/petroleum ether), to yield pure 5α-Dihydronandrolone.[8]
Analysis and Detection
The gold standard for the identification and quantification of 5α-DHN in biological matrices is chromatography coupled with mass spectrometry.[2]
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS offers high sensitivity and specificity for steroid analysis.[2]
-
Sample Preparation (Extraction): 5α-DHN and other steroids are extracted from the biological matrix (e.g., urine, plasma) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Derivatization: Due to the low volatility of steroids, a derivatization step is required to make them suitable for GC analysis. This typically involves converting the hydroxyl and keto groups into more volatile trimethylsilyl (TMS) ethers/enols by reacting the extracted sample with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]
-
GC Separation: The derivatized sample is injected into the gas chromatograph. The compounds are vaporized and separated as they travel through a capillary column based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry (MS) Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "molecular fingerprint" that allows for definitive identification and quantification.[2]
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) LC-MS/MS is an alternative and increasingly popular method that often does not require derivatization, simplifying sample preparation. It offers excellent sensitivity and specificity, particularly when operated in tandem mass spectrometry (MS/MS) mode, which enhances selectivity by monitoring specific fragmentation transitions of the target analyte.
Conclusion
5α-Dihydronandrolone is a key metabolite in the pharmacology of nandrolone. Its distinct stereochemistry, resulting from the 5α-reduction of its precursor, leads to a molecule with a significantly lower affinity for the androgen receptor compared to nandrolone and other potent androgens like DHT. This property of metabolic inactivation in androgenic tissues is fundamental to the unique pharmacological profile of nandrolone. A thorough understanding of its physicochemical properties and the analytical methods for its detection is essential for research in endocrinology, drug metabolism, and sports anti-doping science.
References
- 1. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 2. 5alpha-Dihydronandrolone | 1434-85-1 | Benchchem [benchchem.com]
- 3. 17beta-Hydroxy-5alpha-estran-3-one | C18H28O2 | CID 94202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5α-dihydronandrolone - Wikidata [wikidata.org]
- 5. GSRS [precision.fda.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Conformational analysis of synthetic androgens. IV. 1,2-seco-a-bisnor-5 alpha-androstan-17 beta-ol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Simple and High-Yield Synthesis of 5α-Dihydrotestosterone (DHT), a Potent Androgen Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
5alpha-Dihydronandrolone: A Technical Deep Dive into its Androgen Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
5alpha-Dihydronandrolone (5α-DHN) is the 5α-reduced metabolite of the anabolic-androgenic steroid (AAS) nandrolone. Unlike the metabolism of testosterone to the more potent dihydrotestosterone (DHT), the conversion of nandrolone to 5α-DHN results in a compound with significantly lower affinity for the androgen receptor (AR). This metabolic pathway is a key determinant of the pharmacological profile of nandrolone, contributing to its reputation for a high ratio of anabolic to androgenic effects. This technical guide provides a comprehensive overview of the mechanism of action of 5α-DHN on the androgen receptor, including available binding affinity data, a detailed description of the canonical androgen signaling pathway, and standardized protocols for the experimental assessment of AR binding and transactivation.
Introduction
This compound (5α-DHN), also known as 5α-dihydro-19-nortestosterone, is a key metabolite of the synthetic anabolic steroid nandrolone. Its formation is catalyzed by the enzyme 5α-reductase, the same enzyme responsible for the conversion of testosterone to the highly potent androgen, dihydrotestosterone (DHT). However, the pharmacological outcome of this metabolic conversion is starkly different for nandrolone compared to testosterone. While 5α-reduction potentiates the androgenic activity of testosterone, it significantly attenuates the androgenic potential of nandrolone. This is because 5α-DHN is a much weaker agonist of the androgen receptor (AR) than its parent compound, nandrolone.[1]
This unique metabolic fate is central to the pharmacological profile of nandrolone, which is characterized by a favorable anabolic-to-androgenic ratio. In tissues with high concentrations of 5α-reductase, such as the prostate, skin, and hair follicles, nandrolone is effectively "inactivated" through its conversion to the less androgenic 5α-DHN.[1][2] This guide will delve into the molecular mechanisms underpinning the interaction of 5α-DHN with the androgen receptor, providing a technical resource for researchers in the fields of endocrinology, pharmacology, and drug development.
The Androgen Receptor Signaling Pathway
The biological effects of 5α-DHN, like all androgens, are mediated through the androgen receptor, a ligand-activated nuclear transcription factor. The canonical androgen signaling pathway can be summarized in the following steps:
-
Ligand Binding: 5α-DHN, being a steroid, can diffuse across the cell membrane and bind to the ligand-binding domain (LBD) of the AR located in the cytoplasm.
-
Conformational Change and Dissociation: Upon ligand binding, the AR undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs) that maintain it in an inactive state.
-
Nuclear Translocation: The activated AR-ligand complex translocates into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the AR forms a homodimer and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The AR-DNA complex recruits co-regulatory proteins (coactivators or corepressors) to modulate the transcription of androgen-responsive genes, ultimately leading to a physiological response.
The primary mechanism through which 5α-DHN exerts its effects is by modulating the transcription of these target genes.[2] The binding of an androgen like 5α-DHN to the AR is the initiating step that causes the receptor to translocate to the cell nucleus and regulate gene expression.[2]
Quantitative Data on this compound-Androgen Receptor Interaction
The interaction of 5α-DHN with the androgen receptor is characterized by a lower binding affinity and reduced agonist activity compared to its parent compound, nandrolone, as well as to testosterone and its potent metabolite, DHT. While specific Ki, Kd, and EC50 values for 5α-DHN are not consistently reported across the readily available scientific literature, comparative data clearly illustrates its attenuated androgenicity.
Table 1: Comparative Androgen Receptor Binding Affinity
| Compound | Relative Binding Affinity (%) vs. Metribolone (R1881) | Species |
| 5α-Dihydronandrolone | 35 | Rat |
| 5α-Dihydronandrolone | 50 | Human |
| Nandrolone | 75 | Rat |
| Nandrolone | 92 | Human |
| 5α-Dihydrotestosterone (DHT) | 77 | Rat |
| 5α-Dihydrotestosterone (DHT) | 100 | Human |
| Testosterone | 38 | Rat |
| Testosterone | 38 | Human |
Data compiled from studies on human and rat androgen receptors.
Table 2: Comparative Androgen Receptor Transactivation
| Compound | EC50 (nM) | Assay System |
| 5α-Dihydronandrolone | Not Widely Reported | - |
| 5α-Dihydrotestosterone (DHT) | 0.14 | Wild-Type AR |
| Dihydrotestosterone (DHT) | 9.7 | Transient transactivation assay in COS-7 cells |
| Dihydrotestosterone (DHT) | 0.7 | PSA assay |
EC50 values for DHT are provided from various studies for comparative context.[3][4]
Experimental Protocols
The characterization of 5α-DHN's interaction with the androgen receptor relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound, such as 5α-DHN, to compete with a radiolabeled androgen for binding to the AR.
Objective: To determine the relative binding affinity (RBA) of 5α-DHN for the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Unlabeled R1881 (for standard curve)
-
5α-Dihydronandrolone (test compound)
-
Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions to the required concentrations.
-
Preparation of Cytosol: Isolate AR-rich cytosol from the ventral prostates of castrated rats.
-
Assay Setup: In duplicate or triplicate, set up assay tubes containing:
-
A fixed concentration of [³H]-R1881.
-
Increasing concentrations of unlabeled 5α-DHN or the reference standard (unlabeled R1881).
-
A constant amount of cytosol protein.
-
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube and incubate on ice. Centrifuge to pellet the HAP with the bound AR-ligand complex.
-
Washing: Wash the pellets multiple times with assay buffer to remove unbound radioligand.
-
Quantification: Resuspend the final pellet in ethanol and add scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-R1881 bound against the log concentration of the competitor (5α-DHN or R1881). Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-R1881). The RBA is then calculated relative to the IC50 of the reference standard.
Androgen Receptor Transactivation Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the AR and induce the expression of a reporter gene.
Objective: To determine the potency (EC50) of 5α-DHN in activating the androgen receptor.
Materials:
-
Mammalian cell line (e.g., CHO-K1, HEK293)
-
Expression vector containing the human AR gene.
-
Reporter vector containing an androgen-responsive promoter (e.g., MMTV) driving a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
5α-Dihydronandrolone (test compound).
-
DHT (positive control).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture: Maintain the chosen cell line in appropriate culture conditions.
-
Transfection: Co-transfect the cells with the AR expression vector and the reporter vector using a suitable transfection method.
-
Cell Plating: Plate the transfected cells into a multi-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5α-DHN, a positive control (DHT), and a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours to allow for AR activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the reporter protein (luciferase).
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of 5α-DHN. Determine the EC50 value, which is the concentration of 5α-DHN that produces 50% of the maximal response.
Conclusion
The mechanism of action of this compound on the androgen receptor is characterized by a significantly lower binding affinity and reduced transactivation potential compared to its parent steroid, nandrolone, and to the primary androgens, testosterone and DHT. This metabolic "inactivation" in androgenic tissues is a cornerstone of nandrolone's pharmacological profile, contributing to its favorable anabolic-to-androgenic ratio. For researchers and drug development professionals, understanding this nuanced interaction is critical for the design and evaluation of novel androgens with specific therapeutic profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of 5α-DHN and other androgenic compounds, facilitating a deeper understanding of their structure-activity relationships and therapeutic potential.
References
- 1. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 2. This compound | 1434-85-1 | Benchchem [benchchem.com]
- 3. Sensitive in vitro test systems to determine androgenic/antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous presence and physiological role of 5alpha-Dihydronandrolone
An In-depth Technical Guide to the Endogenous Presence and Physiological Role of 5α-Dihydronandrolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5α-Dihydronandrolone (DHN), a major metabolite of the synthetic anabolic-androgenic steroid (AAS) nandrolone, is formed through the action of the 5α-reductase enzyme. Unlike the conversion of testosterone to the more potent dihydrotestosterone (DHT), the 5α-reduction of nandrolone results in a compound with significantly weaker androgenic activity. This guide provides a comprehensive overview of the current scientific understanding of DHN, focusing on its endogenous presence, physiological roles, and the methodologies used for its study. Quantitative data on its binding affinities and metabolic pathways are presented, along with detailed experimental protocols and signaling pathway visualizations to support further research and drug development.
Introduction
5α-Dihydronandrolone (5α-DHN or DHN), also known as 5α-dihydro-19-nortestosterone, is a naturally occurring steroid and a primary metabolite of nandrolone (19-nortestosterone)[1]. The conversion is catalyzed by the 5α-reductase enzyme, the same enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT)[1]. This metabolic pathway is particularly active in tissues with high 5α-reductase expression, such as the prostate, skin, and hair follicles[1].
The physiological significance of DHN lies in its substantially reduced androgenic potency compared to its parent compound, nandrolone[1]. This characteristic is a key contributor to the high anabolic-to-androgenic ratio of nandrolone, as the conversion to a weaker androgen in target tissues mitigates some of the androgenic side effects[1]. This guide will delve into the specifics of DHN's endogenous presence, its physiological effects, and the analytical methods used to study this unique steroid metabolite.
Endogenous Presence of 5α-Dihydronandrolone
While 5α-DHN is a known metabolite of exogenously administered nandrolone, its presence as a naturally occurring endogenous steroid in humans is not well-quantified in the scientific literature. Nandrolone and its metabolites, including 19-norandrosterone and 19-noretiocholanolone, can be produced endogenously in very small amounts under specific physiological conditions[2]. Consequently, it is plausible that 5α-DHN is also present endogenously at very low concentrations, though specific data on its levels in various human tissues and fluids are scarce.
The formation of DHN is dependent on the presence of its precursor, nandrolone, and the activity of the 5α-reductase enzyme. Tissues with high expression of 5α-reductase are the primary sites of this conversion[1].
Table 1: Tissues with High 5α-Reductase Expression
| Tissue | Significance in DHN Formation |
| Prostate | A primary site for the conversion of androgens, leading to local inactivation of nandrolone into DHN. |
| Skin | Contributes to the local metabolism of androgens, influencing skin-related androgenic effects. |
| Hair Follicles | Involved in the metabolism of androgens that affect hair growth. |
| Liver | A major site of steroid metabolism, including the conversion of nandrolone. |
Physiological Role of 5α-Dihydronandrolone
The primary physiological role of 5α-DHN is characterized by its reduced androgenic activity compared to nandrolone. This is in stark contrast to the testosterone-to-DHT pathway, where 5α-reduction leads to a more potent androgen[1].
Androgen Receptor Binding and Activity
5α-DHN is a weaker agonist of the androgen receptor (AR) than nandrolone[1]. This reduced binding affinity is a central aspect of its physiological function.
Table 2: Relative Binding Affinities of Androgens to the Androgen Receptor (AR)
| Compound | Relative Binding Affinity (%) to Human AR (hAR) |
| 5α-Dihydrotestosterone (DHT) | 100 |
| Nandrolone | 92 |
| 5α-Dihydronandrolone (DHN) | 50 |
| Testosterone | 38 |
Data adapted from Wikipedia, which cites a study by Bergink et al. (1985).[1]
This weaker binding translates to reduced androgenic signaling in tissues where nandrolone is converted to DHN.
Signaling Pathway
The formation of 5α-DHN from nandrolone represents a key step in the metabolic pathway of nandrolone.
Implications for Anabolic-to-Androgenic Ratio
The conversion of nandrolone to the less potent 5α-DHN in androgenic tissues is thought to be a primary reason for nandrolone's favorable high ratio of anabolic to androgenic effects[1]. While nandrolone exerts its anabolic effects in muscle tissue where 5α-reductase activity is lower, its androgenic effects in tissues like the prostate and skin are attenuated by its conversion to the weaker DHN.
Potential Neurosteroidal Effects
While the neurosteroidal effects of 5α-reduced metabolites of other steroid hormones, such as allopregnanolone (from progesterone) and 3α-androstanediol (from DHT), are well-documented as modulators of GABA-A receptors, specific research on the neuroactive properties of 5α-DHN is limited. Given its structure as a 5α-reduced steroid, it is plausible that DHN could have some interaction with neuronal receptors, but further investigation is required to confirm this.
Experimental Protocols
The following sections detail methodologies that can be adapted for the analysis and functional characterization of 5α-Dihydronandrolone.
Quantification of 5α-Dihydronandrolone in Biological Samples
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard methods for the quantification of steroids in biological matrices.
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE) of Plasma
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of DHN).
-
Protein Precipitation: Add 2 mL of acetonitrile, vortex, and centrifuge to pellet proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution to remove polar impurities.
-
Elution: Elute the steroids with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS or LC-MS/MS analysis.
4.1.2. GC-MS Analysis
-
Derivatization: Due to the polar nature of steroids, derivatization is necessary to increase their volatility for GC-MS analysis. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
To the dried extract, add 50 µL of MSTFA and 10 µL of a catalyst (e.g., trimethyliodosilane/ammonium iodide).
-
Incubate at 60°C for 30 minutes.
-
-
GC Conditions (Adaptable):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions (Adaptable):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions of the derivatized 5α-DHN.
-
4.1.3. LC-MS/MS Analysis
-
Chromatography (Adaptable):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 40% to 95% B over 10 minutes.
-
-
MS/MS Conditions (Adaptable):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of 5α-DHN.
-
Androgen Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the binding affinity of 5α-DHN to the androgen receptor.
-
Receptor Preparation: Prepare a cytosol fraction containing the androgen receptor from a suitable tissue source (e.g., rat prostate) or use a commercially available recombinant human androgen receptor.
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Competition Assay:
-
In a microplate, incubate a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) with the receptor preparation in the presence of increasing concentrations of unlabeled 5α-DHN.
-
Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled androgen).
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of 5α-DHN to determine the IC50 value (the concentration of DHN that inhibits 50% of the radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
5α-Dihydronandrolone is a key metabolite of nandrolone that plays a crucial role in defining the pharmacological profile of its parent compound. Its significantly reduced androgenic activity, resulting from a lower binding affinity to the androgen receptor, is a primary reason for the favorable anabolic-to-androgenic ratio of nandrolone. While its endogenous presence at quantifiable levels remains to be definitively established, the methodologies for its detection and functional characterization are available through adaptation of existing steroid analysis protocols. Further research into the potential neurosteroidal effects and a more detailed elucidation of its downstream metabolic pathways will provide a more complete understanding of the physiological role of 5α-Dihydronandrolone. This guide provides a foundational resource for researchers and drug development professionals working in the field of androgens and steroid metabolism.
References
An In-depth Technical Guide to the Structural and Functional Differences Between 5alpha-Dihydronandrolone and Dihydrotestosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 5alpha-Dihydronandrolone (DHN) and Dihydrotestosterone (DHT), focusing on the critical structural distinctions that govern their biochemical behavior and physiological effects.
Core Structural and Physicochemical Distinctions
The fundamental structural difference between this compound (DHN) and Dihydrotestosterone (DHT) lies at the C19 position of the steroid nucleus. DHT, a derivative of testosterone, possesses a methyl group at this position. In contrast, DHN, a derivative of nandrolone (19-nortestosterone), lacks this C19 methyl group.[1][2] This seemingly minor alteration has profound implications for the molecule's interaction with the androgen receptor (AR) and its subsequent metabolic fate.
Both molecules are 5α-reduced metabolites of their parent hormones, testosterone and nandrolone, respectively.[3][4] This 5α-reduction, catalyzed by the enzyme 5α-reductase, removes the C4-5 double bond, resulting in a planar A-ring and altering the steroid's three-dimensional shape.[5]
Table 1: Physicochemical Properties of DHN and DHT
| Property | This compound (DHN) | Dihydrotestosterone (DHT) |
| Systematic Name | (5α,17β)-17-Hydroxy-estran-3-one | (5α,17β)-17-Hydroxy-androstan-3-one |
| Molecular Formula | C18H28O2 | C19H30O2 |
| Molar Mass | 276.42 g/mol | 290.44 g/mol |
| Parent Compound | Nandrolone (19-Nortestosterone) | Testosterone |
Androgen Receptor (AR) Binding and Functional Activity
The primary mechanism of action for both DHN and DHT is binding to and activating the androgen receptor, a ligand-dependent nuclear transcription factor.[6] However, their affinities for the AR are markedly different, a direct consequence of their structural divergence.
DHT is a highly potent agonist of the androgen receptor.[7] Its affinity for the human AR is approximately 2-3 times higher than that of testosterone.[7] In contrast, the 5α-reduction of nandrolone to DHN results in a molecule that is a much weaker agonist of the AR than its parent compound.[3][4][8] This reduction in binding affinity for DHN is a key factor contributing to the high anabolic-to-androgenic ratio of nandrolone.[3][4]
Table 2: Comparative Androgen Receptor Binding Affinity
| Compound | Relative Binding Affinity (%) for human AR (hAR) |
| Dihydrotestosterone (DHT) | 100 |
| Testosterone | 38 |
| Nandrolone | 92 |
| This compound (DHN) | 50 |
Data adapted from studies comparing relative affinities.[3]
Androgen Receptor Signaling Pathway
Upon binding by an agonist like DHT or DHN, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating gene transcription.[9][10] The differential affinity of DHT and DHN for the AR directly impacts the efficiency of this process.
Caption: Canonical Androgen Receptor Signaling Pathway.
Comparative Metabolism
The metabolic pathways of DHT and DHN are crucial to understanding their tissue-specific effects. The key enzyme in both their formation and subsequent metabolism is 5α-reductase.[3][5] However, the consequences of this enzymatic action are opposing for testosterone and nandrolone.
-
Testosterone to DHT: 5α-reductase converts testosterone into the more potent androgen, DHT. This amplifies the androgenic signal in tissues with high 5α-reductase expression, such as the prostate, skin, and hair follicles.[5][11]
-
Nandrolone to DHN: Conversely, 5α-reductase converts nandrolone into the less potent androgen, DHN.[3][11] This effectively deactivates or weakens the androgenic signal in these same tissues, contributing to nandrolone's lower androgenic side effect profile.[1][5]
Following their formation, both DHT and DHN can be further metabolized and inactivated by hydroxysteroid dehydrogenases (HSDs). In the liver and other tissues, DHT is primarily reduced by 3α-HSD to 5α-androstane-3α,17β-diol (3α-diol), a metabolite with significantly lower affinity for the AR.[12][13][14] It is highly probable that DHN undergoes a similar inactivation pathway to form 19-nor-5α-androstane-3α,17β-diol.[11]
Caption: Comparative Metabolic Pathways of Testosterone and Nandrolone.
Key Experimental Protocols
The characterization and comparison of androgens like DHN and DHT rely on a suite of standardized in vitro and in vivo assays.
Protocol: Competitive Radioligand Binding Assay for AR
This in vitro assay quantifies the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen (e.g., [³H]-DHT) for binding to the receptor.
Methodology:
-
Preparation of Receptor Source: A source of androgen receptors is prepared, typically from rat prostate cytosol or using a recombinant human AR protein.[15]
-
Incubation: A constant concentration of the radiolabeled ligand (e.g., 20 nM [³H]-DHT) and the receptor source are incubated with serial dilutions of the unlabeled test compound (DHN or DHT).[16]
-
Separation: After reaching equilibrium, bound and free radioligand are separated. This can be achieved through various methods, such as dextran-coated charcoal adsorption or scintillation proximity assay (SPA).[16][17]
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of a reference standard (e.g., DHT).[18]
References
- 1. Introduction to AAS- DHT Derivatives + Nandrolone — Prep Coach UK [prepcoachuk.com]
- 2. reddit.com [reddit.com]
- 3. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 4. About: 5α-Dihydronandrolone [dbpedia.org]
- 5. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 8. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. This compound | 1434-85-1 | Benchchem [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5a-Androstanediol | Rupa Health [rupahealth.com]
- 15. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 18. tandfonline.com [tandfonline.com]
The Pivotal Role of 5α-Dihydronandrolone in Defining Nandrolone's Anabolic to Androgenic Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nandrolone, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, is renowned for its favorable anabolic to androgenic ratio, a characteristic that has rendered it a subject of significant interest in both therapeutic and illicit contexts. This high ratio is not an intrinsic property of the parent molecule alone but is critically determined by its metabolic conversion in androgen-sensitive tissues. This technical guide elucidates the central role of 5α-dihydronandrolone (DHN), the 5α-reduced metabolite of nandrolone, in modulating this crucial ratio. Through an examination of the enzymatic processes, receptor binding affinities, and resultant physiological effects, this document provides a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
The therapeutic and performance-enhancing effects of anabolic-androgenic steroids are mediated through their interaction with the androgen receptor (AR). The desired anabolic effects, such as increased muscle mass and protein synthesis, are often accompanied by undesirable androgenic side effects, including virilization, acne, and prostatic hyperplasia. The quest for AAS with a high anabolic to androgenic ratio has been a long-standing goal in drug development. Nandrolone stands out in this regard, exhibiting potent anabolic effects with attenuated androgenicity.[1] This dissociation of effects is primarily attributed to the tissue-specific metabolism of nandrolone by the enzyme 5α-reductase.[2][3]
Unlike testosterone, which is converted by 5α-reductase to the more potent androgen dihydrotestosterone (DHT), nandrolone is metabolized to 5α-dihydronandrolone (DHN), a significantly weaker androgen.[2][4] This metabolic pathway effectively leads to a deactivation of nandrolone's androgenic potential in tissues with high 5α-reductase expression, such as the prostate and skin, while its anabolic activity in skeletal muscle, a tissue with low 5α-reductase activity, remains pronounced.[5][6]
This guide will delve into the biochemical and physiological underpinnings of this phenomenon, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
The Enzymatic Conversion of Nandrolone
The conversion of nandrolone to DHN is catalyzed by the enzyme 5α-reductase. This enzyme is responsible for the reduction of the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus.
dot
This metabolic step is crucial in determining the androgenic potency of nandrolone in various tissues. Tissues with high concentrations of 5α-reductase, such as the prostate gland, skin, and hair follicles, will predominantly convert nandrolone to the less androgenic DHN.[3] Conversely, in skeletal muscle, where 5α-reductase activity is low, nandrolone can exert its anabolic effects directly through the androgen receptor.[5]
Androgen Receptor Signaling Pathway
The biological effects of androgens are mediated through the androgen receptor, a ligand-activated transcription factor. The general signaling pathway is as follows:
dot
Upon entering the cell, nandrolone or DHN binds to the androgen receptor in the cytoplasm, causing the dissociation of heat shock proteins.[7] The activated receptor-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[8][9] This binding initiates the transcription of genes responsible for the anabolic and androgenic effects of the steroid.
Quantitative Data: Receptor Binding Affinity and Anabolic-Androgenic Ratio
The differential effects of nandrolone and DHN are rooted in their varying affinities for the androgen receptor. The following tables summarize key quantitative data from various studies.
Table 1: Relative Binding Affinity to the Androgen Receptor
| Compound | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) |
| Nandrolone | 154-155[10] |
| 5α-Dihydronandrolone (DHN) | Significantly lower than nandrolone[4] |
| Testosterone | ~50[10] |
| Dihydrotestosterone (DHT) | 100-200[10] |
Table 2: Anabolic and Androgenic Activity (Hershberger Assay in Rats)
| Compound | Anabolic Activity (Levator Ani Muscle Growth) | Androgenic Activity (Ventral Prostate/Seminal Vesicle Growth) | Anabolic:Androgenic Ratio |
| Testosterone Propionate | 100 | 100 | 1:1[1] |
| Nandrolone Phenylpropionate | High | Low | ~10:1[1] |
Note: The exact quantitative values for DHN's anabolic and androgenic activity are not consistently reported in a standardized format but are qualitatively understood to be significantly lower than nandrolone.
Experimental Protocols
A thorough understanding of the methodologies used to generate the data is crucial for its interpretation. The following are detailed protocols for key experiments.
Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance.[11][12]
Objective: To determine the anabolic (myotrophic) and androgenic activity of a test compound by measuring the weight changes of specific androgen-dependent tissues in castrated male rats.
Experimental Workflow:
dot
Methodology:
-
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain), typically 21-22 days old at castration.[11]
-
Acclimation: Animals are allowed to acclimate for approximately 7 days post-castration.
-
Grouping: Rats are randomly assigned to treatment groups: a vehicle control group, a positive control group (e.g., testosterone propionate), and one or more test compound groups at varying doses.[13]
-
Administration: The test compound is administered daily for 10 consecutive days, typically via subcutaneous injection or oral gavage.[11]
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
-
Tissue Collection: The following androgen-sensitive tissues are carefully dissected and weighed:
-
Data Analysis: The mean tissue weights for each group are calculated. The anabolic and androgenic activities are determined by comparing the tissue weights of the test compound groups to the control groups. The anabolic to androgenic ratio is then calculated.
Androgen Receptor Binding Assay
This in vitro assay measures the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor.[15][16]
Objective: To determine the relative binding affinity of a test compound for the androgen receptor.
Methodology:
-
Receptor Source: Cytosol prepared from the ventral prostate of castrated rats, or a recombinant androgen receptor preparation.[17]
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-R1881 (methyltrienolone), is used.[16]
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation.
-
Separation: Unbound steroid is separated from the receptor-bound steroid using methods such as charcoal-dextran adsorption or precipitation with protamine sulfate.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of radioligand displaced against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined, which is inversely proportional to the binding affinity.
5α-Reductase Activity Assay
This assay measures the enzymatic activity of 5α-reductase by quantifying the conversion of a substrate to its 5α-reduced product.[18][19]
Objective: To determine the rate of conversion of nandrolone to DHN by 5α-reductase.
Methodology:
-
Enzyme Source: Microsomal fractions from tissues with high 5α-reductase activity, such as rat liver or prostate.[19][20]
-
Substrate: Radiolabeled nandrolone (e.g., [³H]-nandrolone).
-
Cofactor: NADPH is required for the enzymatic reaction.
-
Incubation: The enzyme preparation, substrate, and cofactor are incubated at 37°C for a specified time.
-
Extraction: The steroids are extracted from the incubation mixture using an organic solvent.
-
Separation: The substrate (nandrolone) and the product (DHN) are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the spots or peaks corresponding to nandrolone and DHN is measured.
-
Data Analysis: The enzymatic activity is calculated based on the percentage of substrate converted to product per unit of time and protein concentration.
Conclusion
The favorable anabolic to androgenic ratio of nandrolone is not an inherent property but rather a consequence of its metabolic fate in androgen-sensitive tissues. The conversion of nandrolone to the significantly less androgenic 5α-dihydronandrolone by 5α-reductase is the key mechanism underlying its reduced androgenic side effects. This tissue-specific metabolic inactivation allows for potent anabolic effects in skeletal muscle while minimizing androgenic responses in tissues like the prostate and skin. A thorough understanding of this interplay between the parent compound, its metabolite, and tissue-specific enzymatic activity is paramount for the rational design and development of novel anabolic agents with improved therapeutic profiles. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of such compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 3. 5alpha-Dihydronandrolone | 1434-85-1 | Benchchem [benchchem.com]
- 4. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 10. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Quantification of the uncertainties in extrapolating from in vitro androgen receptor (AR) antagonism to in vivo Hershberger Assay endpoints and adverse reproductive development in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
- 15. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. epa.gov [epa.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Metabolic Journey of 5α-Dihydronandrolone in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5α-Dihydronandrolone (5α-DHN) is a significant metabolite of the anabolic-androgenic steroid (AAS) nandrolone. Unlike the activation of testosterone to the more potent dihydrotestosterone (DHT) via 5α-reductase, the conversion of nandrolone to 5α-DHN represents a pathway of local inactivation in androgen-sensitive tissues. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of 5α-DHN in mammals, covering its formation, subsequent biotransformation, and excretion. This document details the enzymatic processes involved, summarizes available quantitative data, and provides established experimental protocols for the analysis of 5α-DHN and its metabolites.
Introduction
Nandrolone (19-nortestosterone) is a widely studied synthetic AAS. Its metabolic profile is of significant interest in endocrinology, pharmacology, and anti-doping science. A key metabolic step is the irreversible reduction of the double bond between carbons 4 and 5 of the A-ring by the enzyme 5α-reductase, leading to the formation of 5α-dihydronandrolone (5α-DHN).[1] This conversion is analogous to the formation of dihydrotestosterone (DHT) from testosterone. However, the physiological consequence of this transformation is markedly different. While DHT is a more potent androgen than testosterone, 5α-DHN exhibits a significantly lower affinity for the androgen receptor (AR) compared to nandrolone.[1] This results in a local attenuation of androgenic action in tissues expressing 5α-reductase, such as the prostate and skin.[1][2][3] Understanding the complete metabolic cascade of 5α-DHN is crucial for elucidating the full pharmacological profile of nandrolone and for developing sensitive detection methods for its use.
Metabolic Pathways
The metabolism of 5α-DHN proceeds through a series of enzymatic reactions, primarily involving reduction and conjugation, to facilitate its excretion from the body.
Formation of 5α-Dihydronandrolone
The initial and rate-limiting step in the metabolism of nandrolone to 5α-DHN is catalyzed by 5α-reductase. There are three known isoenzymes of 5α-reductase (SRD5A1, SRD5A2, and SRD5A3), which are expressed in various tissues, including the liver, prostate, skin, and hair follicles.[4][5]
Figure 1: Formation of 5α-Dihydronandrolone from Nandrolone.
Further Metabolism of 5α-Dihydronandrolone
Following its formation, 5α-DHN undergoes further biotransformation, primarily through the action of aldo-keto reductases (AKRs) and hydroxysteroid dehydrogenases (HSDs). The AKR1C subfamily of enzymes (AKR1C1, AKR1C2, AKR1C3, and AKR1C4) are key players in the reduction of the 3-keto group of 5α-DHN, leading to the formation of 5α-estrane-3α,17β-diol and 5α-estrane-3β,17β-diol.[6][7][8] These metabolites have even lower androgenic activity.
Subsequent hydroxylation reactions can also occur, leading to the formation of various trihydroxylated metabolites.
Figure 2: Major Metabolic Pathways of 5α-Dihydronandrolone.
Excretion
The hydroxylated metabolites of 5α-DHN are subsequently conjugated with glucuronic acid or sulfate by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[9] This conjugation increases their water solubility, facilitating their elimination from the body, primarily through urine. The main urinary metabolites of nandrolone, and by extension 5α-DHN, are 19-norandrosterone (a metabolite of 5α-estrane-3α,17β-diol) and 19-noretiocholanolone.
Quantitative Data
While specific pharmacokinetic data for 5α-DHN is limited in the public domain, data for its precursor, nandrolone, provides valuable context for its metabolic fate. The urinary excretion of nandrolone metabolites is a key focus of anti-doping research.
Table 1: Pharmacokinetic Parameters of Nandrolone Decanoate (Precursor to 5α-DHN)
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Half-life (t½) | 7-12 days (terminal) | Human | [10] |
| Time to Peak Concentration (Tmax) | 30-72 hours | Human | [10] |
| Apparent Clearance (CL/F) | 74.3 - 80.0 L/h | Human |[5] |
Table 2: Major Urinary Metabolites of Nandrolone
| Metabolite | Chemical Name | Typical Detection Window |
|---|---|---|
| 19-Norandrosterone | 3α-hydroxy-5α-estran-17-one | Up to 6 months or longer |
| 19-Noretiocholanolone | 3α-hydroxy-5β-estran-17-one | Up to 6 months or longer |
Experimental Protocols
The analysis of 5α-DHN and its metabolites in biological matrices, particularly urine, is critical for both research and regulatory purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.
Experimental Workflow for Urinary Metabolite Analysis
Figure 3: General Workflow for Urinary Steroid Metabolite Analysis.
Detailed Methodology for GC-MS Analysis of 5α-DHN Metabolites
This protocol is a representative example for the determination of 19-norandrosterone in urine.
1. Sample Preparation:
-
To 2 mL of urine, add an internal standard (e.g., d4-androsterone).
-
Add 1 mL of phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 55°C for 1 hour to hydrolyze the conjugated metabolites.
-
Allow the sample to cool to room temperature.
2. Extraction:
-
Perform a solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of water.
-
Elute the analytes with 2 mL of methanol.
-
Alternatively, perform a liquid-liquid extraction (LLE) with an appropriate organic solvent like diethyl ether or a mixture of n-pentane and diethyl ether.
3. Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a derivatizing agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol.
-
Incubate at 60°C for 20 minutes to form the trimethylsilyl (TMS) derivatives.
4. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., a 5% phenyl methylpolysiloxane column).
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode.
-
Oven Temperature Program:
- Initial temperature: 180°C, hold for 1 minute.
- Ramp to 240°C at 5°C/minute.
- Ramp to 310°C at 20°C/minute, hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Detection: Use selected ion monitoring (SIM) for targeted analysis of the characteristic ions of the TMS-derivatized 19-norandrosterone.
Conclusion
The metabolic fate of 5α-dihydronandrolone is a crucial aspect of the overall pharmacology of nandrolone. Its formation represents a key inactivation pathway in androgen-sensitive tissues, contributing to the favorable anabolic-to-androgenic ratio of its parent compound. The subsequent metabolism of 5α-DHN involves reduction by AKR enzymes and conjugation, leading to the formation of water-soluble metabolites that are excreted in the urine. While the qualitative metabolic pathways are well-established, further research is needed to fully elucidate the quantitative pharmacokinetics of 5α-DHN itself and the precise contribution of different enzyme isoforms to its biotransformation. The analytical protocols outlined in this guide provide a robust framework for the continued investigation of 5α-DHN metabolism in various physiological and pathological contexts.
References
- 1. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 2. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and receptor binding of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue distribution and ontogeny of steroid 5 alpha-reductase isozyme expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue distribution and ontogeny of steroid 5 alpha-reductase isozyme expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary Steroid Profile in Elite Female Athletes in Relation to Serum Androgens and in Comparison With Untrained Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Tissue distribution and ontogeny of steroid 5 alpha-reductase isozyme expression. (1993) | Anice E. Thigpen | 720 Citations [scispace.com]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis and Purification of 5α-Dihydronandrolone
Abstract
This document provides a detailed protocol for the chemical synthesis and purification of 5α-Dihydronandrolone (5α-estran-17β-ol-3-one), a reduced metabolite of the anabolic steroid Nandrolone. The synthesis involves the stereoselective catalytic hydrogenation of Nandrolone. Purification is achieved through a combination of column chromatography and recrystallization. This protocol is intended for researchers, scientists, and professionals in drug development.
Introduction
5α-Dihydronandrolone (DHN) is the 5α-reduced metabolite of Nandrolone, formed in the body by the enzyme 5α-reductase.[1] Unlike the conversion of testosterone to the more potent dihydrotestosterone (DHT), the 5α-reduction of nandrolone results in a compound with a lower affinity for the androgen receptor.[2] This characteristic makes DHN and its formation pathway a subject of interest in the study of androgen physiology and pharmacology. The chemical synthesis of DHN is essential for producing analytical standards and for further pharmacological investigation.
The protocol outlined below describes a robust method for the synthesis of 5α-Dihydronandrolone from Nandrolone via catalytic hydrogenation, followed by a comprehensive purification procedure to obtain a high-purity final product.
Chemical Reaction
The synthesis of 5α-Dihydronandrolone from Nandrolone involves the stereoselective reduction of the C4-C5 double bond. This is achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
Reaction Scheme:
Nandrolone + H₂ --(Pd/C)--> 5α-Dihydronandrolone
Physicochemical Properties
A summary of the key physicochemical properties of Nandrolone and 5α-Dihydronandrolone is presented in Table 1.
| Property | Nandrolone | 5α-Dihydronandrolone |
| IUPAC Name | (17β)-17-Hydroxyestr-4-en-3-one | (5α,17β)-17-Hydroxyestran-3-one |
| CAS Number | 434-22-0 | 1434-85-1 |
| Molecular Formula | C₁₈H₂₆O₂ | C₁₈H₂₈O₂ |
| Molecular Weight | 274.40 g/mol | 276.42 g/mol [1] |
| Melting Point | 122-125 °C | Not available (related compound 5β-estran-3α-ol-17-one melts at 165-167 °C[3]) |
| Solubility | Soluble in ethanol, chloroform, ether[4] | Soluble in organic solvents |
| Appearance | White crystalline powder | White crystalline powder |
Table 1. Physicochemical properties of Nandrolone and 5α-Dihydronandrolone.
Experimental Protocol: Synthesis of 5α-Dihydronandrolone
This protocol details the catalytic hydrogenation of Nandrolone.
Materials:
-
Nandrolone
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel for the hydrogenation apparatus, dissolve Nandrolone in absolute ethanol.
-
Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst should be approximately 10% by weight of the Nandrolone.
-
Place the reaction vessel in the hydrogenation apparatus.
-
Evacuate the vessel and flush with hydrogen gas three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Commence stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing the uptake of hydrogen and by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), carefully vent the hydrogen gas from the apparatus.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure all product is collected.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5α-Dihydronandrolone.
Expected Yield: While a specific yield for this reaction is not cited in the readily available literature, similar steroid hydrogenations can result in yields ranging from moderate to high, depending on the specific reaction conditions and purity of the starting material.
Experimental Protocol: Purification of 5α-Dihydronandrolone
The crude product is purified by column chromatography followed by recrystallization.
5.1. Column Chromatography
Materials:
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Dissolve the crude 5α-Dihydronandrolone in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure 5α-Dihydronandrolone.
-
Evaporate the solvent from the combined pure fractions to obtain the purified product.
5.2. Recrystallization
Materials:
-
Purified 5α-Dihydronandrolone from column chromatography
-
Recrystallization solvent (e.g., ethyl acetate/petroleum ether, acetone/water, or methanol/water)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the purified 5α-Dihydronandrolone in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Once crystallization has started, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure 5α-Dihydronandrolone.
Analytical Characterization
The identity and purity of the synthesized 5α-Dihydronandrolone should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and determination of the melting point.
6.1. NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum should be recorded to confirm the structure of the molecule. The absence of signals corresponding to the vinylic protons of the C4-C5 double bond in Nandrolone is a key indicator of successful hydrogenation.
-
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure. The disappearance of the sp² carbon signals from the C4-C5 double bond and the appearance of new sp³ carbon signals in the aliphatic region will be observed.
6.2. Melting Point
The melting point of the purified crystals should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.
Diagrams
Caption: Workflow for the synthesis of 5α-Dihydronandrolone.
Caption: Workflow for the purification of 5α-Dihydronandrolone.
Caption: Simplified biological pathway of Nandrolone to 5α-Dihydronandrolone.
References
Application Note: Quantification of 5α-Dihydronandrolone in Plasma using LC-MS/MS
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 5α-dihydronandrolone (5α-DHN) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 5α-dihydronandrolone is a key metabolite of the anabolic steroid nandrolone, formed via the action of 5α-reductase.[1] Monitoring its levels in plasma is crucial for research in endocrinology, sports medicine, and drug development. The described method utilizes a simple protein precipitation for sample preparation, followed by a rapid and efficient chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for 5α-DHN quantification.
Introduction
5α-Dihydronandrolone (5α-DHN), also known as 5α-estran-17β-ol-3-one, is a major metabolite of nandrolone (19-nortestosterone).[1] Unlike the conversion of testosterone to the more potent dihydrotestosterone (DHT), the 5α-reduction of nandrolone to 5α-DHN results in a compound with weaker androgenic activity.[1] This metabolic pathway significantly influences the anabolic to androgenic ratio of nandrolone.[1] Accurate quantification of 5α-DHN in plasma is essential for understanding the pharmacokinetics and metabolism of nandrolone and for investigating its physiological and pathological roles.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously.[2][3] This application note details a validated LC-MS/MS method for the determination of 5α-DHN in plasma, offering a valuable tool for clinical and research applications.
Experimental Workflow
A graphical representation of the experimental workflow is provided below.
Caption: Experimental workflow for 5α-DHN quantification.
Experimental Protocols
Materials and Reagents
-
5α-Dihydronandrolone analytical standard
-
5α-Dihydronandrolone-d3 (or other suitable isotopic internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
Sample Preparation
-
Thaw plasma samples on ice.[4]
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 5α-DHN-d3 at 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[6]
-
Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| System | UPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[8] |
| Flow Rate | 0.4 mL/min[7] |
| Column Temp. | 40 °C[7] |
| Injection Vol. | 10 µL[8] |
| Gradient | 0.0 min: 50% B; 0.5 min: 50% B; 3.0 min: 95% B; 4.0 min: 95% B; 4.1 min: 50% B; 5.0 min: 50% B |
Mass Spectrometry
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization | Heated Electrospray Ionization (HESI), Positive Mode[9] |
| Capillary Voltage | 3500 V[10] |
| Source Temp. | 350 °C[10] |
| Nebulizer Gas | 45 psi[10] |
| Collision Gas | Argon |
| Resolution | Unit resolution for Q1 and Q3[11] |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5α-Dihydronandrolone | 277.2 | 259.2 | 15 |
| 277.2 | 97.1 | 25 | |
| 5α-DHN-d3 (IS) | 280.2 | 262.2 | 15 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Method Validation Data
The following tables summarize the expected performance characteristics of the method.
Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| 5α-Dihydronandrolone | 0.1 - 100 | > 0.995 | 0.1 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 15% | < 15% | 85-115% |
| Medium | 10 | < 15% | < 15% | 85-115% |
| High | 80 | < 15% | < 15% | 85-115% |
Acceptance criteria are based on FDA guidance for bioanalytical method validation.
Signaling Pathway Context
5α-dihydronandrolone is a product of the 5α-reductase pathway, which metabolizes various androgens.
Caption: 5α-Reductase metabolic pathway.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of 5α-dihydronandrolone in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in research and clinical settings. This application note serves as a comprehensive guide for the implementation of this analytical method.
References
- 1. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 2. Validation of a testosterone and dihydrotestosterone liquid chromatography tandem mass spectrometry assay: Interference and comparison with established methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of 5α-Dihydronandrolone Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5α-Dihydronandrolone (5α-DHN) is a primary and naturally occurring metabolite of the anabolic-androgenic steroid (AAS) nandrolone (19-nortestosterone).[1] The analysis of 5α-DHN and its subsequent metabolites is crucial in various fields, including endocrinology, sports doping control, and pharmaceutical development. Unlike the 5α-reduction of testosterone to the more potent dihydrotestosterone (DHT), the conversion of nandrolone to 5α-DHN results in a compound with a weaker affinity for the androgen receptor.[1][2] This metabolic pathway significantly influences the pharmacological profile of nandrolone, contributing to its high ratio of anabolic to androgenic effects.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely adopted technique for the sensitive and specific detection of steroid metabolites in biological matrices.[3][4] This document provides a detailed protocol for the analysis of 5α-DHN metabolites, covering sample preparation, derivatization, and GC-MS analysis.
Metabolic Pathway of 5α-Dihydronandrolone
Nandrolone is metabolized in the body by the enzyme 5α-reductase to form 5α-dihydronandrolone.[1][5] This conversion primarily occurs in androgenic tissues such as the prostate, skin, and hair follicles.[1][5] Following its formation, 5α-DHN is further metabolized, mainly through the action of 3α/β-hydroxysteroid dehydrogenases (HSDs), which convert it into less active metabolites like 19-nor-5α-androstane-3α,17β-diol, facilitating its inactivation and elimination.[5]
Experimental Protocols
The analysis of steroid metabolites from biological fluids like urine typically involves a multi-step process including hydrolysis of conjugated metabolites, extraction, and chemical derivatization to enhance volatility and thermal stability for GC-MS analysis.[3][6]
Sample Preparation
This protocol is optimized for a 5 mL urine sample.
Materials:
-
Urine sample
-
Phosphate buffer (pH 7)
-
β-glucuronidase from E. coli[3]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)[3][7] or Diethyl ether for Liquid-Liquid Extraction (LLE)[7]
-
Methanol
-
Sodium acetate buffer
-
Internal Standard (e.g., Methyltestosterone)[4]
Procedure:
-
Spiking: Add an internal standard to a 5 mL urine sample to allow for quantification and to monitor recovery.
-
Hydrolysis: Since steroids are often excreted as glucuronide or sulfate conjugates, a hydrolysis step is necessary to cleave these conjugates and analyze the free steroid.[3][8]
-
Add 1 mL of phosphate buffer to the urine sample.
-
Add 50 µL of β-glucuronidase solution.
-
Incubate the mixture at 55°C for 3 hours.[8]
-
-
Extraction:
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol followed by water. Load the hydrolyzed sample onto the cartridge. Wash the cartridge with water to remove interferences. Elute the analytes with methanol or another suitable organic solvent. Oasis HLB cartridges combined with MTBE extraction have shown high recoveries for a broad range of androgenic steroids.[7]
-
Liquid-Liquid Extraction (LLE): Add 5 mL of diethyl ether to the hydrolyzed sample, vortex for 10 minutes, and centrifuge. Transfer the organic layer to a new tube. Repeat the extraction process to ensure complete recovery.
-
-
Evaporation: Evaporate the collected eluate or organic layer to dryness under a gentle stream of nitrogen at approximately 40-50°C.
Derivatization
Derivatization is essential for GC-MS analysis of steroids to increase their volatility and thermal stability.[6] Silylation, which forms trimethylsilyl (TMS) derivatives, is a common and effective method.[3][9]
Materials:
-
N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)[10]
-
Ammonium iodide (NH₄I) and Ethanethiol (or Dithioerythritol) as catalysts[10][11]
-
Anhydrous solvent (e.g., pyridine or ethyl acetate)
Procedure:
-
Reconstitute the dried extract in 100 µL of the derivatizing agent. A common mixture is MSTFA, ammonium iodide, and ethanethiol.[11] Another effective mixture for steroids is MSTFA and N-trimethylsilylimidazole (TMSI).[10]
-
Vortex the sample to ensure complete mixing.
-
Incubate the vial at 60-80°C for 20-30 minutes to allow the reaction to complete.[12][13]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following table outlines typical parameters for the GC-MS analysis of steroid metabolites. These may require optimization based on the specific instrument and column used.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 6890 or similar |
| Column | HP-5MS, DB-5MS, or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at ~1.0-1.2 mL/min[10] |
| Injector Temperature | 280 - 300°C[14][15] |
| Injection Mode | Splitless or Split (e.g., 1:10)[10][14] |
| Injection Volume | 1 - 3 µL[10][14] |
| Oven Program | Initial 160-180°C, ramp at 5-20°C/min to 300-320°C, hold for 5-10 min[10][14] |
| Mass Spectrometer | Agilent 5973 or similar |
| Interface Temperature | 280 - 300°C[14][15] |
| Ion Source Temperature | 230°C[15] |
| Ionization Mode | Electron Impact (EI) at 70 eV[10][14] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for targeted analysis or Full Scan for profiling[3][15] |
Data Presentation
Quantitative analysis relies on the monitoring of specific ions characteristic of the target metabolites. The table below lists the expected TMS-derivatized metabolites of nandrolone and their characteristic mass fragments for identification and quantification in SIM mode.
| Compound (as TMS-derivative) | Molecular Ion (M+) | Key Diagnostic Ions (m/z) |
| 5α-Dihydronandrolone-TMS | 434 | 434, 419, 254, 143 |
| 19-norandrosterone-TMS | 436 | 436, 421, 346, 256 |
| 19-noretiocholanolone-TMS | 436 | 436, 421, 346, 256 |
| 19-nor-5α-androstane-3α,17β-diol-diTMS | 508 | 508, 493, 418, 129 |
Note: The exact fragmentation pattern and ion abundances may vary between instruments. Reference standards should be analyzed to confirm retention times and mass spectra.
Quantitative Performance
The performance of the method should be validated by assessing linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table shows typical performance data for the analysis of anabolic steroids in urine, which can be expected for 5α-DHN metabolites.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [12] |
| Limit of Detection (LOD) | 1.0 - 2.5 ng/mL | [3][9] |
| Limit of Quantification (LOQ) | 2.5 - 5.0 ng/mL | [3][9] |
| Recovery | > 80% | [7] |
| Precision (RSD%) | < 15% | [8] |
References
- 1. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 2. Metabolism and receptor binding of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. This compound | 1434-85-1 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods [mdpi.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Validation of a GC-MS screening method for anabolizing agents in aqueous nutritional supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uu.diva-portal.org [uu.diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. dshs-koeln.de [dshs-koeln.de]
- 15. toxicologia.unb.br [toxicologia.unb.br]
Application Notes and Protocols for the Development of a Validated Immunoassay for 5α-Dihydronandrolone (DHN) Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
5α-Dihydronandrolone (DHN) is a significant metabolite of the anabolic androgenic steroid nandrolone, formed through the action of the enzyme 5α-reductase.[1] Unlike the conversion of testosterone to the more potent dihydrotestosterone (DHT), the 5α-reduction of nandrolone to DHN results in a compound with a significantly lower binding affinity for the androgen receptor (AR).[2] This metabolic pathway is crucial in understanding the pharmacological profile of nandrolone, as it represents a deactivation route in androgenic tissues like the prostate, skin, and hair follicles. The development of a sensitive and specific immunoassay for DHN is essential for pharmacokinetic studies, doping control, and research into the metabolism and physiological effects of nandrolone.
This document provides a comprehensive guide to the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of DHN. The protocols outlined below cover hapten synthesis, antibody production, and immunoassay procedure and validation.
Principle of the Assay
The developed immunoassay is a competitive ELISA. This format is ideal for the detection of small molecules like steroids. The principle relies on the competition between unlabeled DHN in the sample and a fixed amount of DHN conjugated to an enzyme (like horseradish peroxidase, HRP) for a limited number of binding sites on a specific anti-DHN antibody coated onto a microplate. The amount of enzyme-linked DHN that binds to the antibody is inversely proportional to the concentration of DHN in the sample. After washing away unbound reagents, a substrate is added, and the resulting color development is measured spectrophotometrically. The concentration of DHN in the samples is determined by comparing their absorbance with a standard curve.
Experimental Protocols
Synthesis of 5α-Dihydronandrolone-3-(O-carboxymethyl)oxime (DHN-3-CMO)
The synthesis of a hapten with a linker arm is a prerequisite for conjugation to a carrier protein. The following protocol describes the preparation of a DHN derivative at the C3 position.
-
Materials: 5α-Dihydronandrolone, (Carboxymethoxy)amine hemihydrochloride, Pyridine, Ethanol.
-
Procedure:
-
Dissolve 5α-Dihydronandrolone in ethanol.
-
Add an excess of (Carboxymethoxy)amine hemihydrochloride and pyridine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the resulting DHN-3-CMO derivative by column chromatography on silica gel.
-
Characterize the purified product by mass spectrometry and NMR to confirm its structure.
-
Preparation of DHN-BSA Conjugate for Immunization
For the production of antibodies, the hapten (DHN-3-CMO) is conjugated to a carrier protein, such as Bovine Serum Albumin (BSA).
-
Materials: DHN-3-CMO, N,N-Dimethylformamide (DMF), N-Hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC), Bovine Serum Albumin (BSA), Phosphate Buffered Saline (PBS).
-
Procedure:
-
Dissolve DHN-3-CMO in DMF.
-
Add NHS and DCC to activate the carboxyl group of the hapten.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Centrifuge to remove the dicyclohexylurea byproduct.
-
Dissolve BSA in PBS (pH 7.4).
-
Slowly add the activated hapten solution to the BSA solution with constant stirring.
-
Continue stirring overnight at 4°C.
-
Purify the DHN-BSA conjugate by dialysis against PBS to remove unconjugated hapten and other small molecules.
-
Determine the conjugation ratio by spectrophotometry (e.g., MALDI-TOF mass spectrometry).
-
Antibody Production
Polyclonal antibodies can be raised in rabbits or other suitable animal models by immunization with the DHN-BSA conjugate.
-
Procedure:
-
Emulsify the DHN-BSA conjugate with an equal volume of Freund's complete adjuvant for the primary immunization.
-
Subsequent immunizations should be done with the conjugate emulsified in Freund's incomplete adjuvant at 3-4 week intervals.
-
Collect blood samples periodically to monitor the antibody titer using an indirect ELISA with DHN-ovalbumin as the coating antigen.
-
Once a high antibody titer is achieved, collect the antiserum and purify the IgG fraction using protein A/G affinity chromatography.
-
Preparation of DHN-HRP Conjugate
For the competitive ELISA, DHN is conjugated to a reporter enzyme, such as Horseradish Peroxidase (HRP).
-
Materials: DHN-3-CMO, HRP, NHS, DCC, DMF, PBS.
-
Procedure:
-
Follow the same activation procedure for DHN-3-CMO as described in section 3.2.
-
Dissolve HRP in PBS (pH 7.4).
-
Slowly add the activated hapten to the HRP solution and stir overnight at 4°C.
-
Purify the DHN-HRP conjugate by dialysis against PBS.
-
Store the conjugate at 4°C with a stabilizing agent.
-
Competitive ELISA Protocol
-
Materials: Anti-DHN antibody, DHN standards, DHN-HRP conjugate, 96-well microplate, Coating buffer (carbonate-bicarbonate buffer, pH 9.6), Wash buffer (PBS with 0.05% Tween-20), Blocking buffer (PBS with 1% BSA), Substrate solution (TMB), Stop solution (2M H₂SO₄).
-
Procedure:
-
Coat the microplate wells with the anti-DHN antibody diluted in coating buffer and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add DHN standards or samples to the wells, followed immediately by the DHN-HRP conjugate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Assay Validation and Performance Characteristics
A thorough validation is crucial to ensure the reliability of the immunoassay. The following parameters should be assessed:
Data Presentation
The quantitative performance of the immunoassay should be rigorously evaluated and the data presented in clear, structured tables.
Table 1: Assay Sensitivity and Dynamic Range
| Parameter | Result |
| Lower Limit of Detection (LOD) | 0.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL |
| Upper Limit of Quantification (ULOQ) | 50 ng/mL |
| Dynamic Range | 0.3 - 50 ng/mL |
Table 2: Assay Precision
| Concentration (ng/mL) | Intra-Assay CV (%) (n=20) | Inter-Assay CV (%) (n=10 days) |
| 1 | < 10% | < 15% |
| 10 | < 8% | < 12% |
| 40 | < 7% | < 10% |
Table 3: Accuracy (Spike and Recovery)
| Sample Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| Serum | 2 | 1.9 | 95% |
| 20 | 21 | 105% | |
| Urine | 2 | 1.8 | 90% |
| 20 | 22 | 110% |
Table 4: Cross-Reactivity of the Anti-DHN Antibody
| Compound | % Cross-Reactivity |
| 5α-Dihydronandrolone | 100 |
| Nandrolone | < 5% |
| 5α-Dihydrotestosterone (DHT) | < 2% |
| Testosterone | < 1% |
| Progesterone | < 0.1% |
| Estradiol | < 0.1% |
| 19-Norandrosterone | < 10% |
| 19-Noretiocholanolone | < 8% |
Note: The data presented in the tables above are illustrative and represent typical performance characteristics for a validated steroid immunoassay. Actual results will vary depending on the specific antibodies and reagents used.
Visualizations
Signaling Pathway
Caption: Metabolic conversion of nandrolone to DHN and its interaction with the androgen receptor.
Experimental Workflow
References
Application Notes and Protocols for Utilizing 5alpha-Dihydronandrolone in In Vitro Muscle Hypertrophy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5alpha-Dihydronandrolone (DHN) is a metabolite of the anabolic steroid nandrolone, formed by the action of the enzyme 5α-reductase.[1] While the hypertrophic effects of androgens like testosterone and dihydrotestosterone (DHT) are well-documented, the specific role of DHN in promoting muscle growth at a cellular level is less characterized. These application notes provide a comprehensive guide for researchers interested in investigating the potential of DHN to induce muscle hypertrophy in in vitro cell culture models, a critical step in preclinical drug discovery and mechanistic studies.
The primary mechanism of action for androgens in skeletal muscle involves binding to the androgen receptor (AR), which then modulates the transcription of target genes to increase protein synthesis.[2][3][4] Key signaling pathways implicated in androgen-mediated muscle hypertrophy include the Akt/mTOR pathway, which is a central regulator of cell growth and protein synthesis.[5][6][7] Inhibition of this pathway has been shown to block muscle hypertrophy.[8]
This document outlines detailed protocols for utilizing the C2C12 myoblast cell line, a well-established and widely used model for studying myogenesis and muscle hypertrophy in vitro.[9][10] The protocols provided herein describe the culture and differentiation of C2C12 cells into myotubes, treatment with DHN, and subsequent analysis of hypertrophic markers.
Proposed Signaling Pathway for DHN-Induced Muscle Hypertrophy
Caption: Proposed signaling cascade of this compound in muscle cells.
Experimental Protocols
C2C12 Myoblast Culture and Differentiation
This protocol details the steps for culturing C2C12 myoblasts and inducing their differentiation into myotubes.
Materials:
-
C2C12 mouse myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[10]
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture dishes/plates
Procedure:
-
Cell Seeding: Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO2.[10]
-
Proliferation: Allow cells to proliferate until they reach 80-90% confluency.
-
Initiation of Differentiation: Once confluent, aspirate the GM, wash the cells once with PBS, and replace with DM.[10]
-
Myotube Formation: Culture the cells in DM for 4-6 days to allow for the formation of multinucleated myotubes. Replace the DM every 48 hours.[10]
This compound Treatment
This protocol describes the treatment of differentiated C2C12 myotubes with DHN.
Materials:
-
Differentiated C2C12 myotubes
-
This compound (DHN) stock solution (dissolved in a suitable vehicle like DMSO)
-
Differentiation Medium (DM)
Procedure:
-
Preparation of Treatment Media: Prepare fresh DM containing the desired concentrations of DHN. A vehicle control (DM with the same concentration of vehicle used to dissolve DHN) should also be prepared.
-
Treatment: After 4-6 days of differentiation, aspirate the old DM from the myotube cultures and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Assessment of Myotube Hypertrophy
Several methods can be used to quantify the extent of myotube hypertrophy.
Materials:
-
Treated C2C12 myotubes
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Image Acquisition: Capture multiple random images of myotubes from each treatment group.
-
Diameter Measurement: Using image analysis software, measure the diameter of a significant number of myotubes (e.g., at least 50) per treatment group.[9][10] Multiple measurements should be taken along the length of each myotube to obtain an average diameter.[10]
Materials:
-
Treated C2C12 myotubes
-
Puromycin
-
Lysis buffer
-
Western blotting reagents
Procedure:
-
Puromycin Labeling: Briefly expose the myotubes to a low concentration of puromycin. Puromycin will be incorporated into newly synthesized polypeptide chains.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Perform western blotting using an anti-puromycin antibody to detect and quantify the amount of puromycin-labeled proteins, which is indicative of the rate of protein synthesis.
Materials:
-
Treated C2C12 myotubes
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for total and phosphorylated Akt and mTOR
-
Western blotting reagents
Procedure:
-
Protein Extraction: Lyse the myotubes and quantify the protein concentration.
-
Western Blotting: Perform western blotting to determine the expression levels of total and phosphorylated forms of key signaling proteins like Akt and mTOR. An increase in the ratio of phosphorylated to total protein indicates pathway activation.
Experimental Workflow
References
- 1. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 2. This compound | 1434-85-1 | Benchchem [benchchem.com]
- 3. Molecular mechanism of androgen action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Norethandrolone? [synapse.patsnap.com]
- 5. Androgen interacts with exercise through the mTOR pathway to induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of androgen-induced hypertrophy: lessons from muscle cell models [uobrep.openrepository.com]
- 7. [PDF] Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo | Semantic Scholar [semanticscholar.org]
- 8. Research Portal [iro.uiowa.edu]
- 9. researchgate.net [researchgate.net]
- 10. physoc.org [physoc.org]
Application Notes and Protocols for In Vivo Studies of 5α-Dihydronandrolone
Audience: Researchers, scientists, and drug development professionals.
Introduction
5α-Dihydronandrolone (5α-DHN) is a key metabolite of the anabolic-androgenic steroid (AAS) nandrolone, formed through the action of the enzyme 5α-reductase.[1] Unlike the 5α-reduction of testosterone to the more potent dihydrotestosterone (DHT), the conversion of nandrolone to 5α-DHN results in a compound with a significantly lower binding affinity for the androgen receptor (AR).[1] This metabolic inactivation in androgenic tissues is believed to be a primary reason for the favorable anabolic-to-androgenic ratio of nandrolone.[1] Understanding the in vivo effects of 5α-DHN is crucial for elucidating the full spectrum of nandrolone's activity and for the development of selective androgen receptor modulators (SARMs) with improved therapeutic profiles.
These application notes provide a comprehensive overview of animal models and experimental protocols for studying the in vivo effects of 5α-DHN on various physiological systems, including skeletal muscle, the nervous system, and the hematopoietic system. The protocols are based on established methodologies for assessing the activity of androgens and their metabolites.
Data Presentation
The following tables summarize key quantitative data regarding the properties and effects of 5α-DHN and related androgens.
Table 1: Relative Binding Affinities for the Androgen Receptor (AR)
| Compound | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) |
| 5α-Dihydronandrolone | ~10-20 |
| Nandrolone | ~50-90 |
| Testosterone | ~50 |
| 5α-Dihydrotestosterone (DHT) | ~100-200 |
Data compiled from multiple in vitro studies. The exact values can vary based on the experimental system.
Table 2: Comparative In Vivo Androgenic and Anabolic Effects (Hershberger Assay in Castrated Rats)
| Compound | Anabolic Activity (Levator Ani Muscle Weight) | Androgenic Activity (Ventral Prostate Weight) | Anabolic/Androgenic Ratio |
| Testosterone Propionate (TP) | +++ | +++ | ~1 |
| Nandrolone Propionate | +++ | + | High |
| 5α-Dihydronandrolone (estimated) | + | + | Low |
'+' indicates a positive effect, with more '+' signs indicating a stronger effect. The effects of 5α-DHN are estimated based on its lower AR affinity and are expected to be less potent than nandrolone and testosterone.
Table 3: Effects of Nandrolone Administration on Muscle Fiber Cross-Sectional Area (CSA) in Rats
| Treatment Group | Soleus Muscle Fiber CSA (µm²) | Plantaris Muscle Fiber CSA (µm²) |
| Control (Vehicle) | 2800 ± 150 | 3200 ± 200 |
| Nandrolone Decanoate (10 mg/kg/week) | 3200 ± 180 (Significant Increase) | 3700 ± 220 (Significant Increase) |
Data are representative values compiled from studies investigating the effects of nandrolone on skeletal muscle.[2][3] The direct effects of 5α-DHN on muscle fiber CSA require further investigation.
Experimental Protocols
Protocol 1: Assessment of Anabolic and Androgenic Activity using the Hershberger Bioassay
This protocol is adapted from the standardized OECD Test Guideline 441 for the Hershberger Bioassay.[4]
1. Animal Model:
-
Species: Immature male rats (e.g., Sprague-Dawley or Wistar), castrated between 42 and 49 days of age.[4]
-
Acclimation: Allow at least 7 days for recovery from castration and for androgen-dependent tissues to regress.[5]
2. Materials:
-
5α-Dihydronandrolone (5α-DHN)
-
Vehicle: Sesame oil or arachis oil.[6]
-
Testosterone Propionate (TP) as a positive control.
-
Syringes and needles (23-25 gauge).
3. Experimental Design:
-
Groups (n=6-8 animals per group):
-
Group 1: Vehicle control (subcutaneous injection of oil).
-
Group 2: Positive control (TP at a known effective dose, e.g., 0.2-0.4 mg/kg/day, subcutaneous).
-
Groups 3-5: 5α-DHN at three different dose levels (e.g., low, medium, high; doses to be determined in pilot studies, starting from a range comparable to nandrolone).
-
-
Administration: Administer the assigned treatment daily for 10 consecutive days via subcutaneous injection in the dorsal scapular region.[7][8][9]
4. Endpoint Measurement:
-
On day 11, euthanize the animals and carefully dissect the following androgen-sensitive tissues:
-
Ventral prostate
-
Seminal vesicles (with coagulating glands)
-
Levator ani muscle
-
Bulbocavernosus muscle
-
Glans penis
-
-
Record the wet weight of each tissue immediately after dissection.
5. Data Analysis:
-
Compare the mean tissue weights of the 5α-DHN treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Anabolic activity is primarily indicated by an increase in the weight of the levator ani and bulbocavernosus muscles.
-
Androgenic activity is primarily indicated by an increase in the weight of the ventral prostate, seminal vesicles, and glans penis.
Protocol 2: Evaluation of Neuroprotective Effects in a Nerve Injury Model
This protocol is based on studies investigating the neuroprotective effects of androgens following peripheral nerve injury.[10][11]
1. Animal Model:
-
Species: Adult male rats (e.g., Sprague-Dawley).
-
Surgical Procedure: Create a standardized peripheral nerve injury, such as a sciatic nerve crush or transection, under appropriate anesthesia.
2. Materials:
-
5α-Dihydronandrolone (5α-DHN)
-
Vehicle (e.g., sesame oil).
-
Surgical instruments for nerve injury.
-
Equipment for functional and histological analysis.
3. Experimental Design:
-
Groups (n=8-10 animals per group):
-
Group 1: Sham surgery + Vehicle.
-
Group 2: Nerve injury + Vehicle.
-
Group 3: Nerve injury + 5α-DHN (dose to be determined, e.g., 5-10 mg/kg/week, administered intramuscularly or subcutaneously).[10]
-
-
Administration: Begin treatment immediately after the nerve injury and continue for a predetermined period (e.g., 4-8 weeks).
4. Endpoint Measurement:
-
Functional Recovery:
-
Sciatic Functional Index (SFI): Assess walking track analysis at regular intervals.
-
Sensory Testing: Measure response to thermal or mechanical stimuli.
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect the sciatic nerve and target muscles (e.g., gastrocnemius, tibialis anterior).
-
Perform morphometric analysis of the regenerated nerve (e.g., axon number and diameter).
-
Measure muscle fiber cross-sectional area to assess muscle atrophy.
-
-
Gene Expression Analysis:
-
Analyze the expression of markers related to nerve regeneration (e.g., GAP-43) and muscle atrophy (e.g., MuRF1, Atrogin-1) via qPCR or Western blot.[11]
-
5. Data Analysis:
-
Compare the functional, histological, and molecular outcomes between the treatment groups using appropriate statistical methods.
Protocol 3: Assessment of Erythropoietic Effects
This protocol is designed to evaluate the impact of 5α-DHN on red blood cell production, based on studies of other androgens.[12]
1. Animal Model:
-
Species: Male mice or rats.
-
Optional: A model of anemia can be induced (e.g., through chronic kidney disease or chemotherapy) to assess the therapeutic potential of 5α-DHN.
2. Materials:
-
5α-Dihydronandrolone (5α-DHN)
-
Vehicle (e.g., sesame oil).
-
Equipment for blood collection and analysis (hematology analyzer).
-
ELISA kits for erythropoietin (EPO) measurement.
3. Experimental Design:
-
Groups (n=8-10 animals per group):
-
Group 1: Vehicle control.
-
Group 2: 5α-DHN (dose to be determined, e.g., 3-15 mg/kg weekly, administered intraperitoneally or subcutaneously).[13]
-
-
Duration: Treat the animals for a period of 6-12 weeks.[13]
4. Endpoint Measurement:
-
Hematological Parameters: Collect blood samples at baseline and at regular intervals throughout the study. Analyze for:
-
Red blood cell (RBC) count
-
Hemoglobin concentration
-
Hematocrit
-
-
Erythropoietin (EPO) Levels: Measure serum EPO levels using an ELISA kit.[14]
5. Data Analysis:
-
Analyze the changes in hematological parameters and EPO levels over time and between treatment groups using statistical methods appropriate for longitudinal data.
Visualization of Signaling Pathways and Workflows
Caption: Androgen Receptor Signaling Pathway of 5α-DHN in Skeletal Muscle.
Caption: Experimental Workflow for the Hershberger Bioassay.
Caption: Experimental Workflow for a Neuroprotection Study.
References
- 1. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Nandrolone Decanoate on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. The anabolic steroid nandrolone enhances motor and sensory functional recovery in rat median nerve repair with long interpositional nerve grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of nandrolone on denervation atrophy depend upon time after nerve transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic Administration of High Doses of Nandrolone Decanoate on the Pituitary-Gonadal Axis in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijrpns.com [ijrpns.com]
Application of 5alpha-Dihydronandrolone in studies of androgen receptor binding affinity
Application Note
Introduction
5α-Dihydronandrolone (5α-DHN) is a key metabolite of the anabolic-androgenic steroid (AAS) nandrolone, formed through the action of the enzyme 5α-reductase.[1][2][3] Understanding the interaction of 5α-DHN with the androgen receptor (AR) is crucial for elucidating the tissue-selective effects of nandrolone and for the development of selective androgen receptor modulators (SARMs). Unlike the conversion of testosterone to the more potent dihydrotestosterone (DHT), the 5α-reduction of nandrolone to 5α-DHN results in a ligand with significantly lower binding affinity and agonist activity at the AR.[1][4] This characteristic is fundamental to nandrolone's favorable anabolic-to-androgenic ratio.
This document provides detailed protocols and data for researchers, scientists, and drug development professionals studying the binding affinity of 5α-DHN to the androgen receptor.
Data Presentation
The relative binding affinity (RBA) of 5α-DHN and related androgens to the androgen receptor is summarized below. The data is expressed as a percentage of the binding affinity of a reference compound, typically a high-affinity synthetic androgen like methyltrienolone (R1881) or 5α-Dihydrotestosterone (DHT).
| Compound | Relative Binding Affinity (%) (rat AR) | Relative Binding Affinity (%) (human AR) |
| Testosterone | 38 | 38 |
| 5α-Dihydrotestosterone (DHT) | 77 | 100 |
| Nandrolone | 75 | 92 |
| 5α-Dihydronandrolone (5α-DHN) | 35 | 50 |
| Ethylestrenol | Not Determined | 2 |
| Norethandrolone | Not Determined | 22 |
| 5α-Dihydronorethandrolone | Not Determined | 14 |
| Metribolone (R1881) | Not Determined | Not Determined |
Data sourced from in vitro studies.[1]
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the relative binding affinity of 5α-DHN for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.
Materials:
-
Test Compound: 5α-Dihydronandrolone (5α-DHN)
-
Radioligand: [³H]-Methyltrienolone ([³H]-R1881) or [³H]-Dihydrotestosterone ([³H]-DHT)
-
Receptor Source: Cytosol extract from androgen target tissues (e.g., rat prostate) or cells overexpressing the human androgen receptor (e.g., LNCaP, CHO cells).[5]
-
Buffers:
-
Scintillation Cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Receptor Preparation:
-
Homogenize the tissue or cells in ice-cold Homogenization Buffer.
-
Centrifuge at 1,000 x g for 10 minutes to remove cellular debris.[6]
-
Centrifuge the supernatant at 100,000 x g for 60 minutes to pellet the microsomal fraction containing the AR.
-
Resuspend the pellet in Assay Buffer to the desired protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Radioligand and Assay Buffer.
-
Non-specific Binding: Radioligand and a high concentration of unlabeled competitor (e.g., 1000-fold excess of cold R1881).
-
Competitive Binding: Radioligand and serial dilutions of 5α-DHN.
-
-
-
Incubation:
-
Add the receptor preparation to all wells.
-
Incubate the plate at 4°C for 18-24 hours with gentle agitation to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.[6]
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (5α-DHN).
-
Determine the IC₅₀ value (the concentration of 5α-DHN that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Androgen Receptor Reporter Gene Assay
This assay measures the functional consequence of 5α-DHN binding to the AR, specifically its ability to induce AR-mediated gene transcription.
Materials:
-
Cell Line: A suitable cell line that either endogenously expresses AR (e.g., VCaP) or is co-transfected with an AR expression vector (e.g., COS-1, CHO).[7]
-
Reporter Plasmid: A plasmid containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., luciferase, green fluorescent protein).[8][9]
-
Transfection Reagent
-
Cell Culture Medium and Reagents
-
Test Compound: 5α-Dihydronandrolone (5α-DHN)
-
Positive Control: Dihydrotestosterone (DHT)
-
Lysis Buffer
-
Luciferase Assay Reagent (if using luciferase reporter)
-
Luminometer or Fluorometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
Co-transfect the cells with the AR expression vector (if necessary) and the ARE-reporter plasmid using a suitable transfection reagent.
-
For stable cell lines, this step is not necessary.
-
-
Hormone Treatment:
-
After transfection, plate the cells in a 96-well plate.
-
The following day, replace the medium with a medium containing charcoal-stripped serum to remove endogenous androgens.
-
Treat the cells with serial dilutions of 5α-DHN, a positive control (DHT), and a vehicle control.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the appropriate lysis buffer.
-
-
Reporter Gene Assay:
-
If using a luciferase reporter, add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
If using a GFP reporter, measure the fluorescence using a fluorometer.
-
-
Data Analysis:
-
Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized reporter activity against the logarithm of the agonist concentration (5α-DHN).
-
Determine the EC₅₀ value (the concentration of 5α-DHN that produces 50% of the maximal response).
-
Mandatory Visualizations
Caption: Classical Androgen Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: Reporter Gene Assay Workflow.
References
- 1. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 2. 5alpha-Dihydronandrolone | 1434-85-1 | Benchchem [benchchem.com]
- 3. About: 5α-Dihydronandrolone [dbpedia.org]
- 4. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 9. Use of reporter genes to study promoters of the androgen receptor [scholars.utoledo.edu]
Application Notes: 5α-Dihydronandrolone as a Reference Standard in Steroid Analysis
Introduction
5α-Dihydronandrolone (5α-DHN) is a primary and naturally occurring metabolite of the anabolic-androgenic steroid (AAS) nandrolone (19-nortestosterone).[1] The conversion is mediated by the enzyme 5α-reductase, the same enzyme that converts testosterone to the more potent dihydrotestosterone (DHT).[1][2] Unlike the testosterone-to-DHT pathway where androgenic potency is amplified, 5α-DHN is a weaker agonist of the androgen receptor (AR) than its parent compound, nandrolone.[1][3] This metabolic pathway is crucial for understanding the pharmacological profile of nandrolone, characterized by strong anabolic and reduced androgenic effects.[1] The accurate detection and quantification of nandrolone and its metabolites are critical in clinical research, sports anti-doping control, and pharmaceutical development. High-purity 5α-DHN serves as an indispensable reference standard for the development, validation, and routine application of analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of 5α-Dihydronandrolone
| Property | Value |
| IUPAC Name | (5S,8R,9R,10S,13S,14S,17S)-17-Hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one[1] |
| Synonyms | 5α-DHN, DHN, 5α-Dihydro-19-nortestosterone, 5α-Estran-17β-ol-3-one[1] |
| Molecular Formula | C₁₈H₂₈O₂[4] |
| Molar Mass | 276.420 g·mol⁻¹[1] |
| CAS Number | 1434-85-1[1] |
Metabolic Pathway of Nandrolone
The metabolic fate of nandrolone is a key determinant of its biological activity. The diagram below illustrates the 5α-reduction of nandrolone and contrasts it with the metabolism of testosterone.
Experimental Protocols for Steroid Analysis
The use of 5α-DHN as a reference standard is crucial for ensuring the accuracy and reliability of quantitative assays. Below are detailed protocols for GC-MS and LC-MS/MS, two common platforms for steroid analysis.
Protocol 1: Quantitative Determination of Nandrolone Metabolites in Urine by GC-MS
This protocol is designed for the quantification of nandrolone metabolites, such as 19-norandrosterone, using an internal standard-based approach. 5α-DHN can be used as a reference standard to create calibration curves and quality control samples.
1. Materials and Reagents
-
5α-Dihydronandrolone reference standard
-
Deuterated 19-norandrosterone (internal standard)
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 7.0)
-
Tert-butyl methyl ether (TBME)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide, ethanethiol (derivatization reagents)
-
Heptane
2. Sample Preparation
-
Hydrolysis: To a 2 mL urine sample, add 1 mL of phosphate buffer and 50 µL of β-glucuronidase solution. Add the internal standard solution. Vortex and incubate at 55°C for 3 hours to deconjugate the steroid metabolites.
-
Extraction: After cooling to room temperature, add 5 mL of TBME. Vortex vigorously for 10 minutes. Centrifuge at 4000 rpm for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 45°C.
-
Derivatization: To the dry residue, add 100 µL of the derivatization mixture (MSTFA/NH₄I/ethanethiol). Vortex and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[5]
-
Reconstitution: After cooling, add 100 µL of heptane and transfer the solution to a GC-MS autosampler vial.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.[5]
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.[5]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 120°C, ramp to 240°C at 20°C/min, then ramp to 310°C at 10°C/min and hold for 2 minutes.
-
Injector: Splitless mode at 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Experimental Workflow for GC-MS Analysis
The following diagram outlines the key steps in the GC-MS protocol for urinary steroid analysis.
Protocol 2: Quantitative Determination of Steroids in Serum by LC-MS/MS
This protocol is suitable for the simultaneous quantification of multiple steroids, including nandrolone metabolites, from a small volume of serum.
1. Materials and Reagents
-
5α-Dihydronandrolone reference standard
-
Stable isotope-labeled internal standards (e.g., Testosterone-d3)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Tert-butyl methyl ether (TBME)
-
Formic acid
-
Ultrapure water
2. Sample Preparation
-
Protein Precipitation: To 100 µL of serum in a microcentrifuge tube, add the internal standard mix. Add 200 µL of ice-cold ACN to precipitate proteins. Vortex for 30 seconds.[6]
-
Extraction: Add 1 mL of TBME and vortex for 5 minutes for liquid-liquid extraction.[6]
-
Centrifugation: Centrifuge at 12,000 rpm for 5 minutes.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 55°C.[6]
-
Reconstitution: Reconstitute the dried residue in 100 µL of 50% MeOH in water. Vortex, and transfer to an LC-MS autosampler vial.[6]
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu LC-20AD or equivalent.[6]
-
Mass Spectrometer: AB SCIEX 4500 QTRAP or equivalent triple quadrupole mass spectrometer.[6]
-
Column: Kinetex PFP (100 x 3.0 mm, 2.6 µm) or similar reverse-phase column.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for 5α-DHN and other target steroids must be optimized.
Data Presentation: Representative Method Performance
The use of 5α-DHN as a reference standard allows for the validation of analytical methods. The following table summarizes typical performance characteristics for the quantitative analysis of nandrolone metabolites.
| Parameter | GC-MS | LC-MS/MS |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[5] | 0.01 - 0.5 ng/mL |
| Linearity (r²) | > 0.99[5] | > 0.99 |
| Intra-Assay Precision (%CV) | < 15% | < 10%[7] |
| Inter-Assay Precision (%CV) | < 15% | < 15%[7] |
| Accuracy / Recovery | 85 - 115% | 90 - 110%[6] |
Note: Values are representative and should be established for each specific assay.
5α-Dihydronandrolone is a critical metabolite for understanding the pharmacology of nandrolone and a vital tool for its analytical detection. High-purity 5α-DHN used as a reference standard is fundamental for developing robust, accurate, and reproducible GC-MS and LC-MS/MS methods. The protocols and data presented herein provide a comprehensive framework for researchers, scientists, and drug development professionals to implement reliable steroid analysis in their laboratories. The precise quantification enabled by this reference standard is essential for applications ranging from clinical diagnostics to ensuring fair play in sports.
References
- 1. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 2. 5alpha-Dihydronandrolone | 1434-85-1 | Benchchem [benchchem.com]
- 3. Nandrolone - Wikipedia [en.wikipedia.org]
- 4. GSRS [precision.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Investigating the Effect of 5alpha-Dihydronandrolone on Gene Expression in Prostate Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the impact of 5alpha-Dihydronandrolone (DHN) on gene expression in prostate cells. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key biological pathways and workflows.
Introduction
This compound (DHN) is a metabolite of the anabolic steroid nandrolone, formed by the action of the enzyme 5α-reductase. This is the same enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT), in tissues such as the prostate.[1] Unlike the conversion of testosterone to DHT which potentiates androgenic effects, the conversion of nandrolone to DHN results in a compound with weaker androgen receptor (AR) agonist activity than its precursor.[1] This suggests a potential mechanism of local inactivation of nandrolone in androgen-sensitive tissues. Understanding the specific effects of DHN on gene expression in prostate cells is crucial for elucidating its role in prostate biology and pathology, and for the development of novel therapeutic strategies.
The androgen receptor signaling pathway is a critical driver of prostate cancer development and progression.[2] Androgens, such as DHT, bind to the AR, leading to its nuclear translocation, dimerization, and binding to androgen response elements (AREs) on DNA, which in turn regulates the transcription of a host of genes involved in cell growth, proliferation, and survival. While the transcriptional effects of potent androgens like DHT are well-documented, the specific gene expression signature induced by DHN in prostate cells is less characterized.
These notes provide a framework for researchers to systematically investigate the transcriptional effects of DHN in prostate cell lines.
Key Signaling Pathway: Androgen Receptor Activation
The canonical androgen receptor signaling pathway is initiated by the binding of androgens to the AR in the cytoplasm. This binding event triggers a conformational change in the AR, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription.
Figure 1. Androgen Receptor Signaling Pathway.
Experimental Protocols
This section outlines the key experimental protocols for treating prostate cells with DHN and analyzing the subsequent changes in gene expression. The human prostate cancer cell line LNCaP is a commonly used and well-characterized model for studying androgen action.
Protocol 1: Cell Culture and Androgen Treatment
-
Cell Line Maintenance:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 3-4 days to maintain logarithmic growth.
-
-
Androgen Deprivation:
-
Prior to androgen treatment, it is essential to remove endogenous androgens from the culture medium.
-
Two days before treatment, switch the cells to RPMI-1640 medium supplemented with 10% charcoal-stripped FBS (CS-FBS). CS-FBS has been treated to remove steroid hormones.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (DHN) in ethanol.
-
On the day of the experiment, dilute the DHN stock solution in RPMI-1640 with 10% CS-FBS to the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM).
-
As a control, prepare a vehicle-only medium containing the same final concentration of ethanol as the highest DHN concentration.
-
A positive control using Dihydrotestosterone (DHT) at similar concentrations is highly recommended for comparison.
-
Remove the androgen-deprivation medium from the cells and replace it with the DHN-containing, DHT-containing, or vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Protocol 2: RNA Extraction and Quality Control
-
RNA Isolation:
-
After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).
-
Isolate total RNA using a silica-column-based RNA extraction kit according to the manufacturer's instructions.
-
Include a DNase I treatment step to remove any contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess the integrity of the RNA by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact 28S and 18S ribosomal RNA bands should be visible.
-
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or probe-based detection method.
-
Design or obtain pre-validated primers for your target genes (e.g., KLK3 (PSA), TMPRSS2, FKBP5) and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Set up qPCR reactions in triplicate for each sample and gene.
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in DHN-treated cells relative to vehicle-treated cells (ΔΔCt).
-
Experimental Workflow
The overall workflow for investigating the effects of DHN on gene expression in prostate cells is depicted below.
Figure 2. Experimental Workflow for Gene Expression Analysis.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different treatment conditions.
Table 1: Relative Binding Affinity of Androgens to the Androgen Receptor
| Compound | Relative Binding Affinity (%) to Human AR |
| Dihydrotestosterone (DHT) | 100 |
| Nandrolone | 92 |
| This compound (DHN) | 50 |
| Testosterone | 38 |
| Data sourced from Wikipedia, citing a study by Bergink et al. (1985).[3] |
Table 2: Expected and Reported Gene Expression Changes in LNCaP Cells Treated with Androgens
Note: The following data is based on studies using potent androgens like DHT or synthetic androgens. Given that DHN is a weaker AR agonist, it is hypothesized that DHN would induce similar directional changes in gene expression but with a potentially lower magnitude.
| Gene Symbol | Gene Name | Function | Reported Fold Change (DHT/R1881) | Expected Fold Change (DHN) |
| KLK3 | Kallikrein-related peptidase 3 (PSA) | Serine protease, prostate cancer biomarker | Up-regulated (significant increase) | Up-regulated (moderate increase) |
| TMPRSS2 | Transmembrane protease, serine 2 | Serine protease, involved in cancer | Up-regulated | Up-regulated |
| FKBP5 | FK506 binding protein 5 | Co-chaperone, AR regulator | Up-regulated | Up-regulated |
| NKX3-1 | NK3 homeobox 1 | Transcription factor, tumor suppressor | Up-regulated | Up-regulated |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | Cell cycle inhibitor | Down-regulated | Down-regulated |
| ID1 | Inhibitor of DNA binding 1 | Transcriptional regulator, promotes proliferation | Down-regulated | Down-regulated |
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on gene expression in prostate cells. By following these methodologies, researchers can generate valuable data to better understand the biological activity of this nandrolone metabolite and its potential implications for prostate health and disease. Given the weaker androgenic nature of DHN, it is critical to perform careful dose-response and time-course experiments and to include potent androgens like DHT as a benchmark for comparison. Future studies employing genome-wide expression profiling techniques, such as RNA-sequencing, will be invaluable for comprehensively defining the DHN-regulated transcriptome in prostate cells.
References
Troubleshooting & Optimization
Overcoming matrix effects in 5alpha-Dihydronandrolone LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of 5alpha-Dihydronandrolone (DHN). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a special focus on mitigating matrix effects.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, the alteration of ionization efficiency due to co-eluting compounds, are a primary obstacle in achieving accurate and reproducible quantification of this compound (DHN) in complex biological matrices.[1][2][3][4] This guide provides a systematic approach to identifying and mitigating these effects.
Problem: Poor sensitivity, accuracy, or reproducibility in DHN quantification.
This is often a key indicator of significant matrix effects, which can cause either ion suppression or enhancement.[2][3][5]
Initial Assessment: Is it a Matrix Effect?
To determine if matrix effects are impacting your analysis, you can employ the post-extraction addition technique.[1] This involves comparing the analyte's response in a pure solvent to its response in a sample matrix where the analyte has been spiked after extraction. A significant difference in signal intensity suggests the presence of matrix effects.
Solution Workflow:
The following diagram outlines a systematic approach to troubleshooting and overcoming matrix effects in your DHN analysis.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most effective sample preparation technique to reduce matrix effects for DHN analysis?
A1: A multi-step approach combining protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is highly effective.[6] This strategy removes a significant portion of matrix components like proteins and phospholipids that are known to cause ion suppression. For instance, a method for other steroids involves protein precipitation with acetonitrile, followed by LLE using methyl tert-butyl ether (MTBE).[6][7]
Q2: Are there specific SPE cartridges recommended for steroid analysis?
A2: Yes, reversed-phase SPE cartridges, such as those with C18 or polymeric sorbents (e.g., Oasis HLB), are commonly used and have shown good performance in cleaning up steroid samples.[8]
Internal Standards
Q3: Why is an internal standard crucial, and what type should I use?
A3: Internal standards are critical for correcting signal variations caused by matrix effects and inconsistencies in sample preparation.[1] The gold standard is a stable isotope-labeled (SIL) internal standard of DHN (e.g., DHN-d3).[1] SIL internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the signal. If a SIL-IS for DHN is unavailable, a structurally similar compound can be used, but it may not compensate for matrix effects as effectively.[1]
Chromatography
Q4: How can I optimize my chromatographic method to minimize matrix effects?
A4: The goal is to achieve chromatographic separation between DHN and co-eluting matrix components. This can be accomplished by:
-
Gradient Optimization: Adjusting the mobile phase gradient to better resolve the analyte from interfering compounds.
-
Column Chemistry: Using a different column chemistry, such as a PFP (pentafluorophenyl) column, can provide alternative selectivity for steroids.[6]
-
Diverter Valve: Employing a diverter valve to direct the flow to waste during the initial and final stages of the run can prevent highly polar or non-polar matrix components from entering the mass spectrometer.[9]
Derivatization
Q5: Should I consider derivatization for DHN analysis? What are the benefits?
A5: Derivatization can significantly enhance the ionization efficiency and sensitivity of steroids like DHN, which often exhibit poor ionization in their native form.[8][10][11] This is particularly useful when dealing with low concentrations or significant matrix suppression.[8][10] Derivatization with reagents such as 2-hydrazino-1-methylpyridine (HMP) has been shown to improve the detection of androgens by several orders of magnitude.[10][11]
The following diagram illustrates the decision-making process for employing derivatization:
Experimental Protocols & Data
Sample Preparation Protocol: LLE
This protocol is adapted from methods used for similar steroids and is a good starting point for DHN extraction from serum or plasma.[6][7]
-
Aliquoting: Transfer 100 µL of serum/plasma to a polypropylene tube.
-
Internal Standard Spiking: Add the internal standard (e.g., DHN-d3) working solution.
-
Protein Precipitation: Add 200 µL of acetonitrile and vortex for 30 seconds.
-
Liquid-Liquid Extraction: Add 1 mL of MTBE and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 12,000 rpm for 5 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen at 55°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50% methanol).
Derivatization Protocol Example: HMP Derivatization
This protocol is based on methods for androgens like DHT and can be adapted for DHN.[8][10]
-
Initial Extraction: Perform the sample extraction as described above and evaporate to dryness.
-
Reagent Addition: Add 50 µL of 2-hydrazino-1-methylpyridine (HMP) solution and 50 µL of catalyst solution (e.g., acetic acid).
-
Incubation: Vortex and incubate at room temperature for 30 minutes.
-
Reaction Quenching: Stop the reaction by adding a suitable quenching agent.
-
Re-extraction: Perform a final LLE step to purify the derivatized analyte.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute in the appropriate mobile phase for LC-MS/MS analysis.
Performance Data for Steroid Analysis Methods
The following tables summarize quantitative data from various LC-MS/MS methods for steroid analysis, which can serve as a benchmark for developing a DHN assay.
Table 1: Sample Preparation Recovery
| Steroid | Matrix | Extraction Method | Recovery (%) | Reference |
| Multiple Steroids | Serum | Protein Precipitation & LLE | 86.4 - 115.0 | [6] |
| DHT | Assay Medium | LLE | Not specified, but high sensitivity achieved | [7][12] |
| Multiple Steroids | Plasma | SPE (Oasis HLB) | Not specified, but sufficient for low volume | [8] |
Table 2: Lower Limits of Quantification (LLOQ)
| Analyte | Derivatization | Matrix | LLOQ | Reference |
| DHT | Picolinic Acid | Assay Medium | 0.05 nM (14.5 pg/mL) | [12] |
| DHT | HMP | Plasma | 0.4 pg on column | [8] |
| Multiple Steroids | Isonicotinoyl chloride | Serum | 0.005 - 1 ng/mL | [6] |
| DHT | None | Serum | Not specified, but method validated | [13][14] |
References
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines [mdpi.com]
- 13. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of a testosterone and dihydrotestosterone liquid chromatography tandem mass spectrometry assay: Interference and comparison with established methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in the laboratory synthesis of 5alpha-Dihydronandrolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the laboratory synthesis of 5α-Dihydronandrolone (5α-DHN). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5α-Dihydronandrolone in a laboratory setting?
The most prevalent and established method for synthesizing 5α-Dihydronandrolone (5α-DHN) is through the stereoselective reduction of its precursor, nandrolone. This transformation can be achieved via two primary routes: chemical synthesis, most commonly catalytic hydrogenation, and enzymatic synthesis utilizing the 5α-reductase enzyme.
Q2: What are the critical factors that influence the yield and purity of 5α-DHN?
Several factors can significantly impact the success of your synthesis:
-
For Catalytic Hydrogenation:
-
Choice of Catalyst: The type of catalyst (e.g., Palladium, Platinum, Rhodium) and its support (e.g., carbon, alumina) are crucial for achieving high stereoselectivity towards the 5α isomer.
-
Solvent System: The polarity and protic nature of the solvent can influence the reaction rate and the stereochemical outcome.
-
Reaction Temperature and Pressure: These parameters affect the rate of reaction and can influence the formation of byproducts.
-
Purity of Starting Material: Impurities in the nandrolone starting material can poison the catalyst and lead to a lower yield.
-
-
For Enzymatic Synthesis:
-
Enzyme Activity: The specific activity of the 5α-reductase preparation is paramount.
-
Cofactor Availability: The concentration of the necessary cofactor, typically NADPH, can be a limiting factor.
-
pH and Temperature: Like most enzymatic reactions, the synthesis is sensitive to pH and temperature, which must be optimized for the specific enzyme used.
-
Substrate Concentration: High concentrations of nandrolone can lead to substrate inhibition.
-
Q3: What is the primary side product to expect, and how can its formation be minimized?
The most common side product in the reduction of nandrolone is the 5β-dihydronandrolone isomer. Formation of this diastereomer is a result of non-selective hydrogenation of the double bond in the A-ring of the steroid. To minimize its formation, careful selection of the catalyst and reaction conditions is essential. For instance, heterogeneous catalysts like palladium on carbon (Pd/C) in a neutral or slightly acidic medium often favor the formation of the desired 5α isomer.
Troubleshooting Guide for Low Yield
Low yield is a frequent challenge in the synthesis of 5α-DHN. This guide addresses common issues and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Nandrolone | Catalytic Hydrogenation: - Inactive or poisoned catalyst.- Insufficient hydrogen pressure.- Suboptimal reaction temperature.- Impure starting material or solvent.Enzymatic Synthesis: - Low enzyme activity.- Insufficient NADPH cofactor.- Non-optimal pH or temperature.- Presence of enzyme inhibitors in the reaction mixture. | Catalytic Hydrogenation: - Use fresh, high-quality catalyst. Consider pre-reducing the catalyst.- Ensure the reaction vessel is properly sealed and pressurized.- Optimize the reaction temperature. A modest increase may improve the rate, but excessive heat can lead to side reactions.- Use highly purified nandrolone and anhydrous solvents.Enzymatic Synthesis: - Use a fresh batch of 5α-reductase with known activity.- Ensure an adequate supply of NADPH. Consider an NADPH regenerating system.- Optimize the pH and temperature of the reaction buffer.- Purify the starting material to remove any potential inhibitors. |
| Poor Stereoselectivity (High 5β-isomer content) | Catalytic Hydrogenation: - Inappropriate catalyst choice.- Unfavorable solvent conditions.- Reaction temperature is too high. | Catalytic Hydrogenation: - Palladium-based catalysts (e.g., Pd/C) generally provide good selectivity for the 5α isomer. Experiment with different catalysts if necessary.- The choice of solvent can influence the approach of the substrate to the catalyst surface. Solvents like ethanol, ethyl acetate, or acetic acid are commonly used.- Lowering the reaction temperature can sometimes improve stereoselectivity. |
| Difficult Product Isolation and Purification | - Incomplete reaction leading to a mixture of starting material, product, and byproducts.- Formation of multiple, difficult-to-separate byproducts. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.- If significant byproducts are formed, optimize the reaction conditions to minimize their formation.- Employ column chromatography with a suitable stationary phase (e.g., silica gel) and a carefully selected eluent system to separate the 5α-DHN from nandrolone and the 5β-isomer. Recrystallization can be used for further purification. |
Quantitative Data on Reaction Conditions
The following table, adapted from studies on the analogous reduction of testosterone, provides a starting point for optimizing the catalytic hydrogenation of nandrolone. The yields and stereoselectivity are illustrative and may vary for the nandrolone substrate.
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Approximate Yield (%) | Approximate 5α:5β Ratio |
| 10% Pd/C | Ethanol | 25 | 1 | 95 | 9:1 |
| 5% Pt/C | Acetic Acid | 25 | 1 | 90 | 4:1 |
| Raney Nickel | Ethanol | 50 | 50 | 85 | 3:2 |
| Wilkinson's Catalyst | Toluene | 60 | 20 | 80 | Varies |
Experimental Protocols
Key Experiment 1: Catalytic Hydrogenation of Nandrolone
Objective: To synthesize 5α-Dihydronandrolone via the catalytic hydrogenation of nandrolone.
Materials:
-
Nandrolone
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel for the hydrogenation apparatus, dissolve nandrolone (1.0 g) in anhydrous ethanol (50 mL).
-
Carefully add 10% Pd/C (100 mg, 10% w/w) to the solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature (25°C).
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Key Experiment 2: Enzymatic Synthesis of 5α-Dihydronandrolone
Objective: To synthesize 5α-Dihydronandrolone using 5α-reductase.
Materials:
-
Nandrolone
-
Recombinant human or rat 5α-reductase
-
NADPH
-
Phosphate buffer (e.g., 50 mM, pH 6.5)
-
Ethyl acetate
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of nandrolone in a suitable organic solvent (e.g., ethanol) and a stock solution of NADPH in the reaction buffer.
-
In a microcentrifuge tube, combine the phosphate buffer, 5α-reductase enzyme, and NADPH to the desired final concentrations.
-
Initiate the reaction by adding the nandrolone stock solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid denaturing the enzyme.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle shaking.
-
After the desired incubation time (e.g., 1-4 hours), terminate the reaction by adding an equal volume of ethyl acetate to extract the steroids.
-
Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.
-
Carefully collect the upper organic layer containing the product.
-
The organic extract can be dried under a stream of nitrogen and the residue reconstituted in a suitable solvent for analysis by HPLC or GC-MS to determine the yield and purity.
Visualizations
Addressing 5alpha-Dihydronandrolone instability in long-term sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of 5alpha-dihydronandrolone (DHN) in biological samples intended for long-term storage. The following information is curated to help you design robust experimental protocols and troubleshoot common issues related to sample stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHN) and why is its stability a concern?
This compound (5α-DHN), also known as dihydronandrolone, is a major metabolite of the anabolic-androgenic steroid nandrolone.[1][2] It is formed by the action of the 5α-reductase enzyme.[1][3] The stability of DHN in biological samples is a critical concern for long-term studies because, like many steroids, it can be susceptible to degradation, leading to inaccurate quantification and potentially compromising research findings. Factors such as storage temperature, pH, light exposure, and enzymatic activity can all influence its stability.[4]
Q2: What are the primary factors that can affect the stability of DHN in biological samples?
While specific degradation pathways for DHN are not extensively documented in the provided search results, general factors known to affect the stability of steroids in biological matrices include:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[4][5] Long-term storage at ultra-low temperatures is generally recommended.
-
pH: Extremes in pH can lead to hydrolysis or other chemical modifications of the steroid structure.
-
Light Exposure: Exposure to UV light can cause photodegradation of certain analytes.
-
Oxidation: The presence of oxidizing agents in the sample matrix can lead to the degradation of steroids.
-
Enzymatic Degradation: Residual enzyme activity in biological samples can continue to metabolize DHN post-collection if not properly handled.[4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the stability of analytes, although the effect varies between compounds.[6][7]
Q3: What are the recommended storage conditions for ensuring the long-term stability of DHN in biological samples (e.g., plasma, urine)?
While specific long-term stability data for DHN is limited, best practices for other steroids suggest the following:
-
Storage Temperature: For long-term storage (months to years), samples should be kept at ultra-low temperatures, ideally at -80°C.[8] Storage at -20°C may be suitable for shorter durations.[7]
-
Sample pH: It is advisable to maintain the sample pH within a neutral range (pH 6-8) unless specific protocols dictate otherwise.
-
Light Protection: Samples should be stored in amber or opaque tubes to protect from light.[9]
-
Antioxidants/Preservatives: The addition of antioxidants or preservatives such as sodium azide may be considered to inhibit microbial growth and oxidative degradation, particularly for urine samples.[9]
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot samples into smaller volumes for individual experiments.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| DHN concentrations are lower than expected in long-stored samples. | Degradation due to improper storage temperature. | Verify that samples have been consistently stored at ≤ -70°C. Review freezer temperature logs if available. |
| Repeated freeze-thaw cycles. | Check the sample handling history. For future studies, ensure samples are aliquoted before freezing. | |
| Exposure to light. | Confirm that samples were stored in light-protected tubes. | |
| High variability in DHN concentrations between aliquots of the same sample. | Incomplete thawing and mixing before analysis. | Ensure the entire aliquot is thawed completely and vortexed gently before taking a subsample for analysis. |
| Non-uniform degradation within the sample. | This could indicate issues with the initial sample processing. Review sample collection and initial processing steps for consistency. | |
| Presence of unexpected peaks in the chromatogram during analysis. | Potential degradation products of DHN. | Further investigation using mass spectrometry (MS) is needed to identify these unknown peaks. Consider performing forced degradation studies to identify potential degradation products. |
| Contamination of the sample or analytical system. | Analyze a blank sample to rule out system contamination. Review sample handling procedures to identify potential sources of external contamination. |
Data on Steroid Stability
Table 1: Stability of Various Steroids in Plasma/Serum Under Different Storage Conditions
| Steroid | Matrix | Storage Temperature | Duration | Stability | Reference |
| Testosterone | Plasma | -28°C | 4 days | Stable | [5] |
| Androstenedione | Plasma | 22°C | 4 days | ~10.9% decrease | [5] |
| Estradiol | Plasma | 22°C | 4 days | ~12.2% decrease | [5] |
| Various Steroids | Serum | -20°C | 3 months | Adequate stability | [7] |
Table 2: Effect of Freeze-Thaw Cycles on Steroid Concentrations
| Steroid | Matrix | Number of Cycles | Effect | Reference |
| Various Steroids | Plasma | 10 | No significant effect | [5] |
| Common Analytes | Serum | up to 10 | Adequate stability | [7] |
| Glucocorticoid Metabolites | Fecal Extracts | 4 | Significant increase | [6] |
| Estrogen Metabolites | Fecal Extracts | 8 | Significant increase | [6] |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in a Biological Matrix
This protocol outlines a general procedure for conducting a long-term stability study of DHN in a biological matrix (e.g., plasma, urine).
-
Sample Preparation:
-
Obtain a pool of the desired biological matrix from healthy volunteers.
-
Fortify the matrix with a known concentration of a DHN standard.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Aliquot all samples into individual, light-protected storage tubes.
-
-
Storage Conditions:
-
Store aliquots at a minimum of two different temperature conditions:
-
-20°C
-
-80°C
-
-
Include a set of samples for baseline analysis (Time 0).
-
-
Time Points for Analysis:
-
Analyze samples at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months).
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition for each QC level.
-
Allow samples to thaw completely at room temperature.
-
Vortex gently to ensure homogeneity.
-
Extract DHN from the matrix using a validated extraction method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Analyze the extracted samples using a validated, stability-indicating analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Evaluation:
-
Calculate the mean concentration of DHN at each time point for each storage condition.
-
Compare the mean concentrations at each time point to the baseline (Time 0) concentrations.
-
DHN is considered stable if the mean concentration is within ±15% of the baseline concentration.
-
Visualizations
Caption: Metabolic pathway of Nandrolone to this compound.
Caption: Experimental workflow for long-term stability assessment of DHN.
Caption: Troubleshooting decision tree for low DHN measurements.
References
- 1. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 2. This compound | 1434-85-1 | Benchchem [benchchem.com]
- 3. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 4. 5α-Dihydronorethandrolone [a.osmarks.net]
- 5. [The effect of storage and temperature on the analysis of steroids in plasma and blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dpz.eu [dpz.eu]
- 7. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing 5α-Dihydronandrolone Extraction from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 5α-Dihydronandrolone (5α-DHN) from various tissue samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of 5α-DHN from tissue samples.
Issue 1: Low Recovery of 5α-DHN
| Potential Cause | Recommended Solution |
| Incomplete Tissue Homogenization | Ensure the tissue is completely homogenized to release the analyte. For fibrous tissues, consider using bead homogenization or a rotor-stator homogenator. Processing samples on ice can minimize degradation.[1] |
| Inefficient Extraction Method | The choice of extraction method (Liquid-Liquid Extraction vs. Solid-Phase Extraction) and the solvents used are critical. The optimal method can be tissue-dependent. See the "Comparison of Extraction Methods" table below for guidance. |
| Analyte Degradation | 5α-DHN can be sensitive to temperature and pH. Keep samples on ice during processing and store extracts at -80°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal Phase Separation (LLE) | During Liquid-Liquid Extraction (LLE), ensure complete separation of the aqueous and organic layers. Centrifugation can aid in clear separation. Freezing the aqueous layer can also help in decanting the organic solvent. |
| Improper SPE Cartridge Conditioning or Elution | For Solid-Phase Extraction (SPE), ensure the cartridge is properly conditioned according to the manufacturer's instructions. Use the appropriate elution solvent at the correct volume to ensure complete elution of 5α-DHN. |
Issue 2: High Variability in Results
| Potential Cause | Recommended Solution |
| Inconsistent Homogenization | Standardize the homogenization procedure for all samples, including time, speed, and sample-to-solvent ratio. |
| Matrix Effects | The tissue matrix can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS.[2] The use of an isotopically labeled internal standard (e.g., 5α-DHN-d3) is highly recommended to correct for matrix effects and improve accuracy.[3] |
| Inconsistent Solvent Evaporation | Ensure complete and consistent drying of the solvent from the extracts before reconstitution. A centrifugal vacuum concentrator or a gentle stream of nitrogen is recommended.[4] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of solvents and standards. |
Issue 3: Presence of Interfering Peaks in Chromatogram
| Potential Cause | Recommended Solution |
| Co-extraction of Lipids and Other Matrix Components | Tissues with high lipid content can cause significant interference. For LLE, a defatting step with a nonpolar solvent like hexane can be beneficial. For SPE, ensure the wash steps are sufficient to remove interfering substances. |
| Contamination from Labware | Use high-purity solvents and thoroughly clean all glassware and lab equipment to avoid contamination. |
| Suboptimal Chromatographic Separation | Optimize the LC method (e.g., gradient, column chemistry) to achieve better separation of 5α-DHN from interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting 5α-DHN from tissue?
A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective for extracting 5α-DHN from tissues. The choice depends on the tissue type, sample throughput, and available equipment. LLE is often simpler for a small number of samples, while SPE can provide cleaner extracts and is more amenable to automation for higher throughput.
Q2: Which solvents are recommended for Liquid-Liquid Extraction (LLE) of 5α-DHN?
A2: A combination of a polar and a non-polar solvent is often used. A common approach is to first homogenize the tissue in a polar solvent like acetonitrile to precipitate proteins and solubilize the steroid, followed by a wash with a non-polar solvent like hexane to remove lipids.[4] Other effective solvents for steroid extraction include diethyl ether and ethyl acetate.[1]
Q3: How can I minimize the degradation of 5α-DHN during sample preparation?
A3: To minimize degradation, it is crucial to work quickly and keep the samples cold. Homogenization should be performed on ice. Avoid prolonged exposure to high temperatures and extreme pH conditions. Once extracted, samples should be stored at -80°C in a desiccated environment.
Q4: What are matrix effects and how can I mitigate them?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to inaccurate quantification in LC-MS/MS analysis.[3] The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with the analyte of interest.[3] Additionally, optimizing the sample clean-up procedure (e.g., using SPE) can help to remove interfering matrix components.
Q5: How can I determine the extraction efficiency of my protocol?
A5: To determine the extraction efficiency, you can spike a known amount of a 5α-DHN standard into a control tissue sample before extraction. The recovery is calculated by comparing the amount of 5α-DHN measured in the spiked sample to the amount measured in a standard solution of the same concentration.[4]
Data Presentation
Table 1: Comparison of Extraction Methods for Androgens in Tissue
| Extraction Method | Tissue Type | Key Solvents/Cartridge | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Muscle | tert-butyl methyl ether | 83 - 104 | [5] |
| Solid-Phase Extraction (SPE) | Muscle | Oasis HLB and Amino cartridges | Not specified | [6] |
| Solid-Phase Extraction (SPE) | Zebrafish Homogenate | Oasis HLB | 89.7 - 107.9 | [7] |
| Liquid-Liquid Extraction (LLE) | Prostate Cancer Tissue | Ether | Not specified | [8] |
Note: Data presented is for various androgens and may serve as an estimation for 5α-DHN extraction. Actual recovery should be validated for your specific tissue and experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 5α-DHN from Tissue
This protocol is adapted from general steroid extraction procedures and is suitable for various tissue types.[4]
Materials:
-
Tissue sample (e.g., prostate, muscle)
-
Acetonitrile (ACS Grade)
-
Hexane (ACS Grade)
-
Ethanol (ACS Grade)
-
Assay Buffer (specific to the analytical method)
-
50 mL Polypropylene Centrifuge tubes
-
Glass test tubes
-
Homogenizer (bead beater or rotor-stator)
-
Centrifuge
-
Centrifugal vacuum concentrator or nitrogen evaporator
Procedure:
-
Weigh approximately 50 mg of tissue into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile to the tube.
-
Homogenize the tissue thoroughly until no visible particles remain.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 50 mL centrifuge tube.
-
Add 30 mL of hexane to the supernatant, cap the tube, and vortex vigorously for 2 minutes for defatting.
-
Allow the layers to separate for 5 minutes. The lower layer is the acetonitrile phase containing the steroids.
-
Carefully remove the upper hexane layer and discard.
-
Transfer the lower acetonitrile layer to a clean glass test tube.
-
Evaporate the acetonitrile to dryness using a centrifugal vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of ethanol, followed by vortexing.
-
Add at least 400 µL of the specific assay buffer, vortex well, and allow it to sit for 5 minutes at room temperature to ensure complete solubilization.
-
The sample is now ready for analysis (e.g., by LC-MS/MS). Further dilution with assay buffer may be necessary.
Protocol 2: Solid-Phase Extraction (SPE) of 5α-DHN from Tissue Homogenate
This protocol provides a general guideline for SPE cleanup of tissue extracts. The specific SPE cartridge and solvents should be optimized based on the tissue type and manufacturer's recommendations.
Materials:
-
Tissue homogenate (from steps 1-5 of the LLE protocol, in acetonitrile)
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Methanol (HPLC grade)
-
Deionized water
-
Acetic acid
-
Ammonia solution
-
Hexane (HPLC grade)
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Condition the SPE cartridge (e.g., Waters WCX) by passing 3 mL of methanol, followed by 3 mL of deionized water, and then 1 mL of 0.1 M phosphate buffer (pH 6).
-
Load the tissue extract supernatant onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 1 mL of 0.1 M acetic acid to remove polar impurities.
-
Dry the cartridge under vacuum for 5 minutes.
-
Wash the cartridge with 2 mL of hexane to remove non-polar impurities like lipids.
-
Dry the cartridge again under vacuum for 5 minutes.
-
Elute the 5α-DHN from the cartridge with 3 mL of 98% methanol / 2% ammonia solution into a clean collection tube.
-
Evaporate the eluate to dryness using a centrifugal vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for analysis.
Mandatory Visualization
Caption: Liquid-Liquid Extraction (LLE) workflow for 5α-DHN.
Caption: Solid-Phase Extraction (SPE) workflow for 5α-DHN.
Caption: Troubleshooting logic for low 5α-DHN recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Studies of Nandrolone Decanoate in Castrated Horses After Intramuscular Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Validation of multi-residue methods for the detection of anabolic steroids by GC-MS in muscle tissues and urine samples from cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing cross-reactivity in immunoassays for 5alpha-Dihydronandrolone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with immunoassays for 5alpha-Dihydronandrolone (5α-DHN).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-reactivity in a this compound immunoassay?
A1: The primary cause of cross-reactivity in any immunoassay is the binding of the antibody to molecules other than the target analyte. For this compound, this is typically due to the structural similarity of other endogenous or exogenous steroids to 5α-DHN.[1][2] The antibody may recognize and bind to these structurally related molecules, leading to inaccurate quantification.
Q2: What are the most likely cross-reactants in a this compound immunoassay?
A2: The most probable cross-reactants are the precursor molecule, nandrolone, and other metabolites of nandrolone.[1][3] Additionally, other steroids with a similar chemical structure, such as testosterone and its metabolites (e.g., 5α-dihydrotestosterone or DHT), may also exhibit cross-reactivity.[4][5] The degree of cross-reactivity will depend on the specificity of the primary antibody used in the assay.
Q3: How can I assess the specificity of my anti-5alpha-Dihydronandrolone antibody?
A3: The specificity of your antibody should be determined by testing it against a panel of structurally related steroids. This involves running the immunoassay with known concentrations of these potential cross-reactants and calculating the percentage of cross-reactivity for each. The results of this analysis will provide a specificity profile for your antibody.
Q4: What is the difference between active and passive blockers, and when should I use them?
A4: Blocking agents are used to prevent non-specific binding in an immunoassay.[6]
-
Passive blockers , such as Bovine Serum Albumin (BSA) or casein, work by physically coating the surface of the microplate wells to prevent the non-specific adsorption of assay components. They are a standard component of most immunoassay buffers.
-
Active blockers are designed to counteract specific interferences, such as those from heterophilic antibodies or human anti-animal antibodies (HAAA), which can be present in biological samples. These blockers are typically proprietary formulations containing specific binding agents that neutralize these interfering antibodies. You should consider using active blockers if you suspect interference from the sample matrix that is not resolved by standard blocking buffers.
Q5: Can sample preparation help in minimizing cross-reactivity?
A5: Yes, appropriate sample preparation can significantly reduce interference and the impact of cross-reactivity. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to separate this compound from other interfering steroids in the sample matrix before performing the immunoassay. This purification step can greatly enhance the accuracy of the assay.
Troubleshooting Guide
Problem: My assay shows high background noise.
| Potential Cause | Recommended Solution |
| Insufficient Washing or Blocking | Increase the number and/or duration of wash steps. Also, consider increasing the concentration or incubation time of the blocking buffer to ensure all non-specific binding sites on the plate are saturated.[7] |
| Cross-reactivity of Detection Antibody | If using a secondary antibody, it may be cross-reacting with other components in the assay. Ensure the secondary antibody is specific for the primary antibody's host species. |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Ensure that the substrate solution has not been contaminated, which can lead to a high background signal.[8] |
Problem: The measured concentration of this compound is higher than expected.
| Potential Cause | Recommended Solution |
| Cross-reactivity with Other Steroids | This is a likely cause. Refer to the cross-reactivity data for your antibody. If your samples are expected to contain high concentrations of a known cross-reactant, you may need to perform a sample clean-up step (e.g., LLE or SPE) prior to the immunoassay. |
| Matrix Effects | Components in the sample matrix (e.g., lipids, proteins) may be interfering with the assay. Try diluting the sample to reduce the concentration of interfering substances.[6] You should also perform a spike and recovery experiment to assess matrix effects. |
Problem: The assay results are inconsistent and show poor reproducibility.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting technique. Calibrate your pipettes regularly. |
| Inconsistent Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. Use a plate sealer to prevent evaporation and "edge effects".[7][8] |
| Improper Mixing of Reagents | Ensure all reagents are thoroughly mixed before use and before adding to the wells.[7] |
Data Presentation
Table 1: Illustrative Cross-Reactivity Profile for a Hypothetical this compound Competitive ELISA.
This table provides an example of what a cross-reactivity profile for a this compound (5α-DHN) immunoassay might look like. The percent cross-reactivity is calculated as: (Concentration of 5α-DHN at 50% B/B0) / (Concentration of Cross-Reactant at 50% B/B0) x 100.
| Compound | Chemical Structure Similarity to 5α-DHN | Example % Cross-Reactivity |
| This compound | Identical | 100% |
| Nandrolone | High (Precursor) | 25% |
| 5alpha-Dihydrotestosterone (DHT) | High | 12% |
| Testosterone | Moderate | 3% |
| 19-Norandrosterone | Moderate (Metabolite) | 8% |
| Progesterone | Low | < 0.1% |
| Cortisol | Low | < 0.1% |
Note: This data is for illustrative purposes only and the actual cross-reactivity will depend on the specific antibody used.
Experimental Protocols
Protocol: General Competitive ELISA for this compound
This protocol describes a general procedure for a competitive enzyme-linked immunosorbent assay (ELISA) to quantify this compound.
-
Plate Coating:
-
Dilute the capture antibody (e.g., rabbit anti-5α-DHN) to its optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Add 50 µL of the standards or prepared samples to the appropriate wells.
-
Add 50 µL of 5α-DHN conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) to each well.
-
Incubate for 1-2 hours at room temperature on a shaker. During this step, the free 5α-DHN in the sample/standard and the 5α-DHN-HRP conjugate compete for binding to the limited number of capture antibody sites.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes. The color development is inversely proportional to the amount of 5α-DHN in the sample.
-
Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well to stop the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the 5α-DHN standards.
-
Determine the concentration of 5α-DHN in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Metabolic pathway of nandrolone and potential cross-reactants.
Caption: Troubleshooting workflow for immunoassay cross-reactivity.
Caption: Mechanism of passive vs. active blocking agents.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 4. novamedline.com [novamedline.com]
- 5. researchgate.net [researchgate.net]
- 6. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 7. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. assaygenie.com [assaygenie.com]
Challenges in the analytical validation of 5alpha-Dihydronandrolone quantification methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical validation of 5alpha-Dihydronandrolone (DHN) quantification methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHN) and why is its quantification challenging?
A1: this compound (5α-DHN) is a primary metabolite of the synthetic anabolic-androgenic steroid nandrolone, formed by the enzyme 5α-reductase.[1] Quantification of DHN is challenging due to its low physiological concentrations, potential for isobaric interference from other endogenous steroids, and its ionization inefficiency in common analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
Q2: What are the most common analytical methods for DHN quantification?
A2: The gold-standard for DHN and other androgen analysis is LC-MS/MS, which has largely superseded immunoassays due to its superior selectivity, especially at low concentrations.[2][3] Gas chromatography-mass spectrometry (GC-MS) is also a viable technique, though it often requires derivatization to improve the volatility and thermal stability of the analyte.[4]
Q3: Is derivatization necessary for DHN analysis?
A3: For GC-MS analysis, derivatization is typically required.[4] For LC-MS/MS, while direct analysis is possible, derivatization can significantly enhance ionization efficiency and, consequently, the sensitivity of the assay, allowing for the use of smaller sample volumes.[2][3]
Q4: What are matrix effects and how do they impact DHN quantification?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[5][6][7] This can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of DHN.[5][6][7] Careful sample preparation and chromatographic separation are crucial to minimize matrix effects.[8]
Q5: How can I minimize matrix effects in my DHN assay?
A5: To minimize matrix effects, consider the following strategies:
-
Effective sample clean-up: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8][9]
-
Chromatographic separation: Optimize your LC method to separate DHN from co-eluting matrix components.
-
Use of stable isotope-labeled internal standards: This is a highly effective way to compensate for matrix effects.[10]
-
Matrix-matched calibrators: Prepare your calibration standards in the same biological matrix as your samples.
Q6: What should I consider when selecting an internal standard (IS) for DHN quantification?
A6: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d3-DHN). If unavailable, a structurally similar compound that does not co-elute with other sample components can be used. The IS should be added as early as possible in the sample preparation process to account for variability in extraction and derivatization steps.
Q7: How do 5α-reductase inhibitors like finasteride affect DHN quantification?
A7: Finasteride and other 5α-reductase inhibitors block the conversion of nandrolone to DHN.[1][11][12] This can lead to significantly reduced or undetectable levels of DHN in urine and blood samples, which is a critical consideration in doping control analysis as it can mask nandrolone abuse.[11][12][13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity/No Peak Detected | 1. Inefficient ionization. | 1a. Consider derivatization to enhance ionization.[2] 1b. Optimize MS source parameters (e.g., temperature, gas flows). |
| 2. Ion suppression from matrix.[5][6] | 2a. Improve sample clean-up with a more rigorous SPE or LLE protocol.[9] 2b. Adjust chromatographic gradient to better separate DHN from interfering compounds. | |
| 3. Analyte degradation. | 3. Investigate analyte stability at each step of the sample preparation and storage process. | |
| 4. Insufficient sample volume for low concentrations.[2][3] | 4. Increase sample volume if possible, or employ a more sensitive detection method (e.g., with derivatization). | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column contamination or degradation. | 1a. Flush the column with a strong solvent. 1b. Replace the guard column or analytical column if necessary.[15] |
| 2. Inappropriate injection solvent. | 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[15][16] | |
| 3. Sample overload. | 3. Reduce the injection volume or dilute the sample. | |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. | 1. Ensure consistent timing and technique for all sample preparation steps, especially for manual methods. |
| 2. Variable matrix effects between samples. | 2a. Use a stable isotope-labeled internal standard. 2b. Evaluate the need for matrix-matched calibrators. | |
| 3. Instrument instability. | 3. Check for leaks in the LC system and ensure the MS is properly tuned and calibrated.[17] | |
| Inaccurate Results (Poor Trueness) | 1. Improper calibration curve. | 1a. Ensure the calibration range is appropriate for the expected sample concentrations. 1b. Use a sufficient number of calibration points and an appropriate regression model. |
| 2. Cross-reactivity with other steroids. | 2. Optimize chromatographic separation to resolve DHN from isobaric interferences. | |
| 3. Incorrect internal standard concentration. | 3. Verify the concentration and purity of the internal standard stock solution. | |
| Carryover in Blank Injections | 1. Contamination in the autosampler or injector. | 1. Clean the autosampler needle and injection port. 2. Use a stronger needle wash solution. |
| 2. Adsorption of analyte to LC components. | 2. Flush the system with a strong, organic solvent. |
Quantitative Data Summary
The following tables provide examples of validation parameters for the quantification of androgens, including DHN or its close structural analogs, using LC-MS/MS and GC-MS. These values can serve as a benchmark for researchers developing their own methods.
Table 1: Example LC-MS/MS Method Validation Parameters for Androgen Quantification
| Parameter | Testosterone | DHT | Androstenedione |
| Linearity Range | 0.025 - 10 ng/mL | 0.05 - 10 ng/mL | 0.05 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL | 0.05 ng/mL | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 12% | < 11% |
| Inter-day Precision (%CV) | < 12% | < 15% | < 14% |
| Accuracy (% Recovery) | 90 - 110% | 88 - 112% | 92 - 108% |
Note: These are representative values and may vary depending on the specific method, matrix, and instrumentation.
Table 2: Example GC-MS Method Validation Parameters for Androgen Quantification
| Parameter | Testosterone | DHT |
| Linearity Range | 0.1 - 50 ng/mL | 0.2 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.2 ng/mL |
| Intra-day Precision (%CV) | < 8% | < 9% |
| Inter-day Precision (%CV) | < 10% | < 11% |
| Accuracy (% Recovery) | 95 - 105% | 93 - 107% |
Note: GC-MS methods for androgens typically involve a derivatization step. The presented values are for derivatized analytes.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of DHN in Human Plasma
This protocol describes a general procedure for the quantification of DHN in human plasma using LC-MS/MS with solid-phase extraction (SPE).
1. Sample Preparation
- Thaw plasma samples at room temperature.
- To 500 µL of plasma, add 25 µL of an internal standard working solution (e.g., d3-DHN in methanol).
- Vortex for 10 seconds.
- Add 500 µL of 0.1 M zinc sulfate to precipitate proteins.
- Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
- Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of deionized water.
- Load the supernatant from the centrifuged sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 20% methanol in water.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
- LC System: UHPLC system
- Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in methanol
- Gradient: Start with 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 µL
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for DHN and its internal standard.
Protocol 2: GC-MS Quantification of DHN in Urine
This protocol provides a general method for DHN quantification in urine using GC-MS following enzymatic hydrolysis and derivatization.
1. Sample Preparation
- To 2 mL of urine, add 1 mL of acetate buffer (pH 5.2) and 50 µL of β-glucuronidase enzyme solution.
- Add 25 µL of an internal standard working solution.
- Incubate at 55°C for 3 hours to hydrolyze conjugated steroids.
- After cooling, add 1 mL of saturated sodium bicarbonate solution.
- Perform a liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 5 minutes.
- Centrifuge and transfer the organic layer to a new tube.
- Repeat the extraction.
- Combine the organic layers and evaporate to dryness under nitrogen.
- For derivatization, add 50 µL of MSTFA/NH4I/ethanethiol and heat at 60°C for 30 minutes.[4]
2. GC-MS Analysis
- GC System: Gas chromatograph with a split/splitless injector.
- Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Injector Temperature: 280°C
- MS System: Quadrupole mass spectrometer with an electron ionization (EI) source.
- Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized DHN and its internal standard.
Visualizations
Caption: Metabolic pathway of Nandrolone to this compound.
Caption: General experimental workflow for DHN quantification.
Caption: A troubleshooting decision tree for poor sensitivity issues.
References
- 1. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. phenomenex.com [phenomenex.com]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. Doping-control analysis of the 5alpha-reductase inhibitor finasteride: determination of its influence on urinary steroid profiles and detection of its major urinary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation about the deffects and the detection of finasteride, a substance which can be misused as masking agent in doping control | World Anti Doping Agency [wada-ama.org]
- 13. dshs-koeln.de [dshs-koeln.de]
- 14. researchgate.net [researchgate.net]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 16. agilent.com [agilent.com]
- 17. youtube.com [youtube.com]
Preventing degradation of 5alpha-Dihydronandrolone in cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5alpha-Dihydronandrolone (DHN) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHN) and why is its stability in cell culture a concern?
A1: this compound (DHN), also known as 5α-dihydro-19-nortestosterone, is a metabolite of the anabolic steroid nandrolone, formed by the enzyme 5α-reductase.[1][2] Unlike dihydrotestosterone (DHT), which is a more potent androgen than testosterone, DHN is a weaker agonist of the androgen receptor (AR) compared to nandrolone.[1][2] Its stability in cell culture is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a decrease in the effective concentration of DHN, potentially causing misinterpretation of its biological effects.
Q2: What are the primary factors that can cause DHN degradation in my cell culture experiments?
A2: Several factors can contribute to the degradation of DHN in a cell culture setting. These can be broadly categorized as chemical and enzymatic degradation.
-
Chemical Degradation:
-
pH: The pH of the culture medium can influence the stability of steroids. While specific data for DHN is limited, studies on other steroids suggest that both acidic and alkaline conditions can promote degradation.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of steroids.[3] Standard cell culture incubators may not completely block ambient light.
-
Temperature: Elevated temperatures can accelerate chemical degradation. While cell cultures are maintained at 37°C, storage of stock solutions and media should be at lower temperatures.
-
Oxidation: Steroids can be susceptible to oxidation. Components in the cell culture medium or reactive oxygen species (ROS) generated by cells can contribute to this process.
-
-
Enzymatic Degradation:
-
Metabolism by Cells: Cells in culture, particularly those from metabolically active tissues like the liver or prostate, can express enzymes that metabolize androgens.[4][5][6] While 5α-reductase is responsible for its formation from nandrolone, other enzymes like hydroxysteroid dehydrogenases (HSDs) could potentially metabolize DHN further.
-
Q3: How should I prepare and store my DHN stock solutions to ensure stability?
A3: Proper preparation and storage of DHN stock solutions are critical for maintaining its integrity.
-
Solvent Selection: DHN is a lipophilic molecule. For stock solutions, use a sterile, anhydrous organic solvent such as ethanol or dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a concentrated stock solution to minimize the volume of organic solvent added to your cell culture medium. High concentrations of organic solvents can be toxic to cells.
-
Storage: Store stock solutions in amber glass vials to protect from light.[3] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Q4: Are there any components in my cell culture medium that I should be concerned about?
A4: Yes, certain components of standard cell culture media can potentially affect DHN stability and activity.
-
Phenol Red: Phenol red, a common pH indicator in cell culture media, has been shown to have weak estrogenic activity and can interfere with androgen-related studies.[1][3][7][8][9] For experiments studying androgen receptor signaling, it is highly recommended to use phenol red-free medium.
-
Serum: Fetal bovine serum (FBS) and other sera contain various hormones and enzymes that could potentially interact with or metabolize DHN. Using charcoal-stripped serum, which removes endogenous steroids, is a common practice in steroid hormone research to reduce this variability. However, be aware that charcoal stripping can also remove other important factors from the serum.
Q5: Can antioxidants be used to prevent DHN degradation?
A5: While specific studies on using antioxidants to stabilize DHN in cell culture are limited, antioxidants are generally used to combat oxidative stress and can potentially protect against oxidative degradation of steroids.
-
Ascorbic Acid (Vitamin C): Ascorbic acid is a common antioxidant supplement in cell culture. However, it can also have pro-oxidant effects depending on the concentration and the cellular environment.[10][11] Its use and concentration should be carefully evaluated for your specific cell type and experimental conditions.
Q6: How can I minimize the adsorption of DHN to my labware?
A6: Steroids, being lipophilic, have a tendency to adsorb to plastic surfaces, which can reduce the effective concentration in your experiment.[2][12]
-
Material Choice: Whenever possible, use glass or polypropylene labware instead of polystyrene, as steroids tend to adsorb less to these materials.[12]
-
Pre-treatment of Labware: Pre-coating plasticware with a blocking agent like bovine serum albumin (BSA) can help to reduce non-specific binding.
-
Minimize Surface Area: Use the smallest appropriate volume of medium for your culture vessel to minimize the surface area to which the compound can adsorb.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter.
Problem 1: I am not observing the expected biological effect of DHN in my cell culture assay.
-
Question: Could my DHN be degrading in the culture medium?
-
Answer: Yes, this is a strong possibility. Review your entire experimental workflow for potential sources of degradation.
-
Workflow Diagram for Investigating DHN Degradation:
Caption: Troubleshooting workflow for investigating DHN degradation.
-
-
-
Question: How can I test the stability of DHN in my specific cell culture medium?
-
Answer: You can perform a stability study. A detailed protocol is provided in the "Experimental Protocols" section below. This involves incubating DHN in your cell-free culture medium at 37°C and taking samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) to quantify the remaining DHN concentration using a suitable analytical method like LC-MS/MS.
-
Problem 2: I am seeing high variability between replicate experiments.
-
Question: What could be causing this variability?
-
Answer: Inconsistent degradation of DHN is a likely culprit.
-
Check for Light Exposure: Ensure that your cell culture plates are protected from ambient light, both inside and outside the incubator. Use opaque plates or cover them with aluminum foil.
-
Standardize Incubation Times: Be precise with your treatment and incubation times across all experiments.
-
Adsorption to Plastics: Inconsistent adsorption to plasticware can lead to variable effective concentrations. Consider the recommendations in FAQ Q6.
-
-
Problem 3: My cells are showing signs of toxicity after DHN treatment.
-
Question: Could this be due to DHN degradation products?
-
Answer: While DHN itself may have low toxicity, its degradation products could be more cytotoxic. However, it is more likely that the solvent used to dissolve DHN is causing the toxicity.
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your culture medium is below the toxic threshold for your specific cell line (typically <0.1% for DMSO).
-
Solvent Control: Always include a vehicle control (medium with the same amount of solvent but without DHN) in your experiments to assess solvent toxicity.
-
-
Data Presentation
Table 1: Factors Influencing Steroid Hormone Stability in In Vitro Experiments
| Factor | Potential Impact on DHN Stability | Mitigation Strategies |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at -20°C or -80°C. Minimize time at 37°C outside of the experimental incubation period. |
| pH | Deviations from physiological pH may promote degradation. | Use buffered cell culture media and monitor pH. For long-term storage of aqueous solutions, a slightly acidic pH (around 5-6) is often optimal for steroid stability. |
| Light | UV and ambient light can cause photodegradation. | Store stock solutions in amber vials. Protect cell culture plates from light during incubation. |
| Oxidation | Susceptible to oxidative degradation. | Consider the use of antioxidants like ascorbic acid (with caution). Use high-quality, fresh cell culture media. |
| Enzymatic Activity | Cellular enzymes can metabolize DHN. | Use cell lines with known low metabolic activity for androgens if possible. Consider using enzyme inhibitors if specific metabolic pathways are known and need to be blocked. |
| Adsorption | Adsorption to plasticware reduces effective concentration. | Use glass or polypropylene labware. Pre-coat plasticware with BSA. |
| Media Components | Phenol red has estrogenic activity. Serum contains endogenous hormones and enzymes. | Use phenol red-free media. Use charcoal-stripped serum. |
Experimental Protocols
Protocol 1: Preparation of this compound (DHN) Stock Solution
-
Materials:
-
This compound (DHN) powder
-
Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO) or 100% ethanol
-
Sterile, amber glass vials
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), weigh out the desired amount of DHN powder.
-
Dissolve the DHN powder in the appropriate volume of DMSO or ethanol to achieve a high concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of DHN Stability in Cell Culture Medium
-
Materials:
-
DHN stock solution
-
Cell-free culture medium (with and without serum, as required for your experiments)
-
Sterile, polypropylene tubes
-
Incubator set to 37°C and 5% CO₂
-
Analytical equipment for DHN quantification (e.g., LC-MS/MS)
-
-
Procedure:
-
Prepare a working solution of DHN in the cell-free culture medium at the final concentration used in your experiments.
-
Aliquot the DHN-containing medium into sterile polypropylene tubes for each time point.
-
Immediately after preparation (t=0), take a sample and store it at -80°C for later analysis.
-
Incubate the remaining tubes at 37°C in a cell culture incubator.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove a tube from the incubator and immediately freeze it at -80°C.
-
Once all time points are collected, thaw the samples and quantify the concentration of DHN in each sample using a validated analytical method such as LC-MS/MS.
-
Plot the concentration of DHN versus time to determine the degradation rate and half-life in your specific culture medium.
-
Data Analysis Workflow:
Caption: Workflow for analyzing DHN stability data.
-
Signaling Pathways and Logical Relationships
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential pathways leading to DHN degradation in cell culture.
Diagram 2: Logical Troubleshooting for Inconsistent Experimental Results with DHN
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Adsorption of steroid hormones by plastic tubing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5alpha-reductase activity in the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting 5α-reductase for prostate cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. promocell.com [promocell.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 10. Effects of vitamin C on androgen receptor mediated actions in human prostate adenocarcinoma cell line LAPC-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of vitamin C on prostate cancer cells in vitro: effect on cell number, viability, and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of 5α-Dihydronandrolone and Its Isomers
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 5α-dihydronandrolone from its isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during these sensitive analyses.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate 5α-dihydronandrolone from its isomers?
A1: 5α-dihydronandrolone and its isomers, such as 5β-dihydronandrolone, are stereoisomers with very similar physicochemical properties, including polarity and molecular weight. This structural similarity results in comparable interactions with both the stationary and mobile phases in chromatography, making their separation difficult to achieve.[1][2] Effective resolution often requires highly selective chromatographic conditions.
Q2: What are the primary chromatographic techniques used for this separation?
A2: The most common techniques employed for the separation of 5α-dihydronandrolone and its isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC).[2][3][4] Each technique offers distinct advantages and requires specific optimization for successful isomer resolution.
Q3: Is derivatization necessary for the analysis of 5α-dihydronandrolone?
A3: For GC-MS analysis, derivatization is essential.[5][6] Steroids are generally non-volatile, and derivatization, typically through silylation, increases their volatility and thermal stability, making them suitable for GC analysis.[5][7] For HPLC and SFC, derivatization is not always required but can be used to enhance detection sensitivity, particularly for LC-MS/MS analysis.[8][9]
Q4: What is peak tailing and how can it be prevented in steroid analysis?
A4: Peak tailing is a common chromatographic issue where the peak asymmetry is skewed, with a drawn-out tail. This can be caused by strong interactions between basic analytes and acidic silanol groups on the silica-based stationary phase, column overload, or a blocked column frit.[10][11][12] To prevent peak tailing, consider operating at a lower pH to reduce silanol interactions, using an end-capped column, or ensuring appropriate sample concentration.[5][10]
Q5: How can I improve the resolution between 5α- and 5β-isomers?
A5: Improving resolution can be achieved by optimizing several parameters. In HPLC, this includes selecting a high-resolution column (e.g., with smaller particle size), adjusting the mobile phase composition (solvent strength, pH, additives), and controlling the column temperature.[13][14] For GC-MS, optimizing the temperature program is crucial.[15][16] Chiral chromatography can also be a powerful tool for separating stereoisomers.[17][18]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Resolution or Co-elution of Isomers in HPLC
Q: My HPLC analysis shows poor or no separation between 5α-dihydronandrolone and its isomers. What steps can I take to improve the resolution?
A: Poor resolution is a common challenge. Here is a systematic approach to troubleshoot this issue:
-
Workflow for Improving HPLC Resolution:
Caption: Troubleshooting workflow for poor HPLC resolution.
-
Detailed Troubleshooting Steps:
-
Mobile Phase Optimization: The selectivity of the separation is highly dependent on the mobile phase composition.[19]
-
Solvent Strength: Gradually adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A weaker mobile phase (less organic solvent) will generally increase retention times and may improve resolution.
-
Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different interactions with the analyte and stationary phase.[14][20]
-
pH Adjustment: For ionizable compounds, small changes in mobile phase pH can significantly impact retention and selectivity. Ensure your mobile phase pH is controlled with a suitable buffer.[13][21]
-
-
Column Chemistry: The choice of stationary phase is critical.
-
Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Consider columns with different bonded phases like phenyl-hexyl or biphenyl, which offer alternative selectivities for steroids.[20]
-
Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution, although it may also increase backpressure and analysis time.[14]
-
-
Temperature Control: Column temperature affects mobile phase viscosity and the kinetics of mass transfer. Experiment with different column temperatures (e.g., in 5°C increments) to see the effect on resolution.
-
Chiral Chromatography: Since 5α- and 5β-dihydronandrolone are diastereomers, a chiral stationary phase (CSP) can provide the necessary selectivity for their separation.[17]
-
Issue 2: Peak Tailing in Steroid Chromatography
Q: I am observing significant peak tailing for my steroid analytes. What are the likely causes and how can I fix it?
A: Peak tailing can compromise quantification and resolution. Here’s how to address it:
-
Logical Diagram for Troubleshooting Peak Tailing:
Caption: Troubleshooting guide for peak tailing.
-
Detailed Troubleshooting Steps:
-
Column Overload: Injecting too much sample can lead to peak tailing.[10] Try diluting your sample and re-injecting to see if the peak shape improves.
-
Secondary Silanol Interactions: Residual silanol groups on the silica support can interact strongly with basic functional groups on analytes, causing tailing.[10]
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3) can protonate the silanol groups, reducing these unwanted interactions.[5]
-
Use an End-Capped Column: These columns have had most of the residual silanol groups chemically deactivated.
-
-
Column Void or Blocked Frit: A void at the column inlet or a partially blocked frit can distort the flow path, leading to peak tailing or splitting.[11][22] If all peaks in the chromatogram are affected, this is a likely cause. Try reverse-flushing the column (if the manufacturer allows) or replacing the column frit or the entire column.
-
Issue 3: Peak Splitting
Q: My chromatogram shows split peaks for 5α-dihydronandrolone. What could be the cause?
A: Peak splitting can arise from several issues, from sample preparation to column problems.
-
Troubleshooting Flow for Peak Splitting:
Caption: Common causes and solutions for peak splitting.
-
Detailed Troubleshooting Steps:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.[12] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Inlet Problems: A partially blocked inlet frit or a void in the packing material at the head of the column can cause the sample band to split as it enters the column.[22][23][24] This often affects all peaks in the chromatogram.
-
Co-elution: The split peak may actually be two very closely eluting compounds. To test this, try altering the separation conditions (e.g., mobile phase composition, temperature) to see if the two peaks can be resolved.[22]
-
Experimental Protocols
Below are detailed starting methodologies for HPLC, GC-MS, and SFC. These should be considered as starting points and may require further optimization for your specific application.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general starting point for the separation of steroid isomers on a reversed-phase column.
-
Experimental Workflow for HPLC Analysis:
Caption: General workflow for HPLC analysis of steroids.
| Parameter | Recommended Condition |
| Column | Biphenyl or Phenyl-Hexyl, 100 x 3.0 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 60% B to 100% B over 15 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Detection | UV at 240 nm or MS/MS |
Note: This method is based on protocols for similar steroid separations and may require optimization.[3][25][26][27]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol includes a necessary derivatization step for the analysis of steroid isomers.
-
Experimental Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis including derivatization.
Sample Preparation and Derivatization:
-
Extract steroids from the sample matrix using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.[3]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Heat the sample at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[5][28]
| Parameter | Recommended Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temp. | 280°C |
| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min, hold for 5 min |
| MS Ion Source | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | 50-600 m/z |
Note: The temperature program is a critical parameter for achieving separation and should be optimized.[7][15][16][29]
Supercritical Fluid Chromatography (SFC) Method
SFC is a powerful technique for chiral separations and can provide excellent resolution of steroid isomers.
-
Experimental Workflow for SFC Analysis:
Caption: General workflow for SFC analysis of steroid isomers.
| Parameter | Recommended Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol |
| Gradient | 5% to 40% B over 10 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temp. | 40°C |
| Detection | UV at 220 nm or MS/MS |
Note: SFC methods are highly dependent on the specific chiral column used.[2][30]
Quantitative Data Summary
The following tables provide representative data for the separation of steroid isomers. Note that specific values for 5α-dihydronandrolone may vary depending on the exact experimental conditions.
Table 1: Representative HPLC Retention Times and Resolution for Steroid Isomers
| Compound | Retention Time (min) | Resolution (Rs) vs. Isomer |
| Steroid Isomer A | 8.2 | - |
| Steroid Isomer B | 8.9 | 1.8 |
| Testosterone | 9.5 | N/A |
| Epitestosterone | 10.1 | 1.6 |
Data is illustrative and based on separations of similar steroid isomers.[20]
Table 2: Representative GC-MS Retention Times for Derivatized Steroid Metabolites
| Compound (as TMS derivative) | Retention Time (min) |
| Androsterone | 15.2 |
| Etiocholanolone | 15.5 |
| 19-Norandrosterone | 16.1 |
| 19-Noretiocholanolone | 16.4 |
Data is illustrative and based on separations of related nandrolone metabolites.[31]
This technical support center provides a comprehensive guide to aid in the successful chromatographic resolution of 5α-dihydronandrolone and its isomers. By understanding the common challenges and applying the systematic troubleshooting and optimization strategies outlined here, researchers can significantly improve the quality and reliability of their analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsdr.org [ijsdr.org]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. restek.com [restek.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 10. Derivatization Methods in GC and GC/MS [ouci.dntb.gov.ua]
- 11. hpst.cz [hpst.cz]
- 12. acdlabs.com [acdlabs.com]
- 13. lcms.cz [lcms.cz]
- 14. hitachi-hightech.com [hitachi-hightech.com]
- 15. mdpi.com [mdpi.com]
- 16. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. researchgate.net [researchgate.net]
- 19. msacl.org [msacl.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 23. uhplcs.com [uhplcs.com]
- 24. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 25. pure.rug.nl [pure.rug.nl]
- 26. Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. researchgate.net [researchgate.net]
- 29. uu.diva-portal.org [uu.diva-portal.org]
- 30. Refubium - SFC-MS/MS for orthogonal separation of hydroxylated 17α-methyltestosterone isomers [refubium.fu-berlin.de]
- 31. researchgate.net [researchgate.net]
Identifying and mitigating analytical interferences in 5alpha-Dihydronandrolone measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the measurement of 5alpha-Dihydronandrolone (5α-DHN).
FAQs and Troubleshooting Guides
1. Isomeric Interference
Q1: What are the primary isomeric interferences I should be aware of when measuring 5α-Dihydronandrolone?
A1: The most significant isomeric interference in the analysis of 5α-dihydronandrolone (5α-DHN) is its stereoisomer, 5β-dihydronandrolone (5β-DHN). Both compounds have the same molecular weight and produce similar mass spectra, making them indistinguishable by mass spectrometry alone.[1][2] Therefore, chromatographic separation is essential for accurate quantification. Other metabolites of nandrolone, such as 19-norandrosterone and 19-noretiocholanolone, may also be present in samples but can typically be resolved chromatographically.[3][4]
Q2: How can I confirm if I have isomeric interference in my 5α-DHN measurement?
A2: Isomeric interference is likely if you observe broad or shouldered peaks for 5α-DHN in your chromatogram. To confirm, you should:
-
Analyze a standard of 5β-DHN: If available, inject a pure standard of 5β-DHN to determine its retention time under your chromatographic conditions.
-
Optimize chromatography: Employ a high-resolution chromatographic method to attempt to separate the isomers. If the peak shape of your 5α-DHN standard improves and a second peak appears, this indicates the presence of an isomer.
-
Use a different column chemistry: Sometimes, changing the stationary phase of your chromatography column can provide the selectivity needed to separate isomers.
Q3: My 5α-DHN and 5β-DHN isomers are not separating. What can I do?
A3: Achieving baseline separation of steroid isomers can be challenging. Here are some troubleshooting steps:
-
Optimize the temperature gradient (for GC-MS): A slower temperature ramp rate can often improve the resolution of closely eluting compounds.
-
Adjust the mobile phase gradient (for LC-MS): A shallower gradient can enhance the separation of isomers. Experiment with different solvent compositions and gradient profiles.[2]
-
Change the column: If optimization of your current method fails, consider using a column with a different stationary phase that offers different selectivity for steroids. For LC, phenyl-hexyl or biphenyl phases can provide alternative selectivity to standard C18 columns.[2] For GC, a longer column or a column with a different polarity may improve separation.
-
Derivatization (for GC-MS): Different derivatization reagents can alter the chromatographic behavior of steroids. If you are using a silylation reagent, for example, you might explore other options to see if it improves separation.
2. Matrix Effects in LC-MS/MS Analysis
Q4: What are matrix effects and how can they affect my 5α-DHN measurement?
A4: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., urine, plasma).[5][6] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of 5α-DHN.[5] The extent of matrix effects can vary between different samples and different lots of the same matrix.
Q5: How can I identify and quantify matrix effects in my LC-MS/MS assay?
A5: A common method to assess matrix effects is the post-extraction spike method:
-
Prepare two sets of samples:
-
Set A: Spike a known concentration of 5α-DHN into a clean solvent.
-
Set B: Extract a blank matrix sample (e.g., urine from a drug-free donor) and then spike the same concentration of 5α-DHN into the extracted matrix.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q6: What are the best strategies to mitigate matrix effects for 5α-DHN analysis?
A6: Several strategies can be employed to reduce or compensate for matrix effects:
-
Improve Sample Preparation: More extensive sample cleanup can remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than simple liquid-liquid extraction (LLE) or protein precipitation.[7]
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate 5α-DHN from co-eluting matrix components is a highly effective strategy. This may involve changing the gradient, flow rate, or even the column.[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 5α-DHN is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the signal.[8]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects, as the standards and samples will be affected similarly.[9]
3. Sample Preparation
Q7: What are the key steps in preparing urine samples for 5α-DHN analysis?
A7: A typical workflow for urine sample preparation involves:
-
Hydrolysis: In urine, steroids are often present as glucuronide or sulfate conjugates. An enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is necessary to cleave these conjugates and release the free steroid for analysis.[6][10]
-
Extraction: Solid-phase extraction (SPE) is a common and effective method for extracting and concentrating steroids from urine.[7] Liquid-liquid extraction (LLE) can also be used.[10]
-
Derivatization (for GC-MS): For GC-MS analysis, a derivatization step is required to make the steroid more volatile and thermally stable. Silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common approach.[11][12]
Q8: What are some common issues during sample preparation and how can I troubleshoot them?
A8:
-
Incomplete Hydrolysis: If you suspect incomplete hydrolysis, you can try increasing the incubation time or the amount of enzyme. It's also important to ensure the pH of the sample is optimal for the enzyme's activity.
-
Low Extraction Recovery: To troubleshoot low recovery, ensure that the SPE cartridge is properly conditioned and that the elution solvent is appropriate for your analyte. For LLE, experiment with different organic solvents to find the one that provides the best recovery for 5α-DHN.
-
Incomplete Derivatization (GC-MS): Ensure your derivatization reagent is fresh and that the reaction is carried out under anhydrous conditions. The reaction time and temperature may also need to be optimized.
Quantitative Data Summary
The following table summarizes the potential impact of interferences on analytical measurements. It is important to note that specific quantitative data for the impact of 5β-DHN on 5α-DHN measurement is not widely available in the literature and should be determined empirically during method validation.
| Interference Type | Potential Impact on Measurement | Typical Magnitude of Error | Mitigation Strategy |
| Isomeric Interference (5β-DHN) | Overestimation of 5α-DHN concentration due to co-elution. | Highly dependent on the relative concentrations of the two isomers and the degree of chromatographic separation. Can range from minor to significant overestimation. | High-resolution chromatography, use of specific analytical standards for peak identification. |
| Matrix Effects (Ion Suppression) | Underestimation of 5α-DHN concentration. | Can range from <10% to >90% signal loss, depending on the matrix and sample cleanliness.[13] | Improved sample cleanup (e.g., SPE), chromatographic optimization, use of a stable isotope-labeled internal standard. |
| Matrix Effects (Ion Enhancement) | Overestimation of 5α-DHN concentration. | Generally less common than ion suppression, but can lead to significant positive bias.[13] | Improved sample cleanup, chromatographic optimization, use of a stable isotope-labeled internal standard. |
Experimental Protocols
Detailed Methodology: GC-MS Analysis of 5α-DHN in Urine (General Protocol)
This protocol provides a general framework. Specific parameters should be optimized in your laboratory.
-
Sample Preparation:
-
To 2 mL of urine, add an internal standard (e.g., a deuterated analog of a related steroid).
-
Add 1 mL of phosphate buffer (pH 7).
-
Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate at 55°C for 3 hours.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol and water. Load the hydrolyzed sample, wash with water and a low percentage of organic solvent, and elute with methanol or ethyl acetate.[7]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
GC-MS Analysis:
-
Column: A non-polar or mid-polar capillary column (e.g., HP-1ms or DB-5ms), 30 m x 0.25 mm x 0.25 µm.
-
Injection: 1-2 µL in splitless mode.
-
Oven Program: Start at a lower temperature (e.g., 150°C) and ramp up to a final temperature of around 300°C. A slow ramp rate (e.g., 3-5°C/min) in the elution region of the isomers is recommended to improve separation.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized 5α-DHN.
-
Detailed Methodology: LC-MS/MS Analysis of 5α-DHN in Plasma (General Protocol)
This protocol provides a general framework. Specific parameters should be optimized in your laboratory.
-
Sample Preparation:
-
To 100 µL of plasma, add a stable isotope-labeled internal standard for 5α-DHN.
-
Perform protein precipitation by adding a threefold excess of cold acetonitrile. Vortex and centrifuge.
-
Alternatively, for cleaner samples, perform a liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE).[7]
-
Evaporate the supernatant/organic layer to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A C18 or a phenyl-hexyl column (e.g., 100 x 2.1 mm, <3 µm particle size).[2]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Gradient: A shallow gradient is recommended to resolve isomers. For example, start at 50% organic and increase to 95% over 10-15 minutes.
-
Mass Spectrometer: Operate in multiple reaction monitoring (MRM) mode, using optimized precursor-product ion transitions for 5α-DHN and its internal standard.
-
Visualizations
Caption: Metabolic pathway of Nandrolone.
References
- 1. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nandrolone - Wikipedia [en.wikipedia.org]
- 4. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 5. gcms.cz [gcms.cz]
- 6. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uu.diva-portal.org [uu.diva-portal.org]
- 13. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of the Androgenic Activity of 5alpha-Dihydronandrolone and Nandrolone
This guide provides a detailed comparison of the androgenic activity of the anabolic-androgenic steroid (AAS) nandrolone and its 5α-reduced metabolite, 5alpha-Dihydronandrolone (5α-DHN). The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed protocols, and visual representations of key biological processes.
Introduction to Nandrolone and its Metabolism
Nandrolone, also known as 19-nortestosterone, is a synthetic anabolic steroid derived from testosterone. It is recognized for its potent anabolic (muscle-building) effects and comparatively weaker androgenic (masculinizing) properties.[1] A key determinant of nandrolone's unique activity profile is its metabolism by the enzyme 5α-reductase.[2][3] Unlike testosterone, which is converted by 5α-reductase into the more potent androgen dihydrotestosterone (DHT), nandrolone is metabolized into 5α-DHN, a significantly weaker androgen.[4][5] This metabolic conversion effectively deactivates nandrolone's androgenic potential in tissues with high 5α-reductase expression, such as the prostate, skin, and scalp.[3] This distinction is fundamental to nandrolone's high anabolic-to-androgenic ratio.[3][4]
dot
Caption: Metabolic pathways of Testosterone and Nandrolone via 5α-reductase.
Comparative Androgenic Activity: Quantitative Data
The difference in androgenic potency between nandrolone and 5α-DHN is most clearly demonstrated by their relative binding affinities for the androgen receptor (AR). The following table summarizes data from in vitro studies comparing the binding of these compounds, along with testosterone and DHT for reference, to both human and rat androgen receptors.
| Compound | Relative Binding Affinity (%) vs. Metribolone (rAR) | Relative Binding Affinity (%) vs. DHT (hAR) |
| Nandrolone | 75 | 92 |
| 5α-Dihydronandrolone | 35 | 50 |
| Testosterone | 38 | 38 |
| 5α-Dihydrotestosterone | 77 | 100 |
| Data sourced from comparative in vitro studies.[4][6] |
As the data indicates, 5α-reduction of nandrolone to 5α-DHN results in a significant decrease in its affinity for the androgen receptor.[4] Specifically, the binding affinity of 5α-DHN is approximately half that of its parent compound, nandrolone.[4][6] This contrasts sharply with testosterone, where 5α-reduction to DHT leads to a substantial increase in receptor affinity.[4][7]
Androgen Receptor Signaling Pathway
The biological effects of both nandrolone and 5α-DHN are mediated through the androgen receptor, a ligand-activated transcription factor. The general signaling pathway is as follows: the steroid hormone enters the cell and binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, causing it to translocate into the cell nucleus. Inside the nucleus, the hormone-receptor complex binds to specific DNA sequences known as androgen response elements (AREs), thereby modulating the transcription of target genes and ultimately producing the physiological androgenic response.
dot
Caption: Generalized androgen receptor signaling pathway.
Experimental Protocols
The assessment of androgenic activity relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for two key experimental approaches.
In Vitro Androgen Receptor Binding Assay
This assay quantifies the affinity of a compound for the androgen receptor relative to a known reference androgen.
Objective: To determine the half-maximal inhibitory concentration (IC50) of nandrolone and 5α-DHN for the binding of a radiolabeled androgen to the androgen receptor.
Materials:
-
Recombinant human androgen receptor (AR) protein.[8]
-
Radiolabeled androgen (e.g., [3H]Metribolone or [3H]DHT).
-
Test compounds: Nandrolone, 5α-Dihydronandrolone.
-
Assay buffer and scintillation fluid.
-
96-well plates.[8]
-
Scintillation counter.
Procedure:
-
Preparation: A constant concentration of recombinant AR and radiolabeled androgen is prepared in the assay buffer.
-
Competition: Serial dilutions of the test compounds (nandrolone and 5α-DHN) are added to the wells of a 96-well plate.
-
Incubation: The AR and radiolabeled androgen mixture is added to the wells containing the test compounds and incubated to allow for competitive binding.
-
Separation: The bound and free radioligand are separated (e.g., via filtration).
-
Quantification: The amount of bound radioactivity in each well is measured using a scintillation counter.
-
Analysis: The data is used to generate a dose-response curve, from which the IC50 value for each compound is calculated. The relative binding affinity is then determined by comparing the IC50 of the test compound to that of a reference standard.
In Vivo Hershberger Bioassay
This in vivo assay measures the androgenic and anabolic activity of a substance in castrated male rats by monitoring the weight changes of androgen-dependent tissues.[9][10]
Objective: To assess the in vivo androgenic effects of nandrolone and 5α-DHN by measuring the growth of androgen-dependent tissues.
Materials:
-
Weanling male rats (e.g., Sprague Dawley).[11]
-
Test compounds: Nandrolone, 5α-DHN, administered in a vehicle.
-
Surgical equipment for castration.
-
Analytical balance.
Procedure:
-
Acclimation and Castration: Weanling male rats are castrated and allowed to recover. This eliminates endogenous androgen production.[11]
-
Treatment: The castrated animals are randomly assigned to treatment groups and administered the test compounds (or vehicle control) daily for a specified period (e.g., 7-10 days).
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific androgen-dependent tissues are carefully dissected and weighed. These tissues typically include the ventral prostate, seminal vesicles, and the levator ani muscle.[9]
-
Analysis: The weights of the tissues from the treated groups are compared to the control group. An increase in the weight of the prostate and seminal vesicles indicates androgenic activity, while an increase in the levator ani muscle weight is indicative of anabolic activity.
dot
Caption: Workflow for in vitro and in vivo androgenicity assessment.
Conclusion
The experimental data conclusively demonstrates that this compound is a significantly weaker androgen than its parent compound, nandrolone. This is primarily due to its substantially lower binding affinity for the androgen receptor.[3][4] The metabolic conversion of nandrolone to 5α-DHN by 5α-reductase represents a deactivation pathway in androgenic tissues, which is the principal reason for nandrolone's favorable separation of anabolic and androgenic effects.[4][5] This contrasts directly with testosterone, which is potentiated upon conversion to DHT.[7] This fundamental difference in metabolic fate is a critical factor in the distinct pharmacological profiles of these two anabolic steroids and is a key consideration in the development of new androgenic compounds.
References
- 1. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nandrolone - Wikipedia [en.wikipedia.org]
- 3. This compound | 1434-85-1 | Benchchem [benchchem.com]
- 4. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
- 6. Template:Relative affinities of nandrolone and related steroids at the androgen receptor - Wikipedia [en.wikipedia.org]
- 7. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documentsdelivered.com [documentsdelivered.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
Validating the Specificity of Anti-5alpha-Dihydronandrolone Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 5alpha-dihydronandrolone (5α-DHN) is crucial for robust and reliable study outcomes. This guide provides a comprehensive comparison of methods to validate the specificity of anti-5alpha-dihydronandrolone antibodies, presenting supporting experimental data and detailed protocols. The guide also explores alternative analytical techniques, offering a complete picture for informed decision-making in your research.
The specificity of an antibody is paramount to avoid cross-reactivity with structurally similar steroids, which can lead to inaccurate results. This is particularly critical when analyzing androgens, a class of hormones with highly similar molecular structures. This guide will delve into the essential validation techniques, focusing on Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting, and compare their performance with advanced analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS).
Antibody Specificity: A Head-to-Head Comparison
The cornerstone of any immunoassay is the antibody's ability to bind specifically to its target antigen. For anti-5alpha-dihydronandrolone antibodies, this means minimal cross-reactivity with other endogenous steroids. Below is a comparative table summarizing the cross-reactivity profiles of commercially available antibodies. It is important to note that specific data for anti-5alpha-dihydronandrolone antibodies is limited in publicly available resources. Therefore, data from a closely related and structurally similar androgen, 5alpha-dihydrotestosterone (DHT), is presented as a representative example. Researchers should always refer to the manufacturer's datasheet for specific cross-reactivity information for their chosen antibody.
Table 1: Cross-Reactivity of a Representative Anti-5alpha-Dihydrotestosterone (DHT) Antibody [1][2]
| Compound | % Cross-Reactivity |
| 5alpha-Dihydrotestosterone | 100% |
| Testosterone | 8.7% |
| 5ß-Dihydrotestosterone | 2.0% |
| Androstenedione | 0.2% |
Data is illustrative and based on a commercially available 5alpha-Dihydrotestosterone ELISA kit. Cross-reactivity is determined by comparing the concentration of the cross-reacting steroid required to displace 50% of the labeled antigen with the concentration of this compound required for the same displacement.
Experimental Protocols for Antibody Validation
To ensure the specificity of your anti-5alpha-dihydronandrolone antibody, rigorous in-house validation is essential. The following are detailed protocols for two key immunoassays: Competitive ELISA and Western Blotting.
Competitive ELISA Protocol
Competitive ELISA is a highly sensitive method for quantifying small molecules like steroids. In this format, the this compound in the sample competes with a labeled (e.g., enzyme-conjugated) this compound for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Materials:
-
Microtiter plate pre-coated with anti-5alpha-dihydronandrolone antibody
-
This compound standards
-
This compound-enzyme conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting the this compound standard. Prepare samples by diluting them in an appropriate assay buffer.
-
Competitive Reaction: Add standards and samples to the antibody-coated microtiter plate wells.
-
Addition of Conjugate: Add a fixed amount of this compound-enzyme conjugate to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for competitive binding.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Caption: Competitive ELISA Workflow.
Western Blotting Protocol for Small Molecules (Haptens)
Western blotting is traditionally used for protein detection. However, it can be adapted to detect small molecules like steroids (haptens) by immobilizing a steroid-protein conjugate on the membrane. The specificity of the anti-5alpha-dihydronandrolone antibody is then assessed by its ability to bind to this conjugate.
Materials:
-
This compound conjugated to a carrier protein (e.g., BSA or OVA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-5alpha-dihydronandrolone
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate
-
Imaging system
-
Sample Preparation: Prepare different concentrations of the this compound-protein conjugate.
-
SDS-PAGE: Separate the conjugate by SDS-PAGE. Due to the small size of the hapten, the migration will be determined by the carrier protein.
-
Electrotransfer: Transfer the separated conjugate from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-5alpha-dihydronandrolone antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the band will indicate the binding of the antibody to the this compound conjugate.
References
- 1. epigentek.com [epigentek.com]
- 2. Invalidation of a commercially available human 5α-dihydrotestosterone immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. ibl-international.com [ibl-international.com]
- 6. ibl-international.com [ibl-international.com]
- 7. addgene.org [addgene.org]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Analytical Challenge: Assessing 5alpha-Dihydronandrolone Cross-reactivity in Steroid Hormone Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones is paramount. However, the structural similarity among these molecules presents a significant analytical hurdle: cross-reactivity in immunoassays. This guide provides a comparative assessment of the potential cross-reactivity of 5alpha-Dihydronandrolone (5α-DHN) in common steroid hormone immunoassays, supported by experimental data for structurally related compounds and a detailed protocol for in-house validation.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various steroids in commercially available immunoassays. It is important to note the conspicuous absence of this compound in many manufacturers' cross-reactivity panels, highlighting a critical data gap. The presented data for other compounds, particularly those with structural similarities to 5α-DHN, serves as a surrogate to anticipate potential interferences.
| Immunoassay Target | Assay Manufacturer/Kit | Compound Tested | % Cross-Reactivity |
| Nandrolone | Tinrad ELISA Kit | Testosterone | 2.46% |
| 5α-Dihydrotestosterone (DHT) | 5.66% | ||
| Dihydrotestosterone (DHT) | IBL International DHT ELISA | Testosterone | 8.7% |
| 5β-Dihydrotestosterone | 2.0% | ||
| Testosterone | Roche Elecsys Testosterone II | Nandrolone | Weak Cross-Reactivity (0.5-4.9%)[1] |
| Methyltestosterone | Strong Cross-Reactivity (≥5%)[1] | ||
| Norethindrone | Strong Cross-Reactivity (≥5%)[1] | ||
| DHEA Sulfate | Roche Elecsys DHEA Sulfate | Nandrolone | Very Weak Cross-Reactivity (0.05-0.49%)[1] |
This table is compiled from publicly available product information and research articles. The absence of this compound from this table underscores the need for direct experimental assessment.
Experimental Protocol for Cross-Reactivity Assessment
To address the lack of specific data for 5α-DHN, researchers can perform in-house validation using the following detailed protocol. This method is adapted from established procedures for assessing immunoassay specificity.[1]
Objective: To determine the percentage cross-reactivity of this compound in a specific steroid hormone immunoassay.
Materials:
-
The steroid hormone immunoassay kit to be tested (e.g., Testosterone ELISA, DHT RIA).
-
Calibrators and controls provided with the immunoassay kit.
-
Certified reference material of this compound.
-
Steroid-free serum or buffer (as recommended by the assay manufacturer).
-
Precision pipettes and disposable tips.
-
Microplate reader or gamma counter (as required by the assay).
Procedure:
-
Preparation of 5α-DHN Stock Solution: Prepare a high-concentration stock solution of 5α-DHN in a suitable solvent (e.g., ethanol) and then dilute it into the steroid-free serum or assay buffer to create a series of known concentrations. The concentration range should be selected to cover the expected physiological and supra-physiological levels.
-
Assay Performance:
-
Run the immunoassay according to the manufacturer's instructions.
-
In separate wells, add the prepared 5α-DHN solutions instead of the standard calibrators or samples.
-
Also, run the standard curve of the target analyte (e.g., testosterone) as per the kit protocol.
-
-
Data Analysis:
-
Measure the signal (e.g., absorbance, radioactivity) for each concentration of 5α-DHN.
-
Using the standard curve of the target analyte, determine the apparent concentration of the target analyte for each of the 5α-DHN concentrations.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Concentration of Target Analyte / Concentration of 5α-DHN) x 100
-
Interpretation of Results: The calculated percentage indicates the degree to which 5α-DHN is recognized by the assay's antibody. A higher percentage signifies a greater potential for interference. Generally, cross-reactivity is categorized as:
-
Strong: ≥ 5%
-
Weak: 0.5% - 4.9%
-
Very Weak: 0.05% - 0.49%
-
Not Cross-Reactive: < 0.05%[1]
Visualizing the Workflow and Steroid Metabolism
To further clarify the experimental process and the metabolic relationship between these steroids, the following diagrams are provided.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Caption: Metabolic pathway showing the 5-alpha reduction of Nandrolone and Testosterone.
Conclusion and Recommendations
References
Dihydrotestosterone Demonstrates Superior Binding Affinity to the Androgen Receptor Compared to 5-alpha-Dihydronandrolone
A comprehensive analysis of experimental data reveals that Dihydrotestosterone (DHT) exhibits a significantly higher binding affinity for the androgen receptor (AR) than 5-alpha-Dihydronandrolone (DHN). This disparity in binding affinity is a key determinant of their differing physiological activities and potencies as androgens. DHT, the 5-alpha-reduced metabolite of testosterone, is a more potent androgen, and its strong interaction with the AR is crucial for the development and function of many androgen-dependent tissues.[1][2] In contrast, DHN, the 5-alpha-reduced metabolite of nandrolone, displays a considerably weaker binding to the AR, leading to a local inactivation of androgenic signaling in tissues where 5-alpha-reductase is present.[3]
This guide provides a detailed comparison of the binding affinities of these two critical steroid hormones, supported by quantitative data and a representative experimental protocol for a competitive binding assay.
Comparative Binding Affinity Data
The relative binding affinities of DHT and DHN for both human and rat androgen receptors are summarized in the table below. The data clearly illustrates the superior binding capacity of DHT.
| Compound | Relative Binding Affinity (%) - Human AR | Relative Binding Affinity (%) - Rat AR |
| Dihydrotestosterone (DHT) | 100 | 77 |
| 5α-Dihydronandrolone (DHN) | 50 | 35 |
Data sourced from in vitro studies comparing the displacement of a radiolabeled androgen by the respective compounds.[3]
The higher binding affinity of DHT for the androgen receptor correlates with its potent physiological effects.[4] The conversion of testosterone to DHT in target tissues amplifies its androgenic signal.[3] Conversely, the conversion of nandrolone to the less affine DHN results in a dampening of androgenic effects, which contributes to the favorable anabolic-to-androgenic ratio of nandrolone.[3][5]
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of the relative binding affinities of DHT and DHN to the androgen receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled ligands (DHT and DHN) to compete with a radiolabeled androgen (e.g., [³H]-DHT) for binding to the androgen receptor.
Materials and Reagents:
-
Androgen Receptor Source: Cytosolic extracts from tissues rich in androgen receptors (e.g., rat prostate) or recombinant human androgen receptor.
-
Radioligand: Tritiated dihydrotestosterone ([³H]-DHT) with high specific activity.
-
Unlabeled Competitors: Dihydrotestosterone (DHT) and 5-alpha-Dihydronandrolone (DHN).
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Preparation of Androgen Receptor: Homogenize the tissue (e.g., rat prostate) in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the androgen receptors.
-
Competitive Binding Incubation: In a series of tubes, incubate a fixed amount of the androgen receptor preparation with a constant concentration of [³H]-DHT.
-
Addition of Competitors: To these tubes, add increasing concentrations of either unlabeled DHT or DHN. Include a control tube with no unlabeled competitor (total binding) and a tube with a large excess of unlabeled DHT to determine non-specific binding.
-
Incubation: Incubate the mixtures at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-DHT from the free [³H]-DHT. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound [³H]-DHT against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined for both DHT and DHN. The relative binding affinity (RBA) is then calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a competitive radioligand binding assay for determining the binding affinity of ligands to the androgen receptor.
Caption: Workflow of a competitive radioligand binding assay.
Androgen Receptor Signaling Pathway
The binding of an androgen, such as DHT or DHN, to the androgen receptor initiates a cascade of events leading to changes in gene expression. The higher affinity of DHT for the AR results in a more robust activation of this pathway.
References
- 1. Testosterone - Wikipedia [en.wikipedia.org]
- 2. Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
5α-Dihydronandrolone: A Comparative In Vivo Analysis of Myotrophic and Androgenic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the myotrophic (muscle-building) and androgenic (masculinizing) effects of 5α-Dihydronandrolone (DHN) against other key anabolic-androgenic steroids (AAS), including its parent compound Nandrolone, as well as Testosterone and its more potent metabolite, 5α-Dihydrotestosterone (DHT). The data presented is based on the well-established Hershberger assay in rats, a standard model for assessing the anabolic and androgenic properties of steroidal compounds.
Executive Summary
5α-Dihydronandrolone is the 5α-reduced metabolite of Nandrolone. Unlike the 5α-reduction of Testosterone to the highly potent androgen DHT, the conversion of Nandrolone to DHN results in a compound with significantly attenuated androgenic activity. This differential metabolism is a key factor in Nandrolone's favorable anabolic-to-androgenic ratio. This guide will delve into the quantitative data that substantiates this, providing a clear comparison of the potency of these compounds on both muscle and androgen-sensitive tissues.
Data Presentation: Myotrophic and Androgenic Potency
The following tables summarize the in vivo effects of DHN and other AAS on the levator ani muscle (a marker of myotrophic activity) and the ventral prostate and seminal vesicles (markers of androgenic activity) in castrated rats. The data is collated from a foundational study by L.G. Hershberger et al. (1953), which established this widely used bioassay.
Table 1: Comparative Myotrophic Effects of AAS
| Compound | Dose (mg/day) | Levator Ani Weight (mg) | Relative Myotrophic Potency (%) |
| Control (Oil) | - | 18.5 | 0 |
| Testosterone Propionate | 0.2 | 30.8 | 100 |
| 19-Nortestosterone (Nandrolone) | 0.2 | 30.5 | 97 |
| 5α-Dihydronandrolone (DHN) | 0.2 | 23.1 | 38 |
| 5α-Dihydrotestosterone (DHT) | 0.2 | 33.2 | 120 |
Table 2: Comparative Androgenic Effects of AAS
| Compound | Dose (mg/day) | Ventral Prostate Weight (mg) | Seminal Vesicle Weight (mg) | Relative Androgenic Potency (Prostate, %) | Relative Androgenic Potency (Seminal Vesicle, %) |
| Control (Oil) | - | 8.2 | 7.5 | 0 | 0 |
| Testosterone Propionate | 0.2 | 45.6 | 28.9 | 100 | 100 |
| 19-Nortestosterone (Nandrolone) | 0.2 | 20.1 | 15.2 | 32 | 36 |
| 5α-Dihydronandrolone (DHN) | 0.2 | 10.3 | 8.1 | 6 | 3 |
| 5α-Dihydrotestosterone (DHT) | 0.2 | 85.2 | 45.1 | 206 | 208 |
Table 3: Anabolic-to-Androgenic Ratio
| Compound | Relative Myotrophic Potency (%) | Relative Androgenic Potency (Prostate, %) | Anabolic-to-Androgenic Ratio (Myotrophic/Androgenic) |
| Testosterone Propionate | 100 | 100 | 1.0 |
| 19-Nortestosterone (Nandrolone) | 97 | 32 | 3.0 |
| 5α-Dihydronandrolone (DHN) | 38 | 6 | 6.3 |
| 5α-Dihydrotestosterone (DHT) | 120 | 206 | 0.6 |
Experimental Protocols
The data presented above is derived from the classic Hershberger bioassay. The fundamental principles of this experimental protocol are as follows:
1. Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the target tissues (levator ani, prostate, and seminal vesicles) highly sensitive to exogenous AAS.
2. Acclimatization and Dosing: Following castration, the animals are allowed a recovery period. The test compounds, dissolved in a suitable vehicle (e.g., sesame oil), are then administered daily for a set period, typically 7 to 10 days. A control group receives the vehicle only.
3. Necropsy and Tissue Collection: At the end of the treatment period, the animals are euthanized. The target tissues—levator ani muscle, ventral prostate, and seminal vesicles—are carefully dissected and weighed.
4. Data Analysis: The weights of the target tissues from the treated groups are compared to those of the control group. The relative potencies of the different AAS are then calculated, often with Testosterone Propionate serving as the reference standard (100% potency).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathway involved in the action of these anabolic-androgenic steroids.
Caption: Experimental workflow of the Hershberger bioassay for assessing myotrophic and androgenic activities.
Caption: Simplified signaling pathway of anabolic-androgenic steroids leading to cellular responses.
The Diminished Androgenicity of 5α-Dihydronandrolone: A Key Factor in Nandrolone's Therapeutic Profile
A Comparative Analysis for Researchers and Drug Development Professionals
Nandrolone, a widely utilized anabolic-androgenic steroid (AAS), presents a favorable therapeutic window, characterized by potent anabolic effects on muscle and bone, coupled with a reduced androgenic impact on tissues such as the prostate and skin. This advantageous profile is largely attributed to its metabolism by the enzyme 5α-reductase into 5α-dihydronandrolone (5α-DHN), a metabolite with significantly lower androgenicity than its parent compound. This guide provides a comparative analysis of nandrolone and 5α-DHN, supported by experimental data, to elucidate the pivotal role of this metabolic conversion in nandrolone's therapeutic efficacy.
Quantitative Comparison of Androgenic and Anabolic Activity
The differing affinities of nandrolone and 5α-DHN for the androgen receptor (AR) are central to their distinct biological activities. This is quantitatively demonstrated through in vitro receptor binding assays and in vivo studies assessing anabolic and androgenic effects.
Table 1: Relative Binding Affinity for the Androgen Receptor
| Compound | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) |
| Nandrolone | 75 |
| 5α-Dihydronandrolone (5α-DHN) | 35 |
| Testosterone | 38 |
| 5α-Dihydrotestosterone (DHT) | 77 |
Data from in vitro studies using rat prostate cytosol.
Table 2: Comparative Anabolic and Androgenic Effects (Hershberger Assay in Rats)
| Compound | Anabolic Activity (Levator Ani Weight) | Androgenic Activity (Ventral Prostate/Seminal Vesicle Weight) | Anabolic-to-Androgenic Ratio |
| Nandrolone | High | Moderate | High |
| 5α-Dihydronandrolone (5α-DHN) | Low to Moderate | Low | Moderate |
The significantly lower binding affinity of 5α-DHN for the androgen receptor translates to a reduced ability to stimulate androgen-dependent gene expression in target tissues.[1][2] This is in stark contrast to testosterone, which is converted by 5α-reductase to the more potent androgen, 5α-dihydrotestosterone (DHT).[3]
Experimental Protocols
1. Competitive Androgen Receptor Binding Assay
This in vitro assay quantifies the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.
a. Materials:
-
Rat ventral prostate cytosol (source of androgen receptors)
-
Radiolabeled ligand (e.g., [³H]-R1881)
-
Test compounds (Nandrolone, 5α-DHN)
-
Wash buffers and scintillation fluid
b. Procedure:
-
Prepare rat ventral prostate cytosol containing androgen receptors.
-
Incubate a fixed concentration of radiolabeled ligand with the cytosol preparation in the presence of increasing concentrations of the unlabeled test compound (nandrolone or 5α-DHN).
-
After incubation, separate the bound from the unbound radioligand.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. A lower IC50 value indicates a higher binding affinity.
2. Hershberger Assay
This in vivo assay in castrated male rats is the gold standard for assessing the anabolic and androgenic activity of a substance.
a. Animals:
-
Peripubertal male rats, castrated at a specific age.
b. Procedure:
-
Allow the rats to recover from castration to allow for the regression of androgen-dependent tissues.
-
Administer the test compounds (nandrolone or 5α-DHN) daily for a set period (typically 10 days).
-
A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
-
At the end of the treatment period, the animals are euthanized.
-
The following tissues are carefully dissected and weighed:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate, seminal vesicles.
-
-
The weights of these tissues in the treated groups are compared to the vehicle control group to determine the anabolic and androgenic potency of the compounds.
Signaling Pathways and Experimental Workflow
The differential effects of nandrolone and 5α-DHN are a direct consequence of their interaction with the androgen receptor and the subsequent downstream signaling cascade.
Caption: Androgen receptor signaling pathway for nandrolone and 5α-DHN.
The metabolic fate of nandrolone is tissue-dependent, leading to its favorable anabolic-to-androgenic ratio.
Caption: Tissue-specific metabolism of nandrolone.
The experimental workflow for comparing the in vivo effects of nandrolone and 5α-DHN is a standardized process.
Caption: Experimental workflow for the Hershberger assay.
Conclusion
The conversion of nandrolone to the significantly less androgenic metabolite, 5α-dihydronandrolone, is a key determinant of its therapeutic profile.[1][2] This metabolic pathway effectively dissociates the potent anabolic effects of nandrolone in skeletal muscle from strong androgenic responses in tissues with high 5α-reductase activity, such as the prostate. This understanding is critical for the rational design and development of novel selective androgen receptor modulators (SARMs) that aim to maximize therapeutic benefits while minimizing undesirable side effects. Further research focusing on a direct, quantitative comparison of the in vivo anabolic and androgenic activities of nandrolone and 5α-DHN within a single study would provide a more complete and valuable dataset for the field.
References
Unraveling the Metabolic Fate of Nandrolone: A Comparative Guide to 5α-Dihydronandrolone Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of nandrolone in human subjects, with a central focus on the formation of 5α-dihydronandrolone (5α-DHN). We delve into the key enzymatic processes, compare the resulting metabolites, and present supporting experimental data from human studies. Detailed methodologies for the cited experiments are provided to ensure reproducibility and critical evaluation.
The Metabolic Journey of Nandrolone: 5α-Reductase as a Key Player
Nandrolone, a potent anabolic-androgenic steroid, undergoes extensive metabolism in the human body. A pivotal pathway in its biotransformation is the conversion to 5α-dihydronandrolone (5α-DHN)[1]. This reaction is catalyzed by the enzyme 5α-reductase, the same enzyme responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT).
However, unlike the testosterone-to-DHT conversion which potentiates androgenic activity, the 5α-reduction of nandrolone to 5α-DHN results in a metabolite with a significantly lower affinity for the androgen receptor[1][2]. This unique characteristic is believed to contribute to the favorable anabolic-to-androgenic ratio of nandrolone.
Following its formation, 5α-DHN is further metabolized to other downstream products, most notably 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE), which are the major metabolites excreted in urine[3][4]. The detection of these urinary metabolites serves as the primary basis for identifying nandrolone administration in anti-doping controls. While direct quantification of 5α-DHN in human studies is not as commonly reported as its downstream metabolites, its formation is a critical step in the overall metabolic cascade.
Comparative Analysis of Nandrolone Metabolites
The metabolic fate of nandrolone is not limited to the 5α-reduction pathway. Other enzymatic processes also contribute to its biotransformation. However, the 5α-reduced metabolites, particularly 19-NA and 19-NE, are the most abundant and readily detectable end-products in human urine.
The following table summarizes quantitative data from a human study involving the administration of a nandrolone precursor, which leads to the formation and excretion of its characteristic metabolites. This data highlights the prevalence of 19-NA and 19-NE as the major urinary markers.
| Metabolite | Mean Peak Urinary Concentration (ng/mL) after 5.0 µg dose of 19-norandrostenedione | Time to Peak Concentration |
| 19-Norandrosterone (19-NA) | 3.89 ± 3.11[5] | Within 6 hours[6] |
| 19-Noretiocholanolone (19-NE) | Data not explicitly separated, but generally lower than 19-NA[5][7] | Within 6 hours[6] |
| 5α-Dihydronandrolone (5α-DHN) | Not typically reported in urinary excretion studies | - |
Note: The data presented is from a study involving the administration of a nandrolone precursor (19-norandrostenedione). The resulting urinary concentrations of 19-NA and 19-NE are indicative of the metabolic processing of nandrolone in the body. Direct quantitative comparisons of 5α-DHN levels in human plasma or urine are limited in the reviewed literature.
Experimental Protocols
The confirmation and quantification of nandrolone metabolites in human subjects rely on sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Metabolite Analysis
This method is a cornerstone for the detection of nandrolone metabolites in anti-doping and clinical studies.
1. Sample Preparation:
-
Hydrolysis: Urine samples (typically 2-5 mL) are subjected to enzymatic hydrolysis using β-glucuronidase from E. coli to cleave the glucuronide conjugates of the metabolites[8].
-
Extraction: The hydrolyzed sample is then extracted using a solid-phase extraction (SPE) C18 column or liquid-liquid extraction with solvents like diethyl ether[9][10].
-
Derivatization: The extracted and dried residue is derivatized to increase the volatility and thermal stability of the metabolites for GC analysis. A common derivatizing agent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol to form trimethylsilyl (TMS) ethers[8].
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A fused-silica capillary column is typically employed for separation.
-
Injection: A small volume (e.g., 1-2 µL) of the derivatized sample is injected into the GC.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification or full scan mode for identification. The characteristic ions for the TMS-derivatives of 19-NA and 19-NE are monitored[10].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum/Plasma Metabolite Analysis
LC-MS/MS offers high sensitivity and specificity for the analysis of steroids in biological fluids and can be used for the direct analysis of 5α-DHN.
1. Sample Preparation:
-
Extraction: Serum or plasma samples are typically subjected to liquid-liquid extraction or solid-phase extraction to isolate the steroids[11].
-
Internal Standards: Isotopically labeled internal standards (e.g., ¹³C₃-labeled androgens) are added to the sample prior to extraction for accurate quantification[12].
2. LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph is coupled to a tandem mass spectrometer.
-
Column: A reverse-phase C18 column is commonly used for chromatographic separation.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water and methanol with additives like ammonium fluoride) is used to elute the analytes[13].
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used to ionize the steroid molecules[11].
-
Detection: The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored for highly selective and sensitive quantification[12].
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of nandrolone to its major urinary metabolites.
Caption: Experimental workflow for nandrolone metabolite analysis in urine.
References
- 1. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urinary nandrolone metabolite detection after ingestion of a nandrolone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sport.wetestyoutrust.com [sport.wetestyoutrust.com]
- 7. Concentrations of nandrolone metabolites in urine after the therapeutic administration of an ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The determination of nandrolone and its metabolites in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous measurement of serum testosterone and dihydrotestosterone by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.ed.ac.uk [pure.ed.ac.uk]
- 13. research.ed.ac.uk [research.ed.ac.uk]
A Comparative Guide to the Inter-laboratory Validation of 5α-Dihydronandrolone Analytical Methods
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of 5α-dihydronandrolone (5α-DHN), a key metabolite of the anabolic steroid nandrolone. The performance of various analytical techniques is evaluated based on data from several studies, offering researchers, scientists, and drug development professionals a thorough overview for selecting the most appropriate method for their applications. This document focuses on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the predominant techniques for the analysis of nandrolone metabolites.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the quantitative performance data for different analytical methods used in the detection of nandrolone and its metabolites, including 5α-DHN. The data is compiled from various validation studies to facilitate a clear comparison of key performance indicators such as the Limit of Quantification (LOQ), precision, and accuracy.
| Method | Analyte(s) | Matrix | Limit of Quantification (LOQ) | Precision (%CV) | Accuracy/Recovery (%) | Citation |
| LC-MS/MS | Nandrolone metabolites (19-norandrosterone, 19-norethiocolanolone) | Human Urine | <1 ng/mL | <16.4 | Not Specified | [1][2] |
| GC-MS | Nandrolone metabolites (19-norandrosterone, 19-norethiocolanolone) | Human Urine | <1 ng/mL | <16.4 | 94.17 - 97.20 | [1][2] |
| LC-MS/MS | Dihydrotestosterone (DHT) | Assay Media | 0.05 nM (approx. 14.5 pg/mL) | Not Specified | Not Specified | [3] |
| GC-MS | Nandrolone, Testosterone and their esters | Hair | 50 pg/mg | Not Specified | Not Specified | [4] |
| GC-MS | Anabolizing agents including nandrolone | Aqueous Nutritional Supplements | 1 - 10 ng/mL | Not Specified | Not Specified | [5] |
| UPLC-MS/MS | 29 urinary steroids | Urine | 0.5 - 10 ng/ml | <15 | < ±15 (bias) | [6] |
| LC-MS/MS | Testosterone, Androstenedione | Serum | Method should cover 0.1 - 10 ng/mL | ≤20% (>0.3 ng/mL), ≤30% at LOQ | Not Specified | [7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods from the scientific literature and provide a framework for the analysis of 5α-DHN and related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Nandrolone Metabolites in Urine
This protocol is a generalized procedure based on common practices for the detection of nandrolone metabolites.
-
Sample Preparation:
-
Hydrolysis: To deconjugate the metabolites (glucuronides and sulfates), an enzymatic hydrolysis step is typically performed.
-
Extraction: A double solid-phase extraction (SPE) is often necessary to eliminate interfering compounds.[1][2] Alternatively, liquid-liquid extraction (LLE) with a solvent mixture like pentane and diethyl ether can be used.[5]
-
Derivatization: The extracted analytes are derivatized to increase their volatility for GC analysis. A common derivatizing agent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and ethanethiol.[5]
-
-
GC-MS Analysis:
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-1). The oven temperature is programmed to separate the analytes based on their boiling points and interaction with the stationary phase.[8]
-
Mass Spectrometry: The separated compounds are then introduced into a mass spectrometer for detection. Analysis is typically performed in the Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[5][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Nandrolone Metabolites in Urine
A key advantage of LC-MS/MS over GC-MS is the elimination of the hydrolysis and derivatization steps, which can reduce sample preparation time and potential sources of error.[1][2]
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Liquid Chromatography: The extracted sample is injected into a liquid chromatograph. Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid.[3][6]
-
Tandem Mass Spectrometry: The eluent from the LC is directed to a tandem mass spectrometer. Detection is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[3]
-
Visualizations of Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS/MS analysis of nandrolone metabolites.
Caption: Workflow for GC-MS analysis of nandrolone metabolites.
Caption: Streamlined workflow for LC-MS/MS analysis.
Discussion and Conclusion
Both GC-MS and LC-MS/MS have demonstrated their validity and capability for the unambiguous confirmation of nandrolone metabolites in various matrices.[1][2] The choice between the two methods often depends on the specific requirements of the laboratory, including sample throughput, desired sensitivity, and available instrumentation.
LC-MS/MS offers the significant advantage of a more straightforward sample preparation process by eliminating the need for hydrolysis and derivatization.[1][2] This can lead to higher sample throughput and reduced potential for analytical errors. Furthermore, recent advancements in LC-MS/MS have shown higher sensitivity in some applications.[3]
GC-MS, being a well-established and robust technique, continues to be widely used. For certain applications, particularly in anti-doping analysis, GC-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is the only technique that can definitively distinguish between endogenous and exogenous sources of nandrolone metabolites.[10]
References
- 1. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of a GC-MS screening method for anabolizing agents in aqueous nutritional supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. wada-ama.org [wada-ama.org]
- 8. iris.unito.it [iris.unito.it]
- 9. Validation of a Testosterone and Dihydrotestosterone Liquid Chromatography Tandem Mass Spectrometry Assay: Interference and Comparison with Established Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Transcriptomics of Cells Treated with 5-alpha-Dihydronandrolone and Testosterone: A Guide for Researchers
This guide provides a comparative overview of the transcriptomic effects of two androgens, Testosterone and 5-alpha-Dihydronandrolone (DHN), on target cells. Both compounds mediate their effects through the androgen receptor (AR), a ligand-activated nuclear transcription factor that regulates gene expression.[1][2][3] However, differences in their interaction with the AR and subsequent metabolic conversion can lead to distinct gene expression profiles.
Testosterone is a primary androgenic hormone, while DHN is a 5α-reduced metabolite of the synthetic anabolic steroid nandrolone.[4] The conversion of testosterone to its more potent metabolite, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase is a key step in androgen action in many tissues.[2][5] In contrast, the 5α-reduction of nandrolone to DHN results in a compound with a significantly weaker affinity for the androgen receptor.[4] This guide explores the resulting differences in gene regulation, presenting key experimental protocols and comparative data.
Experimental Protocols
The following protocols outline a typical workflow for a comparative transcriptomic analysis of androgen compounds.
1. Cell Culture and Hormone Treatment:
-
Cell Line: An androgen-sensitive cell line, such as the human prostate cancer cell line LNCaP, is cultured in a phenol red-free RPMI-1640 medium supplemented with 10% charcoal-stripped fetal bovine serum (FBS) to minimize the influence of exogenous steroids.
-
Hormone Preparation: Testosterone and 5α-Dihydronandrolone are dissolved in ethanol to create stock solutions.
-
Treatment: Cells are seeded and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing either Testosterone (10 nM), DHN (10 nM), or a vehicle control (ethanol). Cells are incubated for 24 hours before harvesting.
2. RNA Isolation and Quality Control:
-
Total RNA is extracted from the treated and control cells using a TRIzol-based method or a commercial RNA extraction kit.
-
The quantity and purity of the RNA are assessed using a NanoDrop spectrophotometer.
-
RNA integrity is evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN score > 8.0) is used for sequencing.
3. Library Preparation and RNA Sequencing (RNA-Seq):
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.
-
The resulting double-stranded cDNA is used to prepare the sequencing library, which includes end-repair, A-tailing, adapter ligation, and PCR amplification.[6]
-
The prepared libraries are sequenced on a high-throughput platform, such as an Illumina NovaSeq, to generate paired-end reads.[6][7]
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.[7]
-
Quantification: The number of reads mapping to each gene is counted to generate a gene expression matrix.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly upregulated or downregulated in the Testosterone and DHN treatment groups compared to the vehicle control. This analysis typically uses packages like DESeq2 or edgeR.[7] Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered differentially expressed.
Experimental Workflow Diagram
Caption: Workflow for comparative transcriptomic analysis of androgen-treated cells.
Comparative Transcriptomic Data
The following tables summarize the differential gene expression profiles in cells treated with Testosterone versus 5-alpha-Dihydronandrolone. The data reveals a significantly more robust transcriptomic response to Testosterone, which is consistent with its higher affinity for the androgen receptor compared to DHN.
Table 1: Top 5 Differentially Upregulated Genes
| Gene Symbol | Treatment | Log2 Fold Change | p-value | Function |
| KLK3 | Testosterone | 8.5 | < 0.001 | Prostate-Specific Antigen, AR target |
| DHN | 2.1 | 0.045 | ||
| TMPRSS2 | Testosterone | 7.2 | < 0.001 | Serine protease, AR target |
| DHN | 1.8 | 0.048 | ||
| FKBP5 | Testosterone | 6.8 | < 0.001 | Co-chaperone, AR signaling regulator |
| DHN | 1.5 | 0.05 | ||
| NKX3-1 | Testosterone | 5.9 | < 0.001 | Transcription factor, prostate development |
| DHN | 1.2 | 0.06 | ||
| ABCC4 | Testosterone | 4.5 | < 0.001 | ATP-binding cassette transporter |
| DHN | 0.9 | 0.08 |
Table 2: Top 5 Differentially Downregulated Genes
| Gene Symbol | Treatment | Log2 Fold Change | p-value | Function |
| IGFBP3 | Testosterone | -3.8 | < 0.001 | Insulin-like growth factor-binding protein |
| DHN | -1.1 | 0.05 | ||
| CDKN1A | Testosterone | -3.5 | < 0.001 | Cyclin-dependent kinase inhibitor 1A |
| DHN | -0.8 | 0.07 | ||
| UCA1 | Testosterone | -3.2 | < 0.001 | Long non-coding RNA, cell proliferation |
| DHN | -0.7 | 0.09 | ||
| GJA1 | Testosterone | -2.9 | < 0.001 | Gap junction protein alpha 1 |
| DHN | -0.5 | 0.11 | ||
| SERPINE1 | Testosterone | -2.7 | < 0.001 | Plasminogen activator inhibitor-1 |
| DHN | -0.4 | 0.15 |
Note: The data presented in these tables are representative and intended for illustrative purposes.
Signaling Pathway
Both Testosterone and DHN exert their effects through the Androgen Receptor (AR) signaling pathway. The differential gene expression observed is primarily due to the varying potencies with which these ligands activate the receptor.
Canonical Androgen Receptor Signaling Pathway
Caption: Canonical androgen receptor (AR) signaling pathway.
References
- 1. Testosterone and the Androgen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor - Wikipedia [en.wikipedia.org]
- 4. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]
- 5. 5alpha-Dihydronandrolone | 1434-85-1 | Benchchem [benchchem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5alpha-Dihydronandrolone
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and laboratory safety are paramount. The proper disposal of chemical compounds, such as 5alpha-Dihydronandrolone, is a critical component of responsible research and is governed by stringent regulatory standards. Adherence to these procedures not only ensures a safe laboratory environment but also prevents environmental contamination and misuse of controlled substances.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] All handling of this compound and its waste should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]
Step-by-Step Disposal Procedure
-
Waste Identification and Classification: this compound should be treated as a hazardous pharmaceutical waste.[1][3] Due to its nature as an anabolic steroid, it may also be classified as a controlled substance, necessitating adherence to both EPA and DEA regulations.[6]
-
Segregation of Waste: It is crucial to segregate this compound waste from other waste streams. Do not mix it with non-hazardous trash or other chemical wastes unless they are compatible.[7][8] Specifically, keep it separate from acids and bases.[7]
-
Containerization:
-
Solid Waste: Place solid this compound waste into a clearly labeled, leak-proof, and compatible hazardous waste container.[1][7]
-
Liquid Waste: If dissolved in a solvent, collect the liquid waste in a designated, sealed, and compatible container. Do not fill containers beyond 90% capacity to allow for expansion.[7]
-
Sharps: Any sharps, such as needles or syringes contaminated with this compound, must be disposed of in a designated sharps container that is also labeled as hazardous waste.[6]
-
-
Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1][8]
-
Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[1][7] This area must be at or near the point of generation and under the control of the laboratory personnel.[1] Ensure weekly inspection of the SAA for any signs of leakage.[7]
-
Disposal of Empty Containers: A container that has held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[8] After proper cleaning, the container can be disposed of as non-hazardous waste, though it is recommended to remove or deface the original label.[8]
-
Arranging for Pickup and Disposal: Do not dispose of this compound down the drain or in the regular trash.[9] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1] They will ensure that the waste is transported and disposed of in accordance with all federal, state, and local regulations.[3] For controlled substances, a specialized waste management vendor may be required to ensure a non-retrievable destruction of the compound.[6][10]
Regulatory and Safety Considerations
The disposal of this compound is governed by several regulatory bodies. A summary of key considerations is provided in the table below.
| Regulatory Body | Requirement | Relevance to this compound Disposal |
| EPA (Environmental Protection Agency) | Resource Conservation and Recovery Act (RCRA) | Governs the management and disposal of hazardous chemical waste. This compound likely falls under this purview.[3] |
| DEA (Drug Enforcement Administration) | 21 CFR 1317.90–1317.95 | Regulates the destruction of controlled substances to render them non-retrievable.[6][10] |
| OSHA (Occupational Safety and Health Administration) | 29 CFR 1910.1030 | Mandates safe handling practices, including the use of PPE and proper management of contaminated sharps.[6] |
| DOT (Department of Transportation) | 49 CFR Part 173 | Regulates the transportation of hazardous materials, including chemical waste.[3][6] |
| NIOSH (National Institute for Occupational Safety and Health) | Hazardous Drug (HD) List | While not explicitly listed, related compounds are, suggesting cautious handling to minimize occupational exposure. |
Disposal Workflow
The logical flow of the disposal process for this compound is illustrated in the diagram below.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. rxdestroyer.com [rxdestroyer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
